Product packaging for Ebopiprant(Cat. No.:CAS No. 2005486-31-5)

Ebopiprant

Cat. No.: B607259
CAS No.: 2005486-31-5
M. Wt: 599.7 g/mol
InChI Key: UUIBKACUTXYSAK-YCVJPRETSA-N
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Description

Ebopiprant is under investigation in clinical trial NCT03369262 (Poc Study of OBE022 in Threatened Preterm Labour).
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
an Oral and Selective Prostaglandin F2alpha Receptor Antagonist

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H34FN3O5S2 B607259 Ebopiprant CAS No. 2005486-31-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S)-3-(4-fluorophenyl)-3-[[(2S)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine-2-carbonyl]amino]propyl] (2S)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34FN3O5S2/c1-20(2)27(32)30(36)39-18-16-26(23-8-12-24(31)13-9-23)33-28(35)29-34(17-19-40-29)41(37,38)25-14-10-22(11-15-25)21-6-4-3-5-7-21/h3-15,20,26-27,29H,16-19,32H2,1-2H3,(H,33,35)/t26-,27-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIBKACUTXYSAK-YCVJPRETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCC(C1=CC=C(C=C1)F)NC(=O)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC[C@@H](C1=CC=C(C=C1)F)NC(=O)[C@H]2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34FN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2005486-31-5
Record name Ebopiprant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2005486315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ebopiprant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16147
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EBOPIPRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1AVZ44TEJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ebopiprant: A Technical Whitepaper on its Prostaglandin F2α Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ebopiprant (OBE022) is a first-in-class, orally active, selective antagonist of the prostaglandin F2α (FP) receptor. Developed as a potential treatment for preterm labor, its mechanism of action centers on inhibiting the signaling cascade initiated by prostaglandin F2α (PGF2α), a key mediator of uterine contractions and cervical maturation. This technical guide provides an in-depth analysis of the preclinical and clinical data supporting this compound's activity, detailed experimental protocols for key assays, and visualizations of its mechanism and development pathway. This compound is a prodrug that is rapidly converted in the body to its active metabolite, OBE002.[1] This document will focus on the pharmacological properties of OBE002, the active moiety.

Introduction to this compound and the Prostaglandin F2α Receptor

Preterm birth is a leading cause of neonatal morbidity and mortality worldwide. A significant physiological driver of labor is the action of prostaglandins, particularly PGF2α. PGF2α binds to the FP receptor, a G-protein coupled receptor (GPCR), predominantly coupled to the Gq alpha subunit.[2][3] This interaction triggers a signaling cascade that leads to increased intracellular calcium concentrations in myometrial cells, resulting in smooth muscle contraction.[1][3]

This compound is being investigated as a tocolytic agent to delay preterm birth. By selectively blocking the FP receptor, this compound aims to reduce uterine contractility without the adverse fetal side effects associated with non-specific prostaglandin inhibitors like NSAIDs.

Quantitative Pharmacology of OBE002 (Active Metabolite of this compound)

The pharmacological activity of this compound is attributable to its active metabolite, OBE002. Extensive preclinical studies have characterized its binding affinity and functional antagonism at the FP receptor and a panel of other prostanoid receptors to establish its selectivity profile.

Data Presentation

Table 1: OBE002 Binding Affinity at Prostanoid Receptors

ReceptorLigandKᵢ (nM)
FP [³H]-PGF2α 1.3
DP₁[³H]-PGD₂>10,000
DP₂ (CRTH2)[³H]-PGD₂>10,000
EP₁[³H]-PGE₂>10,000
EP₂[³H]-PGE₂>10,000
EP₃[³H]-PGE₂>10,000
EP₄[³H]-PGE₂>10,000
IP[³H]-Iloprost>10,000
TP[³H]-SQ29548>10,000

Data sourced from Pohl et al., 2018.

Table 2: Functional Antagonism of OBE002 at Prostanoid Receptors

ReceptorAgonistFunctional AssayIC₅₀ (nM)
FP PGF2α Calcium Mobilization 2.9
DP₁PGD₂cAMP Assay>10,000
DP₂ (CRTH2)PGD₂Calcium Mobilization>10,000
EP₁PGE₂Calcium Mobilization>10,000
EP₂PGE₂cAMP Assay>10,000
EP₃PGE₂cAMP Assay>10,000
EP₄PGE₂cAMP Assay>10,000
IPIloprostcAMP Assay>10,000
TPU-46619Calcium Mobilization>10,000

Data sourced from Pohl et al., 2018.

Table 3: In Vitro and In Vivo Efficacy of this compound/OBE002

ModelEndpointTreatmentResult
Human Myometrial Strips (in vitro)Inhibition of PGF2α-induced contractionsOBE002IC₅₀ = 25 nM
Pregnant Rat Model (in vivo)Reduction of spontaneous uterine contractionsThis compound (oral)Dose-dependent reduction
Pregnant Mouse Model (in vivo)Delay of RU486-induced parturitionThis compound (oral)Significant delay in delivery
PROLONG Phase 2a Clinical Trial (Singleton Pregnancies)Delivery within 48 hoursThis compound + Atosiban vs. Placebo + Atosiban12.5% vs. 26.8%

Data sourced from Pohl et al., 2018 and clinical trial press releases.

Signaling Pathways and Experimental Workflows

Visualizations

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds & Activates This compound This compound (OBE002) This compound->FP_Receptor Binds & Blocks Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Myometrial Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to

Caption: FP Receptor Signaling Pathway and Point of this compound Intervention.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Antagonism Assay Membrane_Prep Prepare Cell Membranes Expressing FP Receptor Incubate_Bind Incubate Membranes with [³H]-PGF2α & OBE002 Membrane_Prep->Incubate_Bind Separate_Bind Separate Bound from Free Radioligand Incubate_Bind->Separate_Bind Quantify_Bind Quantify Radioactivity to Determine Ki Separate_Bind->Quantify_Bind Cell_Culture Culture Cells Expressing FP Receptor Load_Dye Load Cells with Calcium-Sensitive Dye Cell_Culture->Load_Dye Add_Antagonist Add OBE002 at Varying Concentrations Load_Dye->Add_Antagonist Add_Agonist Stimulate with PGF2α Add_Antagonist->Add_Agonist Measure_Ca Measure Intracellular Calcium Levels Add_Agonist->Measure_Ca Calculate_IC50 Calculate IC₅₀ Measure_Ca->Calculate_IC50

Caption: Workflow for In Vitro Pharmacological Characterization.

Logical_Development_Flow Unmet_Need Unmet Need: Preterm Labor Treatment Target_ID Target Identification: FP Receptor Unmet_Need->Target_ID Lead_Compound Lead Compound: This compound (OBE022) Target_ID->Lead_Compound Preclinical Preclinical Testing: Binding, Functional Assays, Animal Models Lead_Compound->Preclinical Clinical_Phase1 Phase 1 Trials: Safety & PK in Humans Preclinical->Clinical_Phase1 Clinical_Phase2 Phase 2 Trials: Proof-of-Concept (PROLONG) Clinical_Phase1->Clinical_Phase2 Future_Dev Future Development: Phase 3 & Regulatory Submission Clinical_Phase2->Future_Dev

Caption: Logical Flow of this compound's Drug Development Pathway.

Detailed Experimental Protocols

Radioligand Binding Assay for FP Receptor Affinity

This protocol is a representative method for determining the binding affinity (Ki) of a test compound like OBE002 for the FP receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of OBE002 for the human FP receptor.

  • Materials:

    • Cell membranes from a stable cell line overexpressing the human FP receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [³H]-PGF2α.

    • Test Compound: OBE002.

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters (e.g., GF/C).

    • Scintillation fluid and counter.

  • Procedure:

    • Membrane Preparation: Homogenize cells expressing the FP receptor in lysis buffer and pellet the membranes by centrifugation. Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL.

    • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-PGF2α (typically at its Kd concentration), and a range of concentrations of the unlabeled competitor, OBE002.

    • Incubation: Incubate the plates for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay for Functional Antagonism

This protocol describes a method to assess the functional antagonist activity of OBE002 by measuring its ability to inhibit PGF2α-induced calcium mobilization.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of OBE002 in blocking PGF2α-induced intracellular calcium release.

  • Materials:

    • A cell line endogenously or recombinantly expressing the human FP receptor (e.g., HEK293 cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • PGF2α (agonist).

    • OBE002 (antagonist).

    • A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

  • Procedure:

    • Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.

    • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C.

    • Compound Addition: Add varying concentrations of OBE002 to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

    • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Initiate kinetic reading of fluorescence intensity and, after establishing a stable baseline, add a fixed concentration of PGF2α (typically the EC₈₀) to all wells.

    • Data Acquisition: Continue to record the fluorescence signal for 1-2 minutes to capture the peak calcium response.

    • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The antagonist effect is measured as the percentage inhibition of the PGF2α-induced response. Plot the percentage inhibition against the logarithm of the OBE002 concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.

Ex Vivo Human Myometrial Strip Contraction Assay

This protocol details a physiologically relevant assay to measure the effect of OBE002 on uterine muscle contractility.

  • Objective: To assess the ability of OBE002 to inhibit spontaneous and PGF2α-induced contractions in human uterine tissue.

  • Materials:

    • Fresh human myometrial tissue obtained with ethical approval from biopsies during cesarean sections.

    • Krebs-Henseleit solution (physiological salt solution).

    • Organ bath system with force-displacement transducers.

    • PGF2α.

    • OBE002.

    • Data acquisition system.

  • Procedure:

    • Tissue Preparation: Dissect the myometrial tissue into small longitudinal strips (e.g., 2x2x10 mm) in cold Krebs-Henseleit solution.

    • Mounting: Mount the tissue strips vertically in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. One end of the strip is fixed, and the other is attached to a force transducer.

    • Equilibration: Apply a resting tension (e.g., 1-2 g) and allow the tissue to equilibrate for 60-90 minutes, during which spontaneous rhythmic contractions should develop.

    • Treatment:

      • For PGF2α-induced contractions: Once a stable baseline of spontaneous activity is established, add PGF2α to the bath to induce sustained contractions. After the response has stabilized, add cumulative concentrations of OBE002 to determine its inhibitory effect.

      • For spontaneous contractions: Add cumulative concentrations of OBE002 to the bath and measure the effect on the frequency and amplitude of spontaneous contractions.

    • Data Recording: Continuously record the isometric tension generated by the muscle strips.

    • Data Analysis: Quantify the contractile activity by measuring the area under the curve (AUC) of the tension recording. Calculate the percentage inhibition of contractile activity at each concentration of OBE002 and determine the IC₅₀ value.

Conclusion

This compound, through its active metabolite OBE002, demonstrates potent and highly selective antagonist activity at the prostaglandin F2α receptor. The comprehensive preclinical data, characterized by high binding affinity and functional antagonism, translates to significant tocolytic effects in both in vitro human tissue models and in vivo animal studies. The selectivity profile of OBE002 suggests a reduced risk of off-target effects, particularly those associated with non-selective prostaglandin synthesis inhibitors. Early clinical data from the PROLONG study provides evidence of its potential efficacy in delaying preterm labor in singleton pregnancies. The detailed methodologies provided herein offer a framework for the continued investigation and characterization of FP receptor antagonists. The logical progression of this compound's development underscores a targeted approach to addressing the significant unmet medical need in preterm labor. Further clinical investigation is warranted to fully establish the therapeutic potential of this promising new agent.

References

Preclinical Profile of Ebopiprant (OBE022): An In-depth Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebopiprant (also known as OBE022) is a selective, orally active antagonist of the prostaglandin F2α (PGF2α) receptor, a G-protein coupled receptor that plays a critical role in initiating uterine contractions and the cascade of events leading to parturition. Developed as a potential tocolytic agent for the management of preterm labor, this compound has undergone a series of preclinical investigations to characterize its efficacy, mechanism of action, pharmacokinetics, and safety profile. This technical guide provides a comprehensive overview of the key preclinical studies that have formed the basis for its clinical development.

Mechanism of Action: Targeting the PGF2α Receptor Signaling Pathway

This compound exerts its therapeutic effect by competitively inhibiting the binding of PGF2α to its receptor (the FP receptor) on myometrial cells. This antagonism disrupts the downstream signaling cascade that leads to uterine muscle contraction. The binding of PGF2α to the FP receptor, a Gq-protein coupled receptor, typically activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light-chain kinase (MLCK), culminating in myometrial contraction. By blocking the initial step in this pathway, this compound effectively reduces the contractile response of the uterus to PGF2α.

PGF2a Receptor Signaling Pathway PGF2a PGF2α FP_receptor FP Receptor (Gq-coupled) PGF2a->FP_receptor PLC Phospholipase C (PLC) FP_receptor->PLC Activates This compound This compound This compound->FP_receptor PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R Ca2_release Ca²⁺ Release SR->Ca2_release Calmodulin Calmodulin Ca2_release->Calmodulin Activates Contraction Myometrial Contraction MLCK MLCK Calmodulin->MLCK Activates MLCK->Contraction Phosphorylates Myosin Light Chain Preclinical Efficacy Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Human Myometrial Tissue Biopsy B Tissue Strip Preparation A->B C Organ Bath Assay (Spontaneous & Induced Contractions) B->C D Treatment with OBE002 C->D E Measure Inhibition of Contraction Frequency & Amplitude D->E J Assess Delay in Parturition F Pregnant Animal Models (Rats, Mice) G Induction of Preterm Labor (e.g., RU486 in mice) F->G H Oral Administration of This compound (OBE022) G->H I Monitor Time to Delivery H->I I->J

The Discovery and Development of Ebopiprant: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebopiprant (formerly OBE022) is an investigational, first-in-class, orally active, and selective prostaglandin F2α (PGF2α) receptor antagonist.[1][2][3] It has been developed as a potential therapeutic agent for the treatment of preterm labor, a condition with significant unmet medical need and a major contributor to neonatal morbidity and mortality.[1][2] This technical guide provides a comprehensive overview of the discovery and development of this compound, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing relevant biological and developmental pathways.

Discovery and Rationale

Prostaglandin F2α (PGF2α) plays a crucial role in the initiation and progression of labor. It induces contractions of the myometrium and promotes cervical ripening and membrane rupture. Non-selective prostaglandin inhibitors, such as nonsteroidal anti-inflammatory drugs (NSAIDs), have been used to delay preterm labor but are associated with potential fetal side effects. This created a clear rationale for the development of a selective PGF2α receptor antagonist that could inhibit uterine contractions without the adverse effects associated with broader prostaglandin inhibition. This compound was originally developed by Merck KGaA and was subsequently licensed to ObsEva, then to Organon, with royalty rights later acquired by XOMA.

Mechanism of Action

This compound is a competitive and reversible inhibitor of the PGF2α receptor, also known as the FP receptor. By selectively blocking this receptor, this compound is designed to reduce uterine contractions, prevent cervical maturation, and decrease inflammation associated with preterm labor.

Prostaglandin F2α Signaling Pathway

The binding of PGF2α to its G-protein coupled receptor (FP receptor) on myometrial cells initiates a signaling cascade that leads to uterine muscle contraction. The following diagram illustrates this pathway and the inhibitory action of this compound.

PGF2a_Signaling_Pathway PGF2a PGF2α FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds Gq_protein Gq Protein FP_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Contraction Myometrial Contraction Ca2_release->Contraction PKC->Contraction This compound This compound This compound->FP_receptor Inhibits

PGF2α signaling pathway and this compound's point of inhibition.

Preclinical Development

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its pharmacological properties and assess its efficacy and safety.

In Vitro Studies

Binding Affinity:

The binding affinity of this compound for the PGF2α receptor was determined using radioligand binding assays. These studies demonstrated high-affinity binding to both human and rat FP receptors.

Table 1: this compound In Vitro Binding Affinity

SpeciesReceptorKi (nM)
HumanFP Receptor1
RatFP Receptor26

Experimental Protocol: Radioligand Binding Assay (General Methodology)

A detailed, specific protocol for this compound is not publicly available. However, a general methodology for such an assay would involve:

  • Membrane Preparation: Membranes from cells expressing the recombinant human or rat FP receptor are prepared.

  • Radioligand Incubation: The membranes are incubated with a constant concentration of a radiolabeled PGF2α analogue (e.g., [³H]-PGF2α).

  • Competitive Binding: Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

  • Separation and Scintillation Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the bound ligand is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assays:

Functional assays using human myometrial tissue were conducted to assess the ability of this compound to inhibit uterine contractions. In these ex vivo studies, this compound was shown to inhibit spontaneous, oxytocin-induced, and PGF2α-induced contractions.

Experimental Protocol: Human Myometrial Contractility Assay (General Methodology)

While the specific protocol for this compound is proprietary, a typical ex vivo contractility assay involves:

  • Tissue Preparation: Small strips of human myometrial tissue, obtained with informed consent from biopsies during cesarean sections, are dissected and mounted in organ baths.

  • Physiological Conditions: The organ baths contain a physiological salt solution maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).

  • Contraction Measurement: The muscle strips are connected to force transducers to record isometric contractions.

  • Drug Application: After a period of stabilization and establishment of spontaneous or agonist-induced contractions, increasing concentrations of this compound are added to the organ baths.

  • Data Analysis: The effects of this compound on the frequency, amplitude, and duration of contractions are quantified to determine its inhibitory potency (e.g., IC50).

In Vivo Studies

Preclinical in vivo studies were conducted in animal models of preterm labor to evaluate the efficacy of this compound.

  • Rat Model: In near-term pregnant rats, this compound was shown to reduce spontaneous uterine contractions.

  • Mouse Model: In a mifepristone (RU486)-induced model of preterm birth in pregnant mice, this compound delayed parturition.

These studies also demonstrated that this compound did not exhibit the fetal side effects, such as constriction of the ductus arteriosus or impairment of renal function, that can be associated with non-selective prostaglandin inhibitors like indomethacin.

Clinical Development

The clinical development of this compound has progressed through Phase 1 and Phase 2a trials to evaluate its safety, pharmacokinetics, and efficacy in humans.

Phase 1 Studies

A first-in-human, Phase 1, dose-escalation, placebo-controlled, randomized trial was conducted in healthy postmenopausal women. The study assessed single ascending doses and multiple ascending doses of this compound. The results showed that this compound was well-tolerated at all doses, with no clinically relevant changes in safety parameters. The pharmacokinetic profile was favorable, with rapid absorption and conversion to its active metabolite, and a half-life supportive of once or twice-daily dosing.

Phase 2a Study (PROLONG Trial)

The PROLONG trial was a Phase 2a, proof-of-concept, randomized, double-blind, placebo-controlled study designed to assess the efficacy and safety of this compound in pregnant women with spontaneous preterm labor.

Study Design:

  • Participants: 113 pregnant women with spontaneous preterm labor between 24 and 34 weeks of gestation.

  • Intervention: Participants were randomized to receive either this compound or a placebo, in addition to the standard-of-care tocolytic, atosiban (outside the U.S.).

  • Dosing Regimen: this compound was administered as a 1000 mg oral loading dose, followed by 500 mg twice daily for 7 days.

Key Findings:

The primary efficacy endpoint was the proportion of women who delivered within 48 hours of starting treatment.

Table 2: Key Efficacy Outcomes of the PROLONG Trial

OutcomeThis compound + AtosibanPlacebo + AtosibanOdds Ratio (90% CI)
All Pregnancies
Delivery within 48 hours12.5% (7/56)21.8% (12/55)0.52 (0.22, 1.23)
Singleton Pregnancies
Delivery within 48 hours12.5% (5/40)26.8% (11/41)0.39 (0.15, 1.04)

In singleton pregnancies, this compound in combination with atosiban reduced the rate of delivery at 48 hours by 55% compared to atosiban alone. A modest effect on delivery at 7 days was also observed in singleton pregnancies. The incidence of maternal, fetal, and neonatal adverse events was comparable between the this compound and placebo groups.

Clinical Development Workflow

The following diagram provides a logical overview of the clinical development path for this compound.

Clinical_Development_Workflow Preclinical Preclinical Studies (In Vitro & In Vivo) IND Investigational New Drug (IND) Application Filing Preclinical->IND Phase1 Phase 1 Clinical Trial (Safety & PK in healthy volunteers) IND->Phase1 Phase2a Phase 2a Clinical Trial (PROLONG) (Proof-of-Concept in patients) Phase1->Phase2a Phase2b_3 Future Phase 2b/3 Trials (Dose-ranging & Pivotal Efficacy) Phase2a->Phase2b_3 NDA New Drug Application (NDA) Submission Phase2b_3->NDA Approval Regulatory Approval & Market Launch NDA->Approval

Logical workflow of this compound's clinical development.

Chemistry, Manufacturing, and Controls (CMC)

Detailed information regarding the Chemistry, Manufacturing, and Controls (CMC) for this compound is proprietary and not publicly available. This information is a critical component of regulatory submissions, such as an Investigational New Drug (IND) application, and includes comprehensive data on the drug substance and drug product.

Drug Substance: This would include information on the manufacturing process, characterization of the active pharmaceutical ingredient (API), and specifications for identity, purity, and quality.

Drug Product: This pertains to the final dosage form (oral tablets for this compound) and includes details on the formulation, manufacturing process, and quality control tests for the finished product.

Synthesis and Structure-Activity Relationship (SAR)

The specific synthetic route for N-((S)-1-(4-(3-acetamidophenyl)piperazin-1-yl)propan-2-yl)-4-(trifluoromethoxy)benzamide (this compound) and the structure-activity relationship (SAR) studies that led to its selection are proprietary and have not been disclosed in the public domain. This information is typically held as a trade secret or is protected by patents and is fundamental to the intellectual property of the developing company.

Conclusion

This compound represents a targeted approach to the treatment of preterm labor by selectively antagonizing the PGF2α receptor. Preclinical studies have demonstrated its high affinity for the target receptor and its efficacy in animal models without the adverse fetal effects associated with non-selective prostaglandin inhibitors. The Phase 2a PROLONG trial provided promising proof-of-concept data, particularly in singleton pregnancies, supporting its further clinical development. While detailed information on its synthesis, SAR, and CMC is not publicly available, the existing data highlight this compound as a potentially valuable and much-needed therapeutic option for preventing preterm birth. Future clinical trials will be crucial in further defining its efficacy, safety, and ultimate role in obstetric care.

References

An In-depth Technical Guide on the Core Myometrial Cell Signaling Effects of Ebopiprant

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Preterm labor is a significant challenge in obstetrics, linked to the majority of neonatal morbidity and mortality. The myometrium, the smooth muscle layer of the uterus, transitions from a state of quiescence during pregnancy to a highly contractile state during labor, a process regulated by complex signaling pathways. Prostaglandin F2α (PGF2α) is a key endogenous compound that promotes potent myometrial contractions. Ebopiprant (formerly OBE022) is an investigational, orally active, first-in-class selective PGF2α receptor (FP receptor) antagonist.[1][2][3][4][5] By blocking the PGF2α signaling cascade, this compound is designed to reduce uterine contractions and inflammation, thereby delaying preterm labor without the adverse neonatal side effects associated with non-specific prostaglandin inhibitors like NSAIDs. This guide provides a detailed overview of the molecular mechanism of this compound, focusing on its effects on myometrial cell signaling pathways, supported by clinical trial data and relevant experimental protocols.

Core Signaling Pathway: PGF2α-Mediated Myometrial Contraction

To understand the action of this compound, it is essential first to delineate the signaling pathway it antagonizes. PGF2α is a key mediator of uterine contractions during labor. Its signaling cascade in myometrial cells is a well-defined process initiated by its binding to the FP receptor, a G-protein coupled receptor (GPCR).

The binding of PGF2α to the FP receptor triggers the following sequence of events:

  • G-Protein Activation : The PGF2α-FP receptor complex activates the Gαq subunit of its associated G-protein.

  • Phospholipase C (PLC) Activation : Activated Gαq stimulates the enzyme phospholipase C.

  • Second Messenger Generation : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), the main intracellular calcium store. This binding opens calcium channels, causing a rapid release of Ca2+ into the cytoplasm.

  • Activation of Myosin Light-Chain Kinase (MLCK) : The elevated cytoplasmic Ca2+ binds to calmodulin (CaM). The resulting Ca2+-CaM complex activates myosin light-chain kinase (MLCK).

  • Muscle Contraction : Activated MLCK phosphorylates the regulatory light chain of myosin II, which enables the myosin head to interact with actin filaments, leading to cross-bridge cycling and ultimately, smooth muscle contraction.

PGF2a_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds Gq Gαq FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 DAG PIP2->IP3_DAG Hydrolyzes IP3_receptor IP3 Receptor IP3_DAG:f0->IP3_receptor Binds SR Sarcoplasmic Reticulum (SR) Ca2_SR Ca²⁺ Ca2_cyto Ca²⁺ IP3_receptor->Ca2_cyto Releases Ca²⁺ Calmodulin Calmodulin Ca2_cyto->Calmodulin Binds CaM_complex Ca²⁺-Calmodulin Complex MLCK_inactive MLCK (inactive) CaM_complex->MLCK_inactive Activates MLCK_active MLCK (active) Myosin Myosin Light Chain MLCK_active->Myosin Phosphorylates Myosin_P Phosphorylated Myosin Light Chain Contraction Myometrial Contraction Myosin_P->Contraction

Caption: PGF2α signaling pathway in myometrial cells leading to contraction.

This compound's Mechanism of Action: Antagonism of the FP Receptor

This compound functions as a competitive antagonist at the PGF2α FP receptor. By selectively binding to the FP receptor, it physically blocks PGF2α from docking and initiating the signaling cascade. This inhibitory action directly prevents the activation of Gαq, the subsequent production of IP3, and the release of intracellular calcium. The ultimate physiological effect is the suppression of myosin light-chain phosphorylation, which leads to myometrial relaxation and a reduction in the frequency and force of uterine contractions.

This targeted mechanism allows this compound to counteract PGF2α-driven contractions, which are believed to play a crucial role in the pathophysiology of preterm labor.

Ebopiprant_Action cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor Binding Blocked This compound This compound This compound->FP_receptor Binds & Antagonizes FP_receptor->block_node Gq Gαq (Inactive) Signaling_Cascade Contraction Signaling (PLC → Ca²⁺ → MLCK) Gq->Signaling_Cascade No Activation Relaxation Myometrial Relaxation Signaling_Cascade->Relaxation block_node->Gq Activation Blocked

Caption: this compound's antagonistic action on the PGF2α receptor pathway.

Quantitative Data: Clinical Efficacy

The primary quantitative data available for this compound comes from the PROLONG Phase 2a proof-of-concept clinical trial (NCT03369262). This study evaluated the efficacy of this compound in delaying delivery in women with spontaneous preterm labor when added to the standard-of-care tocolytic, atosiban.

Outcome MetricThis compound + Atosiban GroupPlacebo + Atosiban GroupOdds Ratio (90% CI)Reference(s)
Delivery within 48 hours (Overall Population) 12.5% (7 out of 56)21.8% (12 out of 55)0.52 (0.22, 1.23)
Delivery within 48 hours (Singleton Pregnancies) 12.5% (5 out of 40)26.8% (11 out of 41)0.39 (0.15, 1.04)

These results indicate that in singleton pregnancies, this compound reduced the rate of delivery within 48 hours by 55% compared to atosiban alone. This delay is critical as it allows for the administration of corticosteroids to promote fetal lung maturation.

Experimental Protocols

Clinical Trial Protocol: PROLONG (NCT03369262)

A summary of the methodology used in the PROLONG study provides a framework for clinical evaluation.

  • Study Design : A Phase 2a, randomized, double-blind, placebo-controlled, parallel-group, proof-of-concept trial.

  • Participant Population : 113 pregnant women (gestational age 24-34 weeks) with spontaneous preterm labor. Inclusion criteria included ≥4 contractions/30 mins and cervical dilatation of 1-4 cm.

  • Intervention : All participants received the standard-of-care atosiban infusion for 48 hours. They were randomized to receive either this compound or a placebo.

  • Dosing Regimen :

    • Loading Dose : 1000 mg of this compound or placebo administered orally within 24 hours of starting atosiban.

    • Maintenance Dose : 500 mg of this compound or placebo twice daily for 7 days.

  • Primary Endpoints : The key efficacy endpoints were the rate of delivery within 48 hours and 7 days. Safety and tolerability for the mother, fetus, and neonate were also primary assessments.

In Vitro Myometrial Cell Culture Protocol

Protocols for culturing primary human myometrial cells are crucial for mechanistic studies. The following is a generalized protocol based on established methodologies.

  • Tissue Acquisition : Myometrial biopsies are obtained from consenting patients undergoing Caesarean sections, typically from both the upper and lower uterine segments.

  • Cell Isolation : The tissue is minced and subjected to enzymatic digestion, commonly using a collagenase solution, to liberate the myometrial smooth muscle cells.

  • Primary Culture : Isolated cells are plated in culture flasks with a suitable growth medium, such as DMEM supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).

  • Incubation : Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

  • Sub-culturing (Passaging) : Once confluent, cells are detached (e.g., with trypsin) and re-plated at a lower density for expansion and experimentation. Experiments are typically performed on cells at low passage numbers to maintain their physiological characteristics.

  • Cell Characterization : The myometrial smooth muscle phenotype is confirmed by assessing the expression of specific marker proteins, such as α-smooth muscle actin, calponin, and caldesmon, using techniques like immunocytochemistry or RT-PCR.

In Vitro Myometrial Contraction Assay

To functionally assess the impact of compounds like this compound, an in vitro contraction assay is employed.

  • Model Preparation : A 3D model is created by embedding cultured human myometrial cells within a collagen matrix, often in a multi-well plate. This can be done as a floating collagen lattice or using techniques like magnetic 3D bioprinting to form cell rings.

  • Polymerization : The cell-collagen mixture is allowed to polymerize, forming a gel-like structure.

  • Stimulation & Inhibition : The medium is replaced, and the gels are treated with a contractile agonist (e.g., PGF2α, oxytocin) to induce contraction. Test compounds (e.g., this compound) are added before or concurrently with the agonist to assess their inhibitory effect.

  • Data Acquisition : The contraction of the collagen gel is monitored over time. This is typically done by capturing images at regular intervals and measuring the change in the surface area or diameter of the gel.

  • Analysis : The degree of contraction is quantified and compared between control, agonist-only, and agonist + inhibitor groups to determine the efficacy of the test compound.

Experimental_Workflow cluster_prep Assay Preparation cluster_exp Experiment cluster_groups Treatment Groups cluster_analysis Analysis node1 Culture Primary Myometrial Cells node2 Embed Cells in Collagen Matrix node1->node2 node3 Allow Matrix to Polymerize node2->node3 start node3->start group1 Control (Vehicle) group2 Agonist (e.g., PGF2α) group3 This compound + Agonist node4 Image Acquisition (Time-lapse) node5 Measure Gel Area or Diameter node4->node5 node6 Quantify Contraction & Compare Groups node5->node6 cluster_exp cluster_exp cluster_exp->node4

Caption: General workflow for an in-vitro myometrial cell contraction assay.

Conclusion

This compound represents a targeted therapeutic strategy for the management of preterm labor. Its mechanism of action is centered on the selective antagonism of the PGF2α (FP) receptor in myometrial cells. By competitively inhibiting this receptor, this compound effectively blocks the intracellular signaling cascade—from Gαq activation to calcium mobilization—that is responsible for PGF2α-induced uterine contractions. This targeted approach promotes myometrial quiescence, and clinical data from the PROLONG study supports its potential to delay delivery, particularly in singleton pregnancies. The experimental protocols detailed herein provide the foundational methods for the continued investigation of this compound and the development of novel tocolytic agents aimed at improving outcomes for mothers and neonates affected by preterm birth.

References

The Role of the PGF2α Receptor in Preterm Labor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Preterm birth, the delivery of a baby before 37 completed weeks of gestation, is a leading cause of neonatal morbidity and mortality worldwide. The initiation of labor, both at term and preterm, is a complex physiological process involving a cascade of events that transform the quiescent pregnant uterus into a contractile organ. Prostaglandin F2α (PGF2α) and its receptor, the FP receptor (encoded by the PTGFR gene), are key players in this process. This technical guide provides a comprehensive overview of the role of the PGF2α receptor in preterm labor, focusing on its signaling pathways, expression, regulation, and its potential as a therapeutic target.

The PGF2α Receptor (FP Receptor)

The FP receptor is a G-protein coupled receptor (GPCR) that is the primary mediator of the biological effects of PGF2α.[1] In the context of parturition, its activation in myometrial smooth muscle cells is a critical step in initiating and sustaining uterine contractions.

Signaling Pathways

Activation of the FP receptor by PGF2α initiates a complex network of intracellular signaling pathways that ultimately lead to myometrial contraction and inflammation. The primary signaling cascade involves the coupling of the FP receptor to the Gq alpha subunit of heterotrimeric G proteins.[2][3] This can be further delineated into several key downstream pathways:

  • Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Gαq activation stimulates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key trigger for smooth muscle contraction. DAG, in turn, activates PKC, which is involved in the expression of uterine activation proteins (UAPs).

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: The FP receptor can activate several MAPK pathways, including extracellular signal-regulated kinases 1/2 (ERK1/2) and p38 MAPK. These pathways are implicated in the regulation of UAP expression and inflammatory responses.

  • Phosphatidylinositol 3-Kinase (PI3K) Pathway: PGF2α can also activate the PI3K signaling pathway, which plays a role in the production of certain cytokines and chemokines.

  • Nuclear Factor Kappa B (NF-κB) Pathway: The NF-κB signaling pathway, a central regulator of inflammation, is activated by PGF2α in myometrial cells. This leads to the production of pro-inflammatory cytokines and chemokines, amplifying the inflammatory cascade associated with labor.

  • Calcineurin/Nuclear Factor of Activated T-cells (NFAT) Pathway: This pathway is also engaged by PGF2α signaling and is involved in the modulation of specific cytokines.

  • Gαi Coupling: In addition to Gαq, the FP receptor can also couple to Gαi proteins, which contributes to the PGF2α-induced calcium response and the upregulation of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis.

PGF2a_Signaling PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor Gq Gq FP_receptor->Gq Gai Gαi FP_receptor->Gai MAPK MAPK (ERK1/2, p38) FP_receptor->MAPK PI3K PI3K FP_receptor->PI3K NFkB NF-κB FP_receptor->NFkB NFAT Calcineurin/NFAT FP_receptor->NFAT PLC PLC Gq->PLC Ca_release Ca²⁺ Release Gai->Ca_release COX2 COX-2 Upregulation Gai->COX2 PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->Ca_release PKC PKC DAG->PKC Contraction Myometrial Contraction Ca_release->Contraction PKC->MAPK UAPs Uterine Activation Proteins (UAPs) (e.g., CX43, OTR) PKC->UAPs MAPK->UAPs Inflammation Inflammation (Cytokines, Chemokines) MAPK->Inflammation PI3K->Inflammation NFkB->Inflammation NFAT->Inflammation

Caption: PGF2α Receptor Signaling Pathways in Myometrial Cells.

Expression and Regulation of the FP Receptor in Preterm Labor

The expression of the FP receptor in the myometrium is dynamically regulated throughout pregnancy and labor. In rats, uterine FP receptor mRNA levels are low during most of gestation, but they increase significantly at term, peaking just before labor, and then decline postpartum. This increased expression at term is thought to enhance the sensitivity of the myometrium to PGF2α, contributing to the initiation of labor.

In humans, the data suggest that myometrial FP receptor mRNA expression is reduced during pregnancy and then rises with the onset of labor, both at term and preterm. However, some studies have reported a decrease in FP receptor mRNA during delivery. This discrepancy may be due to differences in the uterine segments (upper vs. lower) sampled or the specific patient populations studied.

The regulation of FP receptor expression is complex and influenced by various factors:

  • Progesterone: Progesterone is thought to negatively regulate FP receptor expression during pregnancy, contributing to uterine quiescence. A "functional" progesterone withdrawal at term is believed to lift this inhibition, allowing for increased FP receptor expression.

  • Inflammatory Cytokines: Pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are elevated during labor, have been shown to upregulate FP receptor mRNA expression.

  • PGF2α: PGF2α itself can down-regulate its own receptor, a common mechanism for GPCRs to prevent overstimulation.

An increase in FP receptor expression in the myometrium during preterm labor is a plausible mechanism for increased uterine sensitivity to PGF2α, leading to premature contractions.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the expression and function of the PGF2α receptor in the myometrium.

Table 1: FP Receptor Expression in Uterine Tissues

SpeciesTissueConditionChange in ExpressionReference
RatUterusTerm Labor vs. GestationIncreased mRNA levels, peaking just before labor
HumanMyometriumTerm Labor vs. Non-laboringTendency for increased mRNA expression
HumanMyometriumPreterm Labor vs. Non-laboringTendency for increased mRNA expression
HumanPlacenta, Chorion, AmnionTerm Labor vs. Non-laboringSignificant increase in protein expression
HumanFetal MembranesPreterm Labor with Betamethasone vs. withoutIncreased protein expression
HumanFetal MembranesPreterm Labor with ChorioamnionitisDecreased protein expression

Table 2: Effects of PGF2α on Myometrial Cell Function

Cell TypeTreatmentEffectQuantitative DataReference
Human Uterine Smooth Muscle Cells (HUSMCs)PGF2α (10⁻⁸–10⁻⁵ M)Increased IL-1β, IL-6, CXCL8, CCL2 secretionDose-dependent increase
Human Uterine Smooth Muscle Cells (HUSMCs)PGF2α (10⁻⁶ M)Increased phosphorylation of PI3K, ERK1/2, p38, p65Time-dependent increase
Human Myometrial Smooth Muscle Cells (HMSMCs)PGF2αIncreased expression of Connexin 43, COX-2, Oxytocin ReceptorDose-dependent increase
Human Myometrial Smooth Muscle Cells (HMSMCs)PGF2αDecreased expression of FP ReceptorDose-dependent decrease

Table 3: Potency of FP Receptor Antagonists

AntagonistAssayPotency (IC50)Reference
THG113.31PGF2α-elicited phosphoinositide hydrolysis in HEK293 cells27 nM
N582707Inhibition of PGF2α-induced Ca²⁺ oscillations in MYLA cells22.15 nM

The FP Receptor as a Therapeutic Target for Preterm Labor

The critical role of the PGF2α/FP receptor system in initiating uterine contractions makes it an attractive target for the development of tocolytic agents to prevent or arrest preterm labor. While non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit prostaglandin synthesis can suppress preterm labor, they are associated with adverse fetal effects. Therefore, targeting the FP receptor directly with antagonists offers a more specific therapeutic approach.

Several FP receptor antagonists have been developed and tested in preclinical models:

  • THG113.31: This specific FP antagonist has been shown to delay preterm birth in mouse and sheep models with no observable maternal or fetal side effects.

  • N582707: A novel and potent FP antagonist that inhibits PGF2α-induced Ca²⁺ release in myometrial cells.

  • OBE022 (ebopiprant): The parent compound of this prodrug has been investigated in Phase II clinical trials for the treatment of preterm labor.

  • AS604872: An orally active and selective FP antagonist that inhibits spontaneous uterine contractions in pregnant rats and delays RU-486 or LPS-induced preterm parturition in mice.

  • Azapeptide Mimics: Novel azapeptides have been synthesized that reduce PGF2α-induced myometrial contractions by modulating FP receptor signaling.

These findings support the continued investigation of FP receptor antagonists as a promising therapeutic strategy for the management of preterm labor.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the role of the PGF2α receptor in preterm labor.

Isolation and Culture of Primary Human Myometrial Smooth Muscle Cells (HMSMCs)

HMSMC_Culture Biopsy Myometrial Biopsy (Cesarean Section) Dissection Dissection and Mincing Biopsy->Dissection Digestion Enzymatic Digestion (e.g., Collagenase, Trypsin) Dissection->Digestion Filtration Cell Filtration (e.g., 70 µm sieve) Digestion->Filtration Centrifugation Centrifugation and Resuspension Filtration->Centrifugation Plating Plating in Culture Flasks (Smooth Muscle Medium + FBS) Centrifugation->Plating Incubation Incubation (37°C, 5% CO₂) Plating->Incubation Culture Primary HMSMC Culture Incubation->Culture

Caption: Experimental Workflow for HMSMC Culture.

  • Tissue Collection: Myometrial biopsies are obtained from women undergoing Cesarean section with informed consent.

  • Dissection and Mincing: The tissue is dissected to remove connective tissue and blood vessels and minced into small pieces.

  • Enzymatic Digestion: The minced tissue is incubated in a digestion solution containing enzymes such as collagenase and trypsin to dissociate the cells.

  • Cell Filtration and Centrifugation: The cell suspension is filtered through a cell strainer to remove undigested tissue. The cells are then pelleted by centrifugation and resuspended in culture medium.

  • Cell Plating and Culture: The isolated cells are plated in culture flasks or plates coated with an appropriate substrate and cultured in a specialized smooth muscle cell medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Incubation: The cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for FP Receptor Expression
  • Protein Extraction: Myometrial tissue or cultured HMSMCs are lysed in a buffer containing detergents and protease inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the FP receptor. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing a signal that can be captured on X-ray film or with a digital imager.

Quantitative Real-Time PCR (qRT-PCR) for FP Receptor mRNA Expression
  • RNA Extraction: Total RNA is isolated from myometrial tissue or cultured HMSMCs using a commercial RNA extraction kit.

  • RNA Quantification and Quality Control: The concentration and purity of the RNA are determined by spectrophotometry, and RNA integrity is assessed by gel electrophoresis.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR: The cDNA is then used as a template for real-time PCR with primers specific for the FP receptor gene (PTGFR) and a reference gene (e.g., GAPDH or ACTB). The amplification of the target and reference genes is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

  • Data Analysis: The relative expression of the FP receptor mRNA is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the reference gene.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine and Chemokine Secretion
  • Sample Collection: Conditioned media from cultured HMSMCs treated with PGF2α or other stimuli are collected.

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine or chemokine of interest.

  • Sample Incubation: The collected media and a series of standards with known concentrations of the target protein are added to the wells and incubated.

  • Detection Antibody: A biotinylated detection antibody that binds to a different epitope on the target protein is added.

  • Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody.

  • Substrate and Detection: A colorimetric substrate is added, which is converted by the enzyme to produce a colored product. The absorbance of each well is measured using a plate reader, and the concentration of the cytokine or chemokine in the samples is determined by comparison to the standard curve.

Animal Models of Preterm Labor

Preterm_Labor_Models cluster_LPS LPS-Induced Preterm Labor cluster_RU486 RU-486-Induced Preterm Labor LPS_Mouse Pregnant Mouse (e.g., Gestational Day 15-17) LPS_Injection Intraperitoneal (i.p.) Injection of LPS LPS_Mouse->LPS_Injection LPS_Monitoring Monitor for Preterm Delivery (Time to delivery, pup survival) LPS_Injection->LPS_Monitoring LPS_Outcome Preterm Birth LPS_Monitoring->LPS_Outcome RU486_Mouse Pregnant Mouse (e.g., Gestational Day 17) RU486_Injection Subcutaneous (s.c.) Injection of RU-486 RU486_Mouse->RU486_Injection RU486_Monitoring Monitor for Preterm Delivery (Time to delivery, pup survival) RU486_Injection->RU486_Monitoring RU486_Outcome Preterm Birth RU486_Monitoring->RU486_Outcome

References

Ebopiprant: A Selective Prostaglandin F2α Receptor Antagonist for Uterine Inflammation and Preterm Labor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Preterm birth remains a significant challenge in obstetrics, with uterine inflammation being a key underlying pathology. Prostaglandin F2α (PGF2α) plays a pivotal role in initiating and sustaining uterine contractions and inflammation leading to preterm labor. Ebopiprant (OBE022) is a first-in-class, orally active, selective PGF2α receptor (FP receptor) antagonist designed to mitigate these effects. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its role in modulating uterine inflammation pathways. It includes a compilation of quantitative data, detailed experimental protocols from key preclinical and clinical studies, and visualizations of relevant signaling pathways and workflows to support further research and development in this area.

Introduction

Preterm birth, defined as delivery before 37 completed weeks of gestation, is a leading cause of neonatal morbidity and mortality worldwide. A significant proportion of preterm births are associated with uterine inflammation, which triggers a cascade of events including increased myometrial contractility, cervical ripening, and rupture of fetal membranes.[1] Prostaglandins, particularly PGF2α, are key mediators in this process.[2]

This compound is an investigational drug that selectively blocks the FP receptor, thereby inhibiting the downstream signaling pathways activated by PGF2α.[2] This targeted approach aims to reduce uterine contractions and inflammation associated with preterm labor, without the adverse neonatal side effects associated with non-specific prostaglandin inhibitors like NSAIDs.[2]

Mechanism of Action

This compound is a prodrug that is converted to its active metabolite, OBE002. OBE002 is a potent and selective competitive antagonist of the PGF2α receptor.[2] The binding of PGF2α to its Gq protein-coupled receptor on myometrial cells initiates a signaling cascade that is central to uterine contractility and inflammation.

PGF2α Signaling Pathway in Uterine Myometrial Cells

The binding of PGF2α to the FP receptor activates the Gq alpha subunit of the G protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 Pathway: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration is a primary trigger for myometrial contraction.

  • DAG Pathway: DAG activates protein kinase C (PKC), which can phosphorylate various downstream targets, contributing to the sustained contraction of the uterine muscle.

Furthermore, activation of the FP receptor can also stimulate other pro-inflammatory signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. These pathways lead to the transcription of genes involved in inflammation and uterine activation, such as cyclooxygenase-2 (COX-2), oxytocin receptor, and various cytokines and chemokines.

This compound's Point of Intervention

This compound, through its active metabolite OBE002, competitively binds to the FP receptor, preventing the binding of PGF2α. This blockade inhibits the entire downstream signaling cascade, leading to:

  • Reduced Myometrial Contractility: By preventing the PGF2α-induced increase in intracellular calcium, this compound reduces the force and frequency of uterine contractions.

  • Anti-inflammatory Effects: Inhibition of the MAPK and NF-κB pathways downstream of the FP receptor is expected to reduce the production of pro-inflammatory mediators in the uterus.

PGF2α Signaling Pathway and this compound's Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α FP_Receptor FP Receptor (Gq-coupled) PGF2a->FP_Receptor Binds This compound This compound (OBE002) This compound->FP_Receptor Blocks Gq Gq protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Uterine_Contraction Uterine Contraction Ca2_release->Uterine_Contraction MAPK_NFkB MAPK / NF-κB Pathways PKC->MAPK_NFkB Activates MAPK_NFkB->Uterine_Contraction Inflammation Inflammation (Cytokine, Chemokine, COX-2 production) MAPK_NFkB->Inflammation Radioligand Binding Assay Workflow start Start prep_membranes Prepare Membranes from FP-HEK293 Cells start->prep_membranes setup_assay Set up 96-well Plate: - Membranes - Test Compound (varying conc.) - Radioligand ([³H]-PGF2α) prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Rapid Filtration to Separate Bound from Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end Myometrial Strip Contraction Assay Workflow start Start prepare_tissue Prepare Human Myometrial Strips start->prepare_tissue mount_tissue Mount Strips in Organ Baths prepare_tissue->mount_tissue equilibrate Equilibrate and Establish Stable Contractions mount_tissue->equilibrate induce_contractions Induce Contractions (optional, with PGF2α/Oxytocin) equilibrate->induce_contractions add_compound Add this compound (OBE002) at Increasing Concentrations equilibrate->add_compound Spontaneous Contractions induce_contractions->add_compound record_data Record Contractile Activity add_compound->record_data analyze_data Analyze Data: - Amplitude, Frequency, AUC - Determine IC50 record_data->analyze_data end End analyze_data->end RU486-Induced Preterm Labor Mouse Model Workflow start Start select_mice Select Pregnant Mice (e.g., Gestational Day 17) start->select_mice induce_labor Induce Preterm Labor with RU486 Injection select_mice->induce_labor administer_treatment Administer Treatment: - this compound (various doses) - Vehicle Control induce_labor->administer_treatment monitor_delivery Continuously Monitor for Time of Delivery administer_treatment->monitor_delivery record_outcomes Record: - Time to First Pup - Litter Size and Viability monitor_delivery->record_outcomes analyze_data Data Analysis: - Compare Time to Delivery - Survival Analysis record_outcomes->analyze_data end End analyze_data->end

References

Structural Analysis of Ebopiprant's Antagonistic Binding to the Prostaglandin F2α Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebopiprant (OBE022) is a novel, orally administered selective antagonist of the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR) critically involved in myometrial contractions.[1] Its development as a tocolytic agent for the management of preterm labor underscores the therapeutic potential of targeting the PGF2α signaling pathway.[1][2] This technical guide provides a comprehensive overview of the structural and mechanistic aspects of this compound's interaction with the FP receptor. While direct structural data of the this compound-FP receptor complex is not publicly available, this document synthesizes the current understanding of FP receptor activation and antagonism, details relevant experimental methodologies for its characterization, and presents signaling pathways and experimental workflows through structured diagrams.

Introduction to the Prostaglandin F2α (FP) Receptor

The prostaglandin F2α (PGF2α) receptor, or FP receptor, is a member of the prostanoid receptor family of GPCRs.[3] Upon binding its endogenous ligand, PGF2α, the FP receptor primarily couples to Gq/11 proteins.[4] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of cellular responses, most notably smooth muscle contraction. In the myometrium, this signaling pathway is instrumental in initiating and sustaining uterine contractions during labor.

This compound (OBE022): A Selective FP Receptor Antagonist

This compound is the orally available prodrug of its active metabolite, OBE002. Both molecules act as potent and highly selective antagonists of the FP receptor. By competitively binding to the FP receptor, this compound and OBE002 block the binding of PGF2α and thereby inhibit the downstream signaling cascade that leads to myometrial contractions. Preclinical studies have demonstrated the efficacy of OBE002 in inhibiting spontaneous and PGF2α-induced human myometrial contractions in vitro.

Quantitative Analysis of FP Receptor Antagonists

A thorough understanding of the binding affinity of an antagonist is crucial for drug development. This is typically quantified by determining the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). While specific binding affinities for this compound are not publicly available, the following table presents data for other known FP receptor antagonists to provide a comparative context.

CompoundReceptorAssay TypeKi (nM)IC50 (nM)Reference
AL-8810Rat FPFunctional (IPs accumulation)400 ± 100-
AS604872Human FPBinding35-
Travoprost acidHuman FPBinding35 ± 5-
Bimatoprost acidHuman FPBinding83-
Latanoprost acidHuman FPBinding98-

Experimental Protocols

Radioligand Competitive Binding Assay

This protocol outlines a general method for determining the binding affinity (Ki) of a test compound like this compound for the FP receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound and subsequently calculate its inhibition constant (Ki).

Materials:

  • Membrane preparations from cells expressing the human FP receptor.

  • Radiolabeled ligand (e.g., [³H]-PGF2α).

  • Unlabeled PGF2α (for non-specific binding determination).

  • Test compound (e.g., OBE002, the active metabolite of this compound).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

    • Total Binding: Contains membrane preparation and [³H]-PGF2α.

    • Non-specific Binding: Contains membrane preparation, [³H]-PGF2α, and a saturating concentration of unlabeled PGF2α.

    • Competitive Binding: Contains membrane preparation, [³H]-PGF2α, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Intracellular Calcium Mobilization Assay

This protocol describes a general method to assess the functional antagonism of the FP receptor by a test compound.

Objective: To measure the ability of a test compound to inhibit PGF2α-induced increases in intracellular calcium concentration.

Materials:

  • Cells stably expressing the human FP receptor (e.g., HEK293 cells).

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • PGF2α.

  • Test compound (e.g., OBE002).

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.

Procedure:

  • Cell Preparation: Seed FP receptor-expressing cells in a 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified period.

  • Stimulation: Add PGF2α to the wells to stimulate the FP receptor and initiate calcium mobilization.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a FLIPR or fluorescence microscope. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the percentage of inhibition of the PGF2α-induced response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound for functional antagonism.

Visualizing the Molecular Pathways and Workflows

FP Receptor Signaling Pathway

The following diagram illustrates the canonical Gq-coupled signaling pathway activated by the FP receptor.

FP_Receptor_Signaling PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Induces This compound This compound (OBE002) This compound->FP_Receptor Blocks

Caption: FP Receptor Gq-coupled signaling pathway and the antagonistic action of this compound.

Competitive Radioligand Binding Assay Workflow

The workflow for a competitive radioligand binding assay to determine the binding affinity of a compound like this compound is depicted below.

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prepare_reagents setup_assay Set up 96-well Plate (Total, Non-specific, Competitive Binding) prepare_reagents->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Filter and Wash to Separate Bound and Unbound Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay Workflow

The following diagram outlines the experimental workflow for assessing the functional antagonism of the FP receptor using a calcium mobilization assay.

Calcium_Assay_Workflow start Start seed_cells Seed FP Receptor-Expressing Cells in 96-well Plate start->seed_cells load_dye Load Cells with Calcium-Sensitive Dye seed_cells->load_dye pre_incubate Pre-incubate with Test Compound (this compound/OBE002) load_dye->pre_incubate stimulate Stimulate with PGF2α pre_incubate->stimulate measure_fluorescence Measure Fluorescence Change (FLIPR) stimulate->measure_fluorescence analyze Data Analysis (Determine Functional IC50) measure_fluorescence->analyze end End analyze->end

Caption: Workflow for an intracellular calcium mobilization assay.

Conclusion

This compound represents a promising therapeutic agent for the management of preterm labor through its selective antagonism of the FP receptor. While the precise structural details of its binding interaction remain to be elucidated, the established understanding of FP receptor signaling provides a solid framework for its mechanism of action. The experimental protocols and workflows detailed in this guide offer a systematic approach for the continued investigation and characterization of this compound and other novel FP receptor modulators. Further research, including crystallographic studies of the this compound-FP receptor complex, will be invaluable in refining our understanding of this important therapeutic target and facilitating the design of next-generation tocolytics.

References

Methodological & Application

Ebopiprant In Vitro Functional Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebopiprant (OBE022) is a selective antagonist of the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR) that mediates the contractile effects of prostaglandin F2α (PGF2α) on smooth muscle, particularly in the myometrium.[1] Antagonism of the FP receptor is a therapeutic strategy for conditions characterized by excessive smooth muscle contraction, such as preterm labor. In nonclinical studies, this compound has been shown to reduce both spontaneous and induced uterine contractions.[2]

These application notes provide detailed protocols for key in vitro functional assays to characterize the pharmacological activity of this compound and other FP receptor antagonists. The described methods include a primary functional assay measuring intracellular calcium mobilization and a radioligand binding assay to determine receptor affinity.

Signaling Pathway of the Prostaglandin F2α Receptor

The FP receptor primarily couples to the Gαq subunit of the heterotrimeric G-protein. Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key event in the signaling cascade that ultimately results in smooth muscle contraction.

FP_Signaling_Pathway PGF2a PGF2α (Agonist) FP_receptor FP Receptor PGF2a->FP_receptor Binds to This compound This compound (Antagonist) This compound->FP_receptor Blocks G_protein Gαq/βγ FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R Ca_release Ca²⁺ Release SR->Ca_release Induces Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Caption: Prostaglandin F2α Receptor Signaling Pathway.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium, providing a functional readout of receptor blockade.

Experimental Workflow:

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture HEK293 cells expressing FP receptor cell_seeding Seed cells into 384-well plates cell_culture->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h dye_loading Load cells with Fluo-4 AM dye incubation_24h->dye_loading add_antagonist Add this compound (or test compound) dye_loading->add_antagonist add_agonist Add PGF2α (agonist) add_antagonist->add_agonist read_plate Measure fluorescence on FLIPR add_agonist->read_plate data_analysis Calculate IC₅₀ values read_plate->data_analysis

Caption: Calcium Mobilization Assay Workflow.

Methodology:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human FP receptor are recommended. Alternatively, primary human myometrial cells can be used.

  • Reagents and Materials:

    • HEK293-FP cells

    • DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418)

    • PGF2α (agonist)

    • This compound (or other test antagonists)

    • Fluo-4 AM calcium indicator dye

    • Probenecid

    • 384-well black-wall, clear-bottom microplates

    • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument

Procedure:

  • Cell Plating:

    • Culture HEK293-FP cells in appropriate medium until they reach 80-90% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into 384-well plates at a density of 10,000-20,000 cells per well.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and probenecid in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the cell culture medium from the plates and add the dye loading buffer to each well.

    • Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Assay:

    • Prepare serial dilutions of this compound or other test compounds.

    • Place the cell plate into the FLIPR instrument.

    • Add the antagonist solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Add a pre-determined concentration of PGF2α (typically the EC80 concentration) to all wells to stimulate the receptor.

    • Measure the fluorescence intensity before and after the addition of the agonist.

Data Analysis:

The antagonist effect is quantified by the inhibition of the agonist-induced calcium response. The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a four-parameter logistic equation.

Quantitative Data Summary:

ParameterValue
Cell Seeding Density10,000 - 20,000 cells/well
Fluo-4 AM Concentration1 - 5 µM
Probenecid Concentration2.5 mM
PGF2α (Agonist) ConcentrationEC80
Incubation Time (Antagonist)15 - 30 minutes
Radioligand Binding Assay

This assay directly measures the affinity of a compound for the FP receptor by quantifying its ability to displace a radiolabeled ligand.

Methodology:

  • Receptor Source: Membranes prepared from HEK293 cells expressing the FP receptor or from myometrial tissue.

  • Reagents and Materials:

    • Cell membranes with FP receptor

    • [3H]PGF2α (radioligand)

    • This compound (or other unlabeled competitor ligands)

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

    • Glass fiber filters

    • Scintillation cocktail

    • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the cell membranes, a fixed concentration of [3H]PGF2α, and varying concentrations of the unlabeled competitor (this compound).

    • For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of an unlabeled FP receptor ligand.

    • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for the competitor is determined from the competition curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Quantitative Data Summary:

ParameterValue
Membrane Protein per well10 - 50 µg
[3H]PGF2α Concentration1 - 5 nM (near Kd)
Incubation Time60 - 120 minutes
Incubation TemperatureRoom Temperature

Conclusion

The described in vitro functional assays provide a robust framework for the pharmacological characterization of this compound and other FP receptor antagonists. The calcium mobilization assay offers a high-throughput method to assess the functional antagonism of the receptor, while the radioligand binding assay provides a direct measure of the compound's affinity for the receptor. These protocols can be adapted for the screening and characterization of new chemical entities targeting the PGF2α signaling pathway.

References

Application Note: Ebopiprant Cell-Based Assays for Uterine Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebopiprant (also known as OBE022) is an orally active, selective antagonist of the prostaglandin F2α (PGF2α) receptor (FP receptor).[1][2][3] PGF2α is a potent signaling molecule involved in numerous physiological processes in the uterus, including myometrial contractions, inflammation, and cervical ripening.[1][4] By blocking the FP receptor, this compound has the potential to mitigate PGF2α-driven uterine activity, making it a therapeutic candidate for conditions such as preterm labor. This application note provides detailed protocols for cell-based assays to characterize the effects of this compound on uterine cells.

This compound is a prodrug that is rapidly converted to its active metabolite, OBE002. Preclinical studies have demonstrated that OBE002 effectively inhibits spontaneous and PGF2α-induced contractions in human myometrial tissue. Understanding the cellular mechanisms of this compound is crucial for its continued development and for exploring its potential in other uterine pathologies.

PGF2α Signaling Pathway in Uterine Cells

PGF2α exerts its effects by binding to the G-protein coupled FP receptor. In uterine cells, this binding primarily activates the Gq alpha subunit, initiating a downstream signaling cascade. This cascade involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a series of downstream events, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK and p38, and the activation of transcription factors like NF-κB and NFAT. These signaling pathways ultimately regulate cellular responses such as muscle contraction, gene expression, and the production of inflammatory mediators.

PGF2a_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor This compound This compound (OBE002) This compound->FP_receptor Inhibition Gq Gq protein FP_receptor->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Contraction Cellular Contraction Ca_release->Contraction MAPK MAPK (ERK, p38) PKC->MAPK NFkB NF-κB MAPK->NFkB Gene_expression Gene Expression (e.g., Cytokines) NFkB->Gene_expression Experimental_Workflow A 1. Cell Culture (Uterine Cells) B 2. Treatment - PGF2α (agonist) - this compound (antagonist) - Vehicle Control A->B C 3. Downstream Assays B->C D Calcium Imaging Assay C->D E Cytokine Release Assay (ELISA) C->E F Cell Viability Assay (MTS/MTT) C->F G Cell Contractility Assay C->G H 4. Data Analysis - IC50 Determination - Statistical Analysis D->H E->H F->H G->H

References

Application Notes and Protocols for Animal Models of Ebopiprant's Tocolytic Effect

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical animal models used to evaluate the tocolytic effects of ebopiprant (formerly OBE022), a selective prostaglandin F2α (PGF2α) receptor (FP receptor) antagonist. Detailed protocols for the key in vivo models are provided to facilitate the design and execution of similar studies for the development of novel tocolytics.

Introduction

This compound is an orally active, selective antagonist of the PGF2α receptor, a key mediator of uterine contractions.[1][2] Prostaglandin F2α plays a crucial role in initiating and maintaining labor by stimulating myometrial contractility.[3] By blocking the FP receptor, this compound aims to reduce uterine contractions and delay preterm labor, offering a targeted therapeutic approach with a potentially favorable safety profile compared to non-specific prostaglandin inhibitors.[1][4] Preclinical evaluation of this compound's tocolytic efficacy has been demonstrated in rodent models, specifically in near-term pregnant rats and in a mouse model of induced preterm birth.

Mechanism of Action: PGF2α Receptor Signaling in Myometrial Cells

Prostaglandin F2α initiates a signaling cascade in myometrial cells upon binding to its G-protein coupled receptor, the FP receptor. This leads to an increase in intracellular calcium concentration, a primary driver of smooth muscle contraction. The signaling pathway involves the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in the phosphorylation of myosin light chains, leading to myometrial contraction. This compound, as a selective FP receptor antagonist, competitively inhibits the binding of PGF2α, thereby attenuating this signaling pathway and promoting uterine relaxation.

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor This compound This compound This compound->FP_receptor [Antagonist] Gq Gq protein FP_receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR stimulates PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Myometrial Contraction Ca2_release->Contraction PKC->Contraction

PGF2α Receptor Signaling Pathway in Myometrial Cells.

Animal Models for Tocolytic Efficacy

Two primary rodent models have been instrumental in characterizing the tocolytic effects of this compound:

  • Near-Term Pregnant Rat Model: This model is used to assess the effect of a compound on spontaneous uterine contractions in late-stage pregnancy.

  • Mifepristone (RU486)-Induced Preterm Birth Mouse Model: This model mimics preterm labor induced by progesterone withdrawal and is used to evaluate the ability of a tocolytic agent to delay parturition.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound and other selective FP receptor antagonists in these animal models.

Table 1: Effect of this compound (OBE022) on Spontaneous Uterine Contractions in Near-Term Pregnant Rats

Treatment GroupDose (mg/kg, p.o.)Change in Uterine ContractionsReference
VehicleN/ABaseline spontaneous contractions
This compound (OBE022)Not SpecifiedMarked reduction in spontaneous contractions

Note: Specific dosage and quantitative reduction data for this compound in this model are not publicly available.

Table 2: Effect of this compound (OBE022) and Comparators on Mifepristone (RU486)-Induced Preterm Birth in Mice

Treatment GroupDose (mg/kg, p.o.)Mean Delay in Delivery (hours) vs. Vehicle% of Mice with Delayed ParturitionReference
VehicleN/A00%
Nifedipine5Statistically Significant DelayNot Specified
This compound (OBE022)100Statistically Significant DelayNot Specified
This compound + Nifedipine100 + 5Synergistic and statistically significant delay vs. either agent alone (p<0.001 vs vehicle and nifedipine, p<0.01 vs this compound)Not Specified

Table 3: Effect of a Selective FP Receptor Antagonist (AS604872) on Mifepristone (RU486)-Induced Preterm Birth in Mice (Gestational Day 14)

Treatment GroupDose (mg/kg, p.o., b.i.d.)Mean Delay in Delivery (hours) vs. VehicleReference
VehicleN/A0
AS6048723016
AS60487210033

Experimental Protocols

Protocol 1: Assessment of Spontaneous Uterine Contractions in Near-Term Pregnant Rats

This protocol describes the in vivo measurement of spontaneous uterine activity in late-gestation pregnant rats to evaluate the tocolytic effect of this compound.

Experimental Workflow:

rat_workflow cluster_prep Animal Preparation cluster_surgery Surgical Procedure cluster_exp Experiment cluster_analysis Data Analysis acclimatize Acclimatize Pregnant Rats (e.g., Sprague-Dawley, Gestational Day 19-21) anesthetize Anesthetize Rat acclimatize->anesthetize implant Implant Intrauterine Pressure Catheter/Telemetry Device anesthetize->implant suture Suture and Allow Recovery implant->suture baseline Record Baseline Uterine Contractions suture->baseline administer Administer this compound (or Vehicle) Orally baseline->administer record Record Post-Dose Uterine Contractions administer->record analyze Analyze Contraction Frequency, Amplitude, and Duration record->analyze compare Compare Pre- and Post-Dose Parameters analyze->compare

Workflow for Assessing Uterine Contractions in Pregnant Rats.

Materials:

  • Time-mated pregnant rats (e.g., Sprague-Dawley), gestational day 19-21.

  • Anesthetic (e.g., isoflurane).

  • Surgical instruments.

  • Intrauterine pressure catheter or telemetry device.

  • Data acquisition system.

  • This compound (or its active metabolite, OBE002) and vehicle.

Procedure:

  • Animal Preparation:

    • Acclimatize time-mated pregnant rats to the housing facility.

    • On the day of the experiment (gestational day 19-21), anesthetize the rat using an appropriate anesthetic protocol.

  • Surgical Implantation of Monitoring Device:

    • Perform a laparotomy to expose the uterus.

    • Carefully insert an intrauterine pressure catheter into the uterine horn between two fetuses, or implant a telemetry device onto the uterine wall.

    • Suture the incision and allow the animal to recover from anesthesia.

  • Experimental Measurement:

    • Once the animal has recovered and is exhibiting stable, spontaneous uterine contractions, record a baseline period of uterine activity.

    • Administer this compound or vehicle orally at the desired dose.

    • Continuously record uterine contractions for a defined period post-administration.

  • Data Analysis:

    • Analyze the recorded data to determine the frequency, amplitude, and duration of uterine contractions.

    • Compare the parameters before and after drug administration to quantify the tocolytic effect.

Protocol 2: Mifepristone (RU486)-Induced Preterm Birth in Mice

This protocol details the induction of preterm labor in pregnant mice using the progesterone receptor antagonist mifepristone (RU486) to assess the ability of this compound to delay parturition.

Experimental Workflow:

mouse_workflow cluster_prep Animal Preparation cluster_induction Induction and Treatment cluster_monitoring Monitoring cluster_analysis Data Analysis acclimatize Acclimatize Timed-Pregnant Mice (e.g., CD-1, Gestational Day 17) house House Mice Individually acclimatize->house administer_tocolytic Administer this compound (or Vehicle/Comparator) Orally house->administer_tocolytic administer_ru486 Administer RU486 (s.c.) ~3 hours post-tocolytic administer_tocolytic->administer_ru486 monitor Continuously Monitor for Parturition (e.g., via Infrared Video) administer_ru486->monitor record_time Record Time of First Pup Delivery monitor->record_time analyze Calculate Delay in Delivery Time vs. Vehicle Control record_time->analyze compare Compare Efficacy of Different Treatment Groups analyze->compare

Workflow for RU486-Induced Preterm Birth Model in Mice.

Materials:

  • Time-mated, primigravid pregnant mice (e.g., CD-1), gestational day 17.

  • Mifepristone (RU486).

  • This compound, vehicle, and any comparator drugs (e.g., nifedipine).

  • Individual housing cages.

  • Infrared video monitoring system (recommended).

Procedure:

  • Animal Preparation and Housing:

    • Acclimatize timed-pregnant mice to the facility.

    • On gestational day 17, place the mice in individual cages to allow for accurate monitoring of parturition.

  • Drug Administration:

    • Administer this compound (e.g., 100 mg/kg), nifedipine (e.g., 5 mg/kg), or vehicle orally.

    • Approximately 3 hours after the tocolytic administration, induce preterm labor by subcutaneous injection of RU486 (e.g., 2.5 mg/kg).

  • Monitoring of Parturition:

    • Continuously monitor the mice for signs of labor and delivery. The use of an infrared video recording system is recommended for accurate, non-intrusive observation.

    • Record the time of delivery of the first pup for each mouse.

  • Data Analysis:

    • Calculate the time from RU486 injection to the delivery of the first pup for each animal.

    • Compare the mean time to delivery between the different treatment groups and the vehicle control group to determine the delay in parturition.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to assess the significance of the observed effects.

Conclusion

The near-term pregnant rat and the RU486-induced preterm birth mouse models are valuable tools for the preclinical evaluation of tocolytic agents like this compound. These models allow for the assessment of a compound's ability to inhibit uterine contractions and delay parturition, providing crucial data to support further clinical development. The protocols outlined in these application notes provide a framework for conducting such studies, and the summarized data for this compound and related compounds offer a benchmark for future research in this critical area of women's health.

References

Ebopiprant: Pharmacokinetic and Pharmacodynamic Assay Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebopiprant (formerly OBE022) is a first-in-class, orally active, selective antagonist of the prostaglandin F2α (PGF2α) receptor. It has been investigated for the treatment of preterm labor by reducing uterine contractions and inflammation.[1][2] The prodrug, this compound, is rapidly absorbed and converted to its active metabolite, OBE002.[3][4] This document provides a detailed overview of the pharmacokinetic and pharmacodynamic properties of this compound and its active metabolite, along with protocols for relevant assays.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in a first-in-human, Phase I clinical trial in healthy postmenopausal women.[3] While a Phase 2a study (PROLONG, NCT03369262) was conducted to assess the efficacy, safety, and pharmacokinetics of this compound in pregnant women with spontaneous preterm labor, the specific pharmacokinetic data from this study have not been made publicly available.

Data from First-in-Human Study in Postmenopausal Women

The following tables summarize the pharmacokinetic parameters of the active metabolite, OBE002, after single and multiple ascending doses of this compound (OBE022) in healthy postmenopausal women.

Table 1: Single Ascending Dose Pharmacokinetics of OBE002

Dose of this compound (OBE022)Cmax (ng/mL)Tmax (hr)AUC (ng·h/mL)T½ (hr)
10 mg28.71.02588.3
30 mg81.31.07659.1
100 mg2501.02,54010.2
300 mg6891.57,78010.8
1000 mg1,8402.024,10011.1
1300 mg2,1302.029,10010.9

Table 2: Multiple Ascending Dose Pharmacokinetics of OBE002 (Day 7)

Dose of this compound (OBE022)Cmax (ng/mL)Tmax (hr)AUC (ng·h/mL)T½ (hr)
100 mg/day3882.04,96022.1
300 mg/day1,0802.014,90025.4
1000 mg/day2,9803.048,10028.8

Note: The prodrug OBE022 was rapidly absorbed and converted to the active metabolite OBE002, with quantifiable levels of the prodrug only observed at higher doses. There was no clinically significant food effect on the pharmacokinetics of this compound.

Pharmacodynamic Properties and Mechanism of Action

This compound is a selective antagonist of the PGF2α receptor, also known as the FP receptor. PGF2α, a prostaglandin, plays a crucial role in uterine muscle contraction (myometrium) and cervical ripening during labor. By blocking the PGF2α receptor, this compound aims to inhibit these processes and delay preterm birth.

Signaling Pathway of PGF2α Receptor

The PGF2α receptor is a G-protein coupled receptor (GPCR). Upon binding of PGF2α, the receptor activates the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ is a key signaling event that triggers smooth muscle contraction.

PGF2a_Signaling_Pathway PGF2a PGF2α FP_Receptor PGF2α Receptor (FP) PGF2a->FP_Receptor Binds Gq Gq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Uterine Contraction Ca2_release->Contraction Initiates This compound This compound This compound->FP_Receptor Blocks Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare cell membranes expressing PGF2α receptor Incubation Incubate membranes, radioligand, and this compound to reach equilibrium Membrane_Prep->Incubation Reagent_Prep Prepare radioligand ([³H]-PGF2α) and varying concentrations of this compound Reagent_Prep->Incubation Filtration Separate bound from free radioligand by rapid filtration Incubation->Filtration Counting Quantify radioactivity on filters using a scintillation counter Filtration->Counting Data_Analysis Calculate IC50 and Ki values for this compound Counting->Data_Analysis Calcium_Mobilization_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cells expressing PGF2α receptor in a 96-well plate Dye_Loading Load cells with a calcium-sensitive fluorescent dye Cell_Seeding->Dye_Loading Antagonist_Incubation Incubate cells with varying concentrations of this compound Dye_Loading->Antagonist_Incubation Agonist_Stimulation Stimulate cells with PGF2α Antagonist_Incubation->Agonist_Stimulation Fluorescence_Measurement Measure changes in fluorescence using a plate reader Agonist_Stimulation->Fluorescence_Measurement Data_Analysis Determine the IC50 of this compound for inhibiting calcium mobilization Fluorescence_Measurement->Data_Analysis

References

Application Notes and Protocols: Ebopiprant Calcium Mobilization Assay in Myometrial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebopiprant is an orally active and selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[1][2] The FP receptor is a G-protein coupled receptor that, upon activation by its ligand PGF2α, initiates a signaling cascade leading to an increase in intracellular calcium concentration ([Ca²⁺]i) in myometrial cells.[3][4][5] This elevation in intracellular calcium is a critical step in the signaling pathway that ultimately results in myometrial contraction. Consequently, antagonizing the FP receptor with this compound is a promising therapeutic strategy for conditions characterized by excessive uterine contractility, such as preterm labor.

These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on PGF2α-induced calcium mobilization in primary human myometrial cells. The described assay is a crucial tool for characterizing the potency and mechanism of action of this compound and other FP receptor antagonists.

Signaling Pathway of PGF2α in Myometrial Cells

PGF2α exerts its effects on myometrial cells by binding to the FP receptor, which is coupled to the Gq/11 family of G-proteins. This interaction triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The subsequent increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, contributes to the cascade of events culminating in smooth muscle contraction.

PGF2a_Signaling PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor Gq Gαq FP_receptor->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on PKC PKC DAG->PKC Ca_release Ca²⁺ Release SR->Ca_release Contraction Myometrial Contraction Ca_release->Contraction PKC->Contraction

PGF2α signaling pathway in myometrial cells.

Quantitative Data: Inhibition of PGF2α-Induced Calcium Mobilization

The potency of an FP receptor antagonist like this compound is determined by its ability to inhibit the PGF2α-induced increase in intracellular calcium. This is typically quantified by calculating the half-maximal inhibitory concentration (IC50). The following table presents example data for a potent FP antagonist, demonstrating the type of results that would be obtained from the described assay.

ParameterIC50 (nM)
Maximum Fluorescence (Fmax) 21.26
Area Under the Curve (AUC) 50.43
Frequency of Ca²⁺ Oscillations 22.15

Note: The data presented is for the novel FP antagonist N582707 on an immortalized myometrial cell line and serves as an illustrative example. Actual IC50 values for this compound should be determined experimentally.

Experimental Protocols

Primary Human Myometrial Cell Culture

Materials:

  • Myometrial tissue biopsies from non-laboring women undergoing elective cesarean section.

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type IA and Type XI

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypsin-EDTA

Protocol:

  • Obtain fresh myometrial tissue and immediately place it in cold HBSS.

  • Under sterile conditions, remove connective and vascular tissues and mince the myometrium into small pieces (approximately 1-2 mm³).

  • Digest the tissue fragments in a mixture of Collagenase Type IA and Type XI in HBSS at 37°C with gentle agitation for 45-60 minutes.

  • Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.

  • Centrifuge the filtrate to pellet the cells, and wash the pellet with fresh DMEM.

  • Resuspend the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Plate the cells in culture flasks and maintain them in a humidified incubator at 37°C with 5% CO₂.

  • Passage the cells using Trypsin-EDTA when they reach 80-90% confluency. For calcium mobilization assays, cells from passages 2-5 are recommended.

Calcium Mobilization Assay

Materials:

  • Primary human myometrial cells

  • Fura-2 AM or Fluo-4 AM fluorescent calcium indicator

  • Pluronic F-127

  • Probenecid (optional)

  • HEPES-buffered saline (HBS)

  • PGF2α

  • This compound or other FP receptor antagonists

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with dual-wavelength excitation capabilities and injectors.

Protocol:

  • Cell Seeding: Seed primary human myometrial cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Culture the cells overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBS. The addition of probenecid (1-2.5 mM) can help to prevent dye leakage from the cells.

    • Remove the culture medium from the wells and wash once with HBS.

    • Add the dye-loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing: After incubation, gently wash the cells twice with HBS to remove extracellular dye.

  • Assay Procedure:

    • Add HBS to each well.

    • To test for antagonist activity, add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm).

    • Record a baseline fluorescence reading.

    • Using the plate reader's injector, add a solution of PGF2α to achieve a final concentration that elicits a submaximal response (e.g., EC80).

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in intracellular calcium is proportional to the ratio of fluorescence intensities at the two excitation wavelengths (for ratiometric dyes like Fura-2).

    • Calculate the peak fluorescence response (Fmax) and the area under the curve (AUC) for each well.

    • Plot the PGF2α response against the concentration of this compound to generate a dose-response curve.

    • Calculate the IC50 value of this compound from the dose-response curve using non-linear regression analysis.

Calcium_Assay_Workflow A Seed Myometrial Cells in 96-well plate B Load Cells with Fluorescent Calcium Indicator (e.g., Fura-2 AM) A->B C Wash Cells to Remove Extracellular Dye B->C D Pre-incubate with This compound C->D E Measure Baseline Fluorescence D->E F Inject PGF2α and Record Fluorescence Change E->F G Data Analysis: Calculate IC50 F->G

Experimental workflow for the calcium mobilization assay.

References

Application Note: Investigating the Modulatory Effects of Ebopiprant on NF-κB Activation Using a Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ebopiprant (OBE022) is a selective, orally active antagonist of the prostaglandin F2α receptor (FP receptor).[1][2][3] It is currently under investigation as a potential therapeutic for preterm labor by reducing uterine contractions and inflammation.[3][4] Prostaglandin F2α (PGF2α), the natural ligand for the FP receptor, is a potent inflammatory mediator involved in a variety of physiological and pathological processes.

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating the inflammatory response, cell survival, and innate immunity. Dysregulation of the NF-κB signaling pathway is implicated in numerous inflammatory diseases. Scientific literature indicates that PGF2α can stimulate the activation of NF-κB. This activation is mediated through the FP receptor and involves the generation of reactive oxygen species (ROS), leading to the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2 or PTGS2), which in turn can lead to increased PGF2α synthesis, creating a positive feedback loop.

Given that this compound is an antagonist of the FP receptor, it is hypothesized that it may inhibit PGF2α-induced NF-κB activation. This application note provides a rationale and a detailed protocol for utilizing an NF-κB activation reporter assay to investigate the potential anti-inflammatory properties of this compound.

Principle of the Assay

This protocol describes a cell-based reporter assay to quantify the activation of the NF-κB signaling pathway. The assay utilizes a host cell line (e.g., HEK293) that is transiently or stably transfected with a reporter plasmid. This plasmid contains a reporter gene (e.g., Firefly Luciferase or Green Fluorescent Protein) under the control of a promoter with multiple NF-κB response elements. When NF-κB is activated by a stimulus, such as PGF2α, it translocates to the nucleus and binds to these response elements, driving the expression of the reporter gene. The resulting signal (luminescence or fluorescence) is directly proportional to the level of NF-κB activation. By treating the cells with this compound prior to stimulation with PGF2α, one can determine if this compound inhibits this signaling pathway by measuring the reduction in the reporter signal.

Hypothetical Signaling Pathway

PGF2a_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor This compound This compound This compound->FP_receptor Inhibition ROS ROS (Reactive Oxygen Species) FP_receptor->ROS Gq-PLC Pathway IKK IKK Complex ROS->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκBα (Inactive) NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Activation DNA NF-κB Response Element (DNA) NFkB_active->DNA cluster_nucleus cluster_nucleus NFkB_active->cluster_nucleus Transcription Gene Transcription (e.g., COX-2, Cytokines) DNA->Transcription

Caption: Hypothetical PGF2α-induced NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Protocol

Materials and Reagents
  • HEK293 cells (or other suitable host cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Opti-MEM I Reduced Serum Medium

  • NF-κB Luciferase Reporter Plasmid (containing NF-κB response elements driving luciferase expression)

  • Renilla Luciferase Plasmid (or other suitable internal control plasmid)

  • Transfection Reagent (e.g., Lipofectamine 3000)

  • Prostaglandin F2α (PGF2α)

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • 96-well white, clear-bottom cell culture plates

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Methodology

1. Cell Culture and Seeding: a. Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. b. The day before transfection, seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Ensure even cell distribution.

2. Transfection: a. On the day of transfection, prepare the transfection complexes in Opti-MEM according to the manufacturer's protocol for your chosen transfection reagent. b. For each well, co-transfect the cells with the NF-κB Luciferase Reporter Plasmid and the Renilla Luciferase control plasmid. The ratio of the two plasmids should be optimized (e.g., 10:1 NF-κB reporter to Renilla control). c. Add the transfection complex to the cells and incubate for 24 hours.

3. Compound Treatment: a. Prepare stock solutions of this compound and PGF2α in DMSO. Further dilute to desired working concentrations in serum-free DMEM. The final DMSO concentration in the wells should be kept below 0.1% to avoid toxicity. b. After 24 hours of transfection, gently remove the medium from the wells. c. Add 50 µL of serum-free DMEM containing various concentrations of this compound (or vehicle control) to the appropriate wells. d. Incubate the plate for 1-2 hours at 37°C. This pre-incubation allows this compound to bind to the FP receptors.

4. Cell Stimulation: a. Following the pre-incubation with this compound, add 50 µL of serum-free DMEM containing PGF2α to each well to achieve the desired final concentration (a pre-determined EC50 or EC80 concentration of PGF2α is recommended). For negative control wells, add 50 µL of serum-free DMEM without PGF2α. b. Incubate the plate for an additional 6-8 hours at 37°C.

5. Luciferase Assay: a. After the stimulation period, remove the medium from the wells. b. Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System. c. Measure the Firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's instructions.

Experimental Workflow Diagram

Experimental_Workflow start Start seed_cells Seed HEK293 cells in 96-well plate start->seed_cells transfect Co-transfect with NF-κB-Luc & Renilla-Luc plasmids seed_cells->transfect Day 1 incubate1 Incubate for 24h transfect->incubate1 add_this compound Pre-treat with this compound (or vehicle) incubate1->add_this compound Day 2 incubate2 Incubate for 1-2h add_this compound->incubate2 stimulate Stimulate with PGF2α incubate2->stimulate incubate3 Incubate for 6-8h stimulate->incubate3 lyse Lyse cells incubate3->lyse Day 3 measure Measure Firefly & Renilla Luciferase Activity lyse->measure analyze Analyze Data: Normalize & Calculate Inhibition measure->analyze end End analyze->end

Caption: Workflow for the this compound NF-κB activation reporter assay.

Data Analysis and Presentation

  • Normalization: For each well, normalize the Firefly luciferase activity to the Renilla luciferase activity to correct for variations in transfection efficiency and cell number.

    • Normalized Response = (Firefly Luciferase Units) / (Renilla Luciferase Units)

  • Calculating Percent Inhibition: Determine the percentage of inhibition of the PGF2α-induced NF-κB activation by this compound for each concentration.

    • % Inhibition = [1 - (Normalized Response_this compound - Normalized Response_Vehicle) / (Normalized Response_PGF2α - Normalized Response_Vehicle)] x 100

  • IC50 Determination: Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Template for Data Presentation

The following table is a template for summarizing the quantitative data obtained from the experiment.

Treatment GroupThis compound Conc. (µM)PGF2α Conc. (nM)Normalized Luciferase Activity (RLU)% Inhibition of PGF2α Response
Vehicle Control00ValueN/A
PGF2α Control0100Value0%
This compound 10.01100ValueValue
This compound 20.1100ValueValue
This compound 31100ValueValue
This compound 410100ValueValue
This compound 5100100ValueValue

IC50 Value for this compound: Calculated Value µM

Conclusion

The NF-κB activation reporter assay is a robust and sensitive method to investigate the potential modulatory effects of this compound on the PGF2α-induced inflammatory signaling pathway. This experimental approach can provide valuable insights into the mechanism of action of this compound beyond its known effects on uterine contractility and may support its development as an anti-inflammatory agent. The data generated can be used to determine the potency of this compound in inhibiting NF-κB activation, as measured by its IC50 value.

References

Application Notes and Protocols: Myometrial Tissue Contractility Assay with Ebopiprant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Preterm birth is a significant challenge in obstetrics, with prostaglandin F2α (PGF2α) playing a crucial role in initiating uterine contractions.[1] Ebopiprant (OBE022) is an orally active, selective antagonist of the PGF2α receptor (FP receptor).[2][3] It is developed to reduce uterine contractions and prevent preterm labor by specifically targeting the myometrial prostaglandin F receptors.[3] These application notes provide a detailed protocol for assessing the efficacy of this compound and other FP receptor antagonists on myometrial tissue contractility in vitro.

Mechanism of Action

PGF2α binds to the FP receptor, a G-protein coupled receptor, which primarily couples to Gαq.[1] This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin and resulting in smooth muscle contraction. This compound acts by competitively inhibiting the binding of PGF2α to the FP receptor, thus blocking this signaling cascade and reducing myometrial contractility.

Data Presentation

While specific in vitro contractility IC50 data for this compound on human myometrial strips is not publicly available, data from a potent and selective FP receptor antagonist, N582707, on PGF2α-induced calcium release in an immortalized human myometrial cell line (MYLA) serves as a representative example of the expected potency for this class of compounds.

Table 1: In Vitro Potency of a Representative FP Receptor Antagonist (N582707) on PGF2α-Induced Calcium Release in a Myometrial Cell Line

ParameterIC50 (nM)
Fmax (Peak Ca2+ Response)21.26
AUC (Area Under the Curve)50.43
Frequency of Ca2+ Oscillations22.15

Data from a study on the novel FP antagonist N582707 in an immortalized myometrial cell line (MYLA) stimulated with 1 µM PGF2α.

Table 2: Clinical Trial Data for this compound (PROLONG Study)

Outcome (Delivery within 48 hours)This compound + Atosiban GroupPlacebo + Atosiban GroupOdds Ratio (90% CI)
Overall Population12.5% (7/56)21.8% (12/55)0.52 (0.22, 1.23)
Singleton Pregnancies12.5% (5/40)26.8% (11/41)0.39 (0.15, 1.04)

Mandatory Visualizations

PGF2a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor Binds This compound This compound This compound->FP_receptor Blocks Gq Gαq FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor Ca2 Ca²⁺ SR->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin Binds MLCK Myosin Light- Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin Myosin-LC MLCK->Myosin Phosphorylates Myosin_P Myosin-LC-P Myosin->Myosin_P Contraction Contraction Myosin_P->Contraction Leads to

Caption: PGF2α Signaling Pathway in Myometrial Cells.

Myometrial_Assay_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis A1 Obtain human myometrial biopsy A2 Dissect longitudinal strips (~10 x 2 x 2 mm) A1->A2 B1 Mount strips in organ bath (Krebs solution, 37°C, aerated) A2->B1 B2 Apply 2g passive tension B1->B2 B3 Equilibrate for 2 hours (spontaneous contractions develop) B2->B3 C1 Induce stable contractions with PGF2α (e.g., 100 nM) B3->C1 C2 Add cumulative concentrations of this compound C1->C2 C3 Record isometric contractions (Force, Frequency, Amplitude) C2->C3 D1 Measure contraction parameters (AUC, Amplitude, Frequency) C3->D1 D2 Calculate % inhibition vs. baseline D1->D2 D3 Generate dose-response curve and calculate IC50 D2->D3

Caption: Experimental Workflow for Myometrial Contractility Assay.

Experimental Protocols

Protocol 1: Ex Vivo Myometrial Tissue Contractility Assay

This protocol details the measurement of isometric contractions of human myometrial tissue strips in an organ bath setup to determine the inhibitory effect of this compound on PGF2α-induced contractions.

Materials and Reagents:

  • Human myometrial biopsies (obtained with informed consent from women undergoing cesarean section)

  • Krebs-bicarbonate solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO4, 1.2 KH2PO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Prostaglandin F2α (PGF2α) stock solution

  • This compound (or its active metabolite OBE002) stock solution

  • Carbogen gas (95% O2, 5% CO2)

  • Multi-chamber organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Immediately place fresh myometrial biopsies in cold Krebs-bicarbonate solution.

    • Carefully dissect the tissue to remove connective and vascular tissue.

    • Cut longitudinal strips of myometrium approximately 10 mm in length and 2 mm in width.

  • Organ Bath Setup and Equilibration:

    • Mount the myometrial strips vertically in the organ bath chambers filled with Krebs-bicarbonate solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply a passive tension of 2 grams to each strip and allow the tissue to equilibrate for at least 2 hours. During this period, spontaneous contractions should develop. Replace the Krebs solution every 15-20 minutes.

  • Induction of Contractions:

    • After the equilibration period, induce stable and robust contractions by adding a submaximal concentration of PGF2α (e.g., 100 nM) to the organ bath.

    • Allow the contractions to stabilize for at least 30 minutes.

  • Application of this compound:

    • Once stable PGF2α-induced contractions are established, begin the cumulative addition of this compound to the organ bath.

    • Start with a low concentration (e.g., 1 nM) and increase in a stepwise manner (e.g., half-log increments) up to a high concentration (e.g., 10 µM).

    • Allow the tissue to respond to each concentration for a fixed period (e.g., 20-30 minutes) before adding the next concentration.

  • Data Acquisition and Analysis:

    • Continuously record the isometric tension generated by the myometrial strips throughout the experiment.

    • For each concentration of this compound, quantify the following parameters:

      • Amplitude: The peak force of the contractions.

      • Frequency: The number of contractions per unit of time.

      • Area Under the Curve (AUC): An integrated measure of the total contractile activity.

    • Calculate the percentage inhibition of the PGF2α-induced contraction for each concentration of this compound relative to the baseline contraction with PGF2α alone.

    • Plot the percentage inhibition against the log concentration of this compound to generate a dose-response curve.

    • Calculate the IC50 value (the concentration of this compound that causes 50% inhibition) from the dose-response curve using non-linear regression analysis.

Conclusion

The ex vivo myometrial contractility assay is a robust method to evaluate the therapeutic potential of PGF2α receptor antagonists like this compound. By directly measuring the inhibitory effect on uterine muscle contractions, this assay provides critical preclinical data on the potency and efficacy of novel tocolytic agents. The provided protocols and visualizations serve as a comprehensive guide for researchers in the field of reproductive health and drug development.

References

Application Notes and Protocols for Preparing Ebopiprant Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application of ebopiprant stock solutions for in vitro cell culture experiments. This compound is a selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[1] It is a valuable tool for studying the physiological and pathological roles of the PGF2α signaling pathway.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₃₀H₃₄FN₃O₅S₂[2]
Molecular Weight 599.74 g/mol [2]
CAS Number 2005486-31-5[2]
Appearance Solid[3]
Solubility DMSO: 250 mg/mL (416.85 mM)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Sterile pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 599.74 g/mol x 1000 mg/g = 5.9974 mg

  • Weigh the this compound powder:

    • Using a calibrated analytical balance, carefully weigh out approximately 6.0 mg of this compound powder and place it into a sterile microcentrifuge tube. Record the exact weight.

  • Add DMSO:

    • Based on the actual weight of the this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

      • Volume (mL) = [Mass (mg) / 599.74 ( g/mol )] / 10 (mmol/L)

    • Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

    • If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and store:

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected cryovials. This prevents repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

Table of this compound Stock Solution Properties:

ParameterValue
Solvent DMSO
Stock Concentration 10 mM
Storage Temperature -20°C or -80°C
Stability Stable for at least 12 months at -20°C when properly stored.
Protocol 2: Application of this compound in a Cell-Based Assay (MTT Assay for Cell Viability)

This protocol outlines a general procedure for treating cultured cells with this compound and assessing cell viability using a standard MTT assay. This assay is useful for determining the cytotoxic effects of this compound at various concentrations.

Materials:

  • Cultured cells in 96-well plates

  • Complete cell culture medium

  • 10 mM this compound stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density appropriate for the cell line and the duration of the experiment. Allow the cells to adhere and enter the exponential growth phase (typically 18-24 hours).

  • Preparation of Working Solutions:

    • Prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.

    • Important: The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. For example, to achieve a 10 µM final concentration of this compound, dilute the 10 mM stock solution 1:1000 in culture medium (e.g., 1 µL of stock in 1 mL of medium).

  • Cell Treatment:

    • Remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and an untreated control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate to ensure complete solubilization of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • The absorbance values are directly proportional to the number of viable cells.

Data Analysis:

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

  • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

Signaling Pathway and Experimental Workflow

PGF2α Receptor Signaling Pathway

This compound acts as an antagonist at the PGF2α receptor (FP receptor), a G-protein coupled receptor (GPCR). The binding of the natural ligand, PGF2α, to the FP receptor typically activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events can lead to various cellular responses, including smooth muscle contraction, inflammation, and cell proliferation.

PGF2a_Signaling_Pathway PGF2a PGF2α FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds & Activates This compound This compound This compound->FP_receptor Binds & Inhibits Gq_protein Gq/11 FP_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_response Cellular Responses (e.g., Contraction, Inflammation) Ca_release->Cellular_response PKC->Cellular_response

PGF2α Receptor Signaling Pathway
Experimental Workflow: Preparing this compound for Cell Viability Assay

The following diagram illustrates the logical flow of preparing this compound stock solutions and utilizing them in a typical cell-based viability assay.

Ebopiprant_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot & Store at -80°C stock->aliquot prepare_working Prepare Working Solutions in Cell Culture Medium stock->prepare_working treat_cells Treat Cultured Cells (e.g., 24-72h) prepare_working->treat_cells viability_assay Perform Cell Viability Assay (e.g., MTT) treat_cells->viability_assay analyze Analyze Data viability_assay->analyze end End analyze->end

This compound Experimental Workflow

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ebopiprant Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of ebopiprant (also known as OBE022) in animal models of preterm labor. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (OBE022) is a selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor.[1] PGF2α is a prostaglandin that plays a critical role in initiating uterine contractions and cervical ripening.[2] By blocking the FP receptor, this compound inhibits these actions, leading to uterine relaxation (tocolysis) and a delay in the onset of labor.[3]

Q2: In which animal models has this compound been shown to be effective?

A2: Preclinical studies have demonstrated the efficacy of this compound in rodent models of preterm labor. Specifically, it has been shown to reduce spontaneous uterine contractions in near-term pregnant rats and to delay parturition in a mouse model where preterm labor was induced by the progesterone receptor antagonist RU486.[3][4]

Q3: What is the recommended route of administration for this compound in animal models?

A3: this compound is orally active and has been successfully administered via oral gavage in rodent studies.

Q4: Is there any information on the pharmacokinetics of this compound in animals?

A4: While detailed pharmacokinetic data such as Cmax, AUC, and half-life for this compound in animal models are not extensively published in peer-reviewed literature, a first-in-human study indicates that the starting dose was determined based on pharmacological models in rats. This suggests that such data have been generated internally by the developers. The prodrug, this compound (OBE022), is rapidly converted to its active metabolite, OBE002. In humans, the mean half-life of OBE002 ranged from 8 to 11 hours after a single dose and 22 to 29 hours after multiple doses.

Troubleshooting Guide

Issue 1: Difficulty in preparing an oral formulation of this compound.

  • Possible Cause: this compound may have poor solubility in common aqueous vehicles.

  • Solution: A suggested protocol for preparing a suspension of this compound for oral administration is to use a vehicle of 20% sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline. This can yield a suspension of at least 2.08 mg/mL. Alternatively, corn oil can be used as a vehicle for oral administration. It is crucial to ensure the suspension is homogenous before each administration.

Issue 2: Inconsistent or lack of efficacy in a preterm labor model.

  • Possible Cause 1: Suboptimal dosage.

    • Troubleshooting Step: Refer to the dose-response data from preclinical studies (see Table 1). An oral dose of 30 mg/kg has been shown to be effective in a mouse model. Consider performing a dose-escalation study starting from a lower dose (e.g., 10 mg/kg) to determine the optimal dose for your specific model and experimental conditions.

  • Possible Cause 2: Inadequate dosing frequency.

    • Troubleshooting Step: In a mouse model of RU486-induced preterm labor, a multi-day dosing regimen was effective. This involved a single dose on the first day, two doses on the second day, and a final dose on the third day. The timing of administration relative to the induction of preterm labor is critical.

  • Possible Cause 3: Improper oral gavage technique.

    • Troubleshooting Step: Ensure that the person administering the compound is proficient in oral gavage to avoid accidental administration into the trachea, which can lead to adverse events and lack of efficacy. The volume of administration should be appropriate for the size of the animal (e.g., 5 mL/kg for mice). For pregnant animals, the maximum gavage volume may need to be reduced.

Issue 3: Observed adverse effects in treated animals.

  • Possible Cause: Off-target effects or vehicle-related toxicity.

    • Troubleshooting Step: this compound is a selective FP receptor antagonist and has been shown in preclinical studies to lack the fetal side effects associated with non-specific prostaglandin inhibitors like indomethacin (e.g., ductus arteriosus constriction, renal impairment). If adverse effects are observed, consider the vehicle as a potential cause. Ensure the vehicle is well-tolerated and run a vehicle-only control group. If using SBE-β-CD, be aware of potential renal toxicity at very high doses, though this is unlikely at the volumes used for oral administration.

Quantitative Data Summary

Table 1: Effective Oral Dosages of FP Receptor Antagonists in Rodent Models of Preterm Labor

CompoundAnimal ModelInduction AgentEffective Oral DoseOutcomeReference
This compound (OBE022)Pregnant MouseRU48610, 30, 100 mg/kgDelay of parturition
AS604872Pregnant MouseRU48630, 100 mg/kgDose-dependent delay in delivery time (16 and 33 hours, respectively)
This compound (OBE022)Pregnant RatSpontaneousNot specifiedReduction of uterine contractions

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Mouse Model of RU486-Induced Preterm Labor

This protocol is based on a method described for this compound (OBE022).

  • Animal Model: Pregnant mice (specify strain, e.g., CD-1).

  • Induction of Preterm Labor: On day 1 of the experiment (e.g., gestational day 14), administer a single subcutaneous injection of RU486 at a dose of 2.5 mg/kg. The vehicle for RU486 can be sesame oil at a volume of 10 mL/kg.

  • Preparation of this compound Suspension:

    • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

    • For a working suspension of 2.08 mg/mL, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline. Mix thoroughly.

  • Dosing Regimen:

    • Administer this compound orally (p.o.) at a volume of 5 mL/kg.

    • Day 1: Administer a single dose in the evening (e.g., 18:00).

    • Day 2: Administer two doses, one in the morning (e.g., 08:00) and one in the evening (e.g., 18:00).

    • Day 3: Administer a single dose in the morning (e.g., 08:00).

  • Control Groups:

    • A vehicle control group receiving the SBE-β-CD solution.

    • A positive control group, such as nifedipine (e.g., 5 mg/kg, p.o.), can be included for comparison.

  • Outcome Measurement: Monitor the time of delivery for each animal.

Visualizations

PGF2a_FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds Gq Gαq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Uterine Contraction Ca2_release->Contraction Leads to MAPK_Cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_Cascade Activates MAPK_Cascade->Contraction Contributes to This compound This compound This compound->FP_Receptor Blocks

Caption: PGF2α/FP Receptor Signaling Pathway and the Action of this compound.

Experimental_Workflow start Start: Pregnant Animal Model (e.g., Mouse) induction Induce Preterm Labor (e.g., RU486 on Day 1) start->induction randomization Randomize into Groups (Vehicle, this compound, Positive Control) induction->randomization dosing_d1 Day 1 Dosing: Single Oral Gavage (evening) randomization->dosing_d1 dosing_d2 Day 2 Dosing: Two Oral Gavages (morning, evening) dosing_d1->dosing_d2 dosing_d3 Day 3 Dosing: Single Oral Gavage (morning) dosing_d2->dosing_d3 monitoring Monitor for Parturition dosing_d3->monitoring end End: Record Time of Delivery monitoring->end

Caption: Experimental Workflow for this compound Efficacy Testing.

References

potential off-target effects of ebopiprant in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with information on the potential off-target effects of ebopiprant (OBE022). The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor[1][2][3]. By blocking this receptor, this compound is designed to reduce uterine contractions and cervical maturation, which are key processes in preterm labor[3][4]. The active metabolite of the prodrug this compound (OBE022) is OBE002.

Q2: How selective is this compound for the PGF2α receptor?

This compound is described as a "highly selective" antagonist of the PGF2α receptor. Preclinical studies have indicated that it does not produce the same side effects as non-specific prostaglandin inhibitors like NSAIDs (e.g., indomethacin), such as premature closure of the ductus arteriosus or impairment of fetal renal function. This suggests a high degree of selectivity for the FP receptor over other prostaglandin receptors and cyclooxygenase (COX) enzymes.

Q3: Is there quantitative data available on the off-target binding profile of this compound?

Specific quantitative data, such as binding affinities (Ki) or potency (IC50) of this compound against a comprehensive panel of off-target receptors (including other prostanoid receptors like EP1, EP2, EP3, EP4, DP, IP, and TP), is not publicly available in the provided search results. Pharmaceutical companies typically generate this data during preclinical development, but it is not always published in detail.

Q4: I am observing an unexpected effect in my experiment that I suspect might be an off-target effect of this compound. How can I troubleshoot this?

If you suspect an off-target effect, consider the following troubleshooting steps:

  • Literature Review: Search for any known off-target activities of PGF2α receptor antagonists. While specific data on this compound may be limited, information on other compounds targeting this receptor might provide clues.

  • Control Experiments:

    • Use a structurally unrelated PGF2α receptor antagonist to see if the effect is reproducible.

    • If possible, use a system that does not express the PGF2α receptor (e.g., a knockout cell line) to determine if the effect is independent of the intended target.

  • Dose-Response Analysis: Characterize the dose-response relationship of the unexpected effect. Off-target effects may occur at higher concentrations than on-target effects.

  • Direct Off-Target Testing: If you have a hypothesis about a specific off-target, you can perform binding or functional assays for that target (see Experimental Protocols section below).

Q5: What are the known downstream signaling pathways of the on-target PGF2α receptor?

The PGF2α receptor (FP receptor) is a G-protein coupled receptor (GPCR), primarily coupled to Gαq. Activation of the FP receptor by its endogenous ligand, PGF2α, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and activation of protein kinase C (PKC), which can lead to various cellular responses, including smooth muscle contraction.

Signaling Pathway Diagram

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds & Activates This compound This compound This compound->FP_receptor Binds & Inhibits Gq Gαq FP_receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC Activation DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

PGF2α Receptor Signaling Pathway

Experimental Protocols

To experimentally assess the selectivity of this compound and investigate potential off-target effects, researchers can employ a variety of in vitro assays. Below are generalized protocols for key experiments.

Radioligand Binding Assay to Determine Off-Target Binding Affinity

This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand from a specific receptor.

Methodology:

  • Prepare Cell Membranes: Homogenize cells or tissues expressing the receptor of interest and isolate the membrane fraction by centrifugation.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a known concentration of a suitable radioligand for the off-target receptor, and varying concentrations of this compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of this compound. Calculate the IC50 (concentration of this compound that displaces 50% of the radioligand) and convert it to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Cell Membranes with Off-Target Receptor Incubation Incubate Membranes, Radioligand, and this compound Membranes->Incubation Radioligand Prepare Radiolabeled Ligand Radioligand->Incubation Ebopiprant_Dilutions Prepare Serial Dilutions of this compound Ebopiprant_Dilutions->Incubation Filtration Separate Bound and Unbound Ligand via Filtration Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Plotting Plot Displacement Curve Counting->Plotting Calculation Calculate IC50 and Ki Plotting->Calculation GTPgS_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Cell Membranes with Off-Target Receptor Preincubation Pre-incubate Membranes, Agonist, and this compound Membranes->Preincubation Agonist Prepare Off-Target Agonist Agonist->Preincubation Ebopiprant_Dilutions Prepare Serial Dilutions of this compound Ebopiprant_Dilutions->Preincubation Reaction_Start Add [³⁵S]GTPγS to Initiate Reaction Preincubation->Reaction_Start Incubation Incubate to Allow G-protein Activation Reaction_Start->Incubation Separation Separate Bound and Unbound [³⁵S]GTPγS Incubation->Separation Quantification Quantify Radioactivity Separation->Quantification Plotting Plot Inhibition of Agonist-Stimulated Binding Quantification->Plotting Calculation Calculate IC50 Plotting->Calculation Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating Plate Cells Expressing Off-Target Receptor Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Plating->Dye_Loading Compound_Addition Add this compound followed by Agonist using a Fluorometric Plate Reader Dye_Loading->Compound_Addition Fluorescence_Reading Monitor Fluorescence Changes in Real-Time Compound_Addition->Fluorescence_Reading Response_Analysis Analyze Inhibition of Agonist-Induced Calcium Signal Fluorescence_Reading->Response_Analysis Calculation Calculate IC50 Response_Analysis->Calculation

References

Technical Support Center: Minimizing Variability in Ebopiprant Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for ebopiprant cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize variability and ensure robust and reproducible results in your experiments.

Important Note on Mechanism of Action: Initial research may have linked this compound to the EP2 receptor. However, current evidence confirms that this compound is a selective antagonist of the Prostaglandin F2α receptor (FP receptor). The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway, leading to an increase in intracellular calcium. This is distinct from the EP2 receptor, which couples to Gs and increases cAMP levels. This guide will focus on assays relevant to the FP receptor Gq signaling pathway.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during this compound (or other FP receptor antagonist) cell-based assays, providing potential causes and solutions in a straightforward question-and-answer format.

General Assay Variability

Question: My results show high variability between replicate wells and between experiments. What are the common causes?

Answer: High variability is a frequent challenge in cell-based assays and can stem from several factors:

  • Cell Health and Culture Conditions:

    • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a major source of variability. Ensure thorough cell suspension mixing before and during plating.

    • High Passage Number: Cells can lose receptor expression and signaling capacity over time. It is crucial to use cells within a consistent and low passage number range.

    • Cell Viability: Poor cell health will lead to inconsistent responses. Always check cell viability before seeding.

  • Reagent Handling:

    • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can significantly impact results. Calibrate your pipettes regularly and use appropriate techniques.

    • Reagent Preparation: Use freshly prepared reagents whenever possible. Avoid repeated freeze-thaw cycles of stock solutions.

  • Assay Plate Issues:

    • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can alter reagent concentrations. To mitigate this, avoid using the outer wells or fill them with sterile buffer or media.

    • Plate Type: Ensure you are using the correct plate type for your assay (e.g., black-walled, clear-bottom plates for fluorescence assays to reduce crosstalk and background).

Calcium Flux Assays

Question: I am not observing a robust calcium signal upon agonist (PGF2α) stimulation. What could be the problem?

Answer: A weak or absent calcium signal can be due to several factors:

  • Low Receptor Expression: The cell line may not express sufficient levels of the FP receptor. Validate receptor expression using techniques like qPCR or Western blot. Consider using a cell line known to endogenously express the FP receptor (e.g., Ishikawa cells) or a stably transfected cell line.

  • Calcium Dye Loading Issues:

    • Suboptimal Dye Concentration: The concentration of the calcium-sensitive dye (e.g., Fluo-4 AM, Indo-1 AM) may need optimization for your specific cell line.

    • Incomplete De-esterification: Intracellular esterases are required to cleave the AM ester group, trapping the dye inside the cells. If this process is inefficient, the signal will be weak. Ensure cells are healthy and incubated for the appropriate time after dye loading.

  • Agonist-Related Problems:

    • Degraded Agonist: Prepare fresh agonist dilutions for each experiment.

    • Suboptimal Agonist Concentration: Perform a dose-response curve for your agonist to determine the optimal concentration (typically EC80 for antagonist assays).

Question: My baseline fluorescence is high in my calcium flux assay, reducing the assay window. How can I fix this?

Answer: High baseline fluorescence can be caused by:

  • Extracellular Dye: If using a wash-based assay, ensure that the extracellular dye is thoroughly removed. Alternatively, use a no-wash kit that contains a quencher for extracellular fluorescence.

  • Cell Stress: Stressed or unhealthy cells can have elevated basal intracellular calcium levels. Ensure gentle handling of cells during the assay procedure.

  • Autofluorescence: Phenol red and other components in the cell culture medium can contribute to background fluorescence. Use a phenol red-free medium for the assay.[1]

IP-One HTRF Assays

Question: I am seeing a low signal-to-background ratio in my IP-One assay. What are the potential causes?

Answer: A poor signal-to-background ratio in an IP-One assay can be due to:

  • Inefficient Gq Signaling: Similar to calcium flux assays, low FP receptor expression can lead to a weak signal.

  • Insufficient LiCl Incubation: Lithium chloride (LiCl) is crucial for inhibiting the degradation of inositol monophosphate (IP1). Ensure that LiCl is included in the stimulation buffer at the correct concentration and for the appropriate duration.[2][3]

  • Cell Number: The number of cells per well may be too low. Optimize cell seeding density to ensure a detectable level of IP1 accumulation.

  • Reader Settings: Ensure your HTRF-compatible plate reader is set to the correct wavelengths for the donor (Europium cryptate) and acceptor (d2).[4]

Question: My IC50 values for this compound are inconsistent between experiments. Why?

Answer: Fluctuations in IC50 values can arise from:

  • Variable Agonist Concentration: The IC50 of an antagonist is dependent on the concentration of the agonist used. Use a consistent agonist concentration, typically the EC80, for all antagonist experiments.

  • Different Incubation Times: Ensure that the pre-incubation time with the antagonist and the stimulation time with the agonist are kept constant.

  • Assay Conditions: Changes in temperature, buffer composition, or cell passage number can all affect the apparent potency of an antagonist.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for FP receptor cell-based assays. Note that these values are starting points and may require optimization for your specific experimental conditions.

Table 1: Cell Seeding Densities for Ishikawa Cells

Plate FormatSeeding Density (cells/well)Culture ConditionsReference(s)
96-well10,000 - 100,000MEM, 5% FBS, 37°C, 5% CO2[5]
384-well15,000 - 20,000As above

Table 2: Typical Reagent Concentrations and Incubation Times

Assay TypeReagentTypical ConcentrationIncubation TimeReference(s)
Calcium FluxPGF2α (agonist)1-100 nM (EC50)~2 minutes (read time)
This compound (antagonist)Varies (dose-response)15-30 minutes (pre-incubation)
Fluo-4 AM (dye)1-5 µM30-60 minutes
IP-One HTRFPGF2α (agonist)1-100 nM (EC50)30-90 minutes
This compound (antagonist)Varies (dose-response)15-30 minutes (pre-incubation)
LiCl10-50 mMDuring agonist stimulation

Experimental Protocols

Protocol 1: Calcium Flux Assay for FP Receptor Antagonists

This protocol provides a general workflow for measuring the effect of this compound on PGF2α-induced calcium mobilization.

  • Cell Plating:

    • Seed Ishikawa cells in a black-walled, clear-bottom 96-well plate at a density of 50,000 cells/well.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C, protected from light.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of PGF2α at a concentration of EC80.

    • Place the plate in a fluorescence plate reader equipped with an injector.

    • Record baseline fluorescence for 10-20 seconds.

    • Inject the PGF2α solution and continue recording the fluorescence signal for 1-2 minutes.

Protocol 2: IP-One HTRF Assay for FP Receptor Antagonists

This protocol outlines the steps for an IP-One HTRF assay to determine the potency of this compound.

  • Cell Plating:

    • Seed Ishikawa cells in a 384-well white plate at a density of 20,000 cells/well.

    • Incubate overnight at 37°C, 5% CO2.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of this compound in stimulation buffer.

    • Remove the cell culture medium and add the this compound dilutions to the wells.

    • Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Prepare a solution of PGF2α at a concentration of EC80 in stimulation buffer containing LiCl.

    • Add the PGF2α solution to the wells.

    • Incubate for 60-90 minutes at 37°C.

  • Detection:

    • Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to each well according to the manufacturer's instructions.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

Visualizations

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor binds & activates This compound This compound This compound->FP_receptor binds & blocks Gq Gq protein FP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC co-activates Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream phosphorylates targets

Caption: FP Receptor Signaling Pathway.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., Ishikawa cells) start->cell_culture cell_seeding 2. Seed Cells in Assay Plate cell_culture->cell_seeding overnight_incubation 3. Overnight Incubation cell_seeding->overnight_incubation assay_prep 4. Assay Preparation (e.g., Dye Loading for Calcium Assay) overnight_incubation->assay_prep antagonist_addition 5. Add this compound (Antagonist) assay_prep->antagonist_addition pre_incubation 6. Pre-incubation antagonist_addition->pre_incubation agonist_addition 7. Add PGF2α (Agonist) pre_incubation->agonist_addition signal_detection 8. Signal Detection (Fluorescence or HTRF) agonist_addition->signal_detection data_analysis 9. Data Analysis (IC50 determination) signal_detection->data_analysis end End data_analysis->end

Caption: General Experimental Workflow.

Troubleshooting_Tree cluster_variability High Variability cluster_signal Poor Signal start High Variability or Poor Signal? var_q1 Consistent cell seeding? start->var_q1 Variability sig_q1 Calcium or IP-One Assay? start->sig_q1 Signal var_a1_no Optimize cell suspension and plating technique var_q1->var_a1_no No var_q2 Low cell passage? var_q1->var_q2 Yes var_a1_yes Check pipetting accuracy var_a2_yes Check for edge effects var_a1_yes->var_a2_yes var_q2->var_a1_yes Yes var_a2_no Use fresh, low passage cell stock var_q2->var_a2_no No sig_calcium Calcium Assay sig_q1->sig_calcium Calcium sig_ipone IP-One Assay sig_q1->sig_ipone IP-One sig_calcium_q Validate FP receptor expression. Optimize dye loading & agonist conc. sig_calcium->sig_calcium_q sig_ipone_q Validate FP receptor expression. Check LiCl concentration & incubation. sig_ipone->sig_ipone_q

Caption: Troubleshooting Decision Tree.

References

Ebopiprant Technical Support Center: Experimental Guides and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers utilizing ebopiprant (also known as OBE022), a selective prostaglandin F2α (PGF2α) receptor (FP receptor) antagonist. Here you will find detailed experimental protocols, troubleshooting advice for common artifacts, and frequently asked questions to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the prostaglandin F2α receptor (FP receptor).[1] Its mechanism of action involves competitively blocking the binding of PGF2α to the FP receptor, thereby inhibiting downstream signaling pathways that lead to cellular responses such as smooth muscle contraction.[2] this compound is an investigational drug that has been evaluated for the treatment of preterm labor by reducing uterine contractions and inflammation.[3][4]

Q2: What are the known binding affinities of this compound for the FP receptor?

A2: this compound exhibits high affinity for the human and rat FP receptors. The reported inhibitor constant (Ki) values are provided in the table below.

Data Presentation: Quantitative Data Summary

ParameterSpeciesValueReference
Ki Human FP Receptor1 nM--INVALID-LINK--
Ki Rat FP Receptor26 nM--INVALID-LINK--

Q3: Is this compound selective for the FP receptor over other prostanoid receptors?

A3: this compound is described as a selective FP receptor antagonist.[5] However, comprehensive public data on its binding profile against a full panel of other prostanoid receptors (EP1, EP2, EP3, EP4, DP, IP, TP) is limited. When designing experiments, it is crucial to consider the possibility of off-target effects, especially at higher concentrations. For critical experiments, it is recommended to perform counter-screening against other relevant prostanoid receptors.

Q4: What are the general recommendations for solubilizing and storing this compound?

A4: Like many small molecule inhibitors, this compound is likely soluble in organic solvents such as DMSO for creating stock solutions. For aqueous experimental buffers, it is crucial to determine its solubility and stability to avoid precipitation and ensure accurate concentrations. It is recommended to prepare fresh dilutions from a DMSO stock for each experiment and to be mindful of the final DMSO concentration in the assay, as it can have its own biological effects.

Troubleshooting Guides

Issue 1: Inconsistent or Noisy Data in a Receptor Binding Assay

  • Potential Cause: Issues with radioligand, membrane preparation, or assay conditions.

  • Troubleshooting Steps:

    • Radioligand Quality: Ensure the radiolabeled PGF2α is not degraded. Run a quality control check if necessary.

    • Membrane Preparation: Use freshly prepared cell membranes expressing the FP receptor. Inconsistent protein concentration or receptor expression levels can lead to variability.

    • Non-Specific Binding: High non-specific binding can obscure the specific binding signal. Optimize the assay buffer composition and washing steps to minimize this. The inclusion of a structurally unrelated compound at a high concentration can help define non-specific binding.

    • Equilibrium: Ensure the incubation time is sufficient for the binding to reach equilibrium. This should be determined experimentally.

Issue 2: High Variability in In Vitro Uterine Contraction Assays

  • Potential Cause: Tissue viability, inconsistent agonist stimulation, or issues with the antagonist application.

  • Troubleshooting Steps:

    • Tissue Health: Ensure the myometrial tissue strips are healthy and equilibrated in the organ bath before starting the experiment. Spontaneous contractions should be stable before adding any compounds.

    • Agonist Concentration: Use a concentration of PGF2α that elicits a submaximal but consistent contractile response (e.g., EC80). This provides a window to observe inhibitory effects.

    • This compound Concentration and Incubation Time: Perform a full dose-response curve for this compound. Ensure a sufficient pre-incubation time with this compound before adding the agonist to allow for receptor binding.

    • Proper Controls: Include a vehicle control (e.g., DMSO) to account for any solvent effects. A positive control antagonist, if available, can validate the assay system.

Issue 3: Unexpected Cellular Effects in Cell-Based Assays

  • Potential Cause: Off-target effects, compound cytotoxicity, or experimental artifacts.

  • Troubleshooting Steps:

    • Selectivity Confirmation: If unexpected effects are observed, consider testing this compound's activity on cells lacking the FP receptor or using siRNA to knock down the receptor. This can help distinguish between on-target and off-target effects.

    • Cytotoxicity Assessment: At higher concentrations, small molecules can be cytotoxic. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay to rule out toxicity-induced artifacts.

    • Compound Precipitation: Visually inspect the assay wells for any signs of compound precipitation, especially at higher concentrations. Poor solubility can lead to inaccurate results.

    • Assay Interference: Some compounds can interfere with assay readouts (e.g., fluorescence or luminescence). Run appropriate controls, such as testing this compound in a cell-free version of the assay if possible.

Experimental Protocols

1. Radioligand Receptor Binding Assay (Competitive Inhibition)

This protocol is a general guideline for a competitive radioligand binding assay to determine the Ki of this compound for the FP receptor.

  • Materials:

    • Cell membranes prepared from cells overexpressing the human FP receptor.

    • Radiolabeled PGF2α (e.g., [3H]-PGF2α).

    • Unlabeled PGF2α (for determining non-specific binding).

    • This compound.

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Wash buffer (ice-cold binding buffer).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Methodology:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, add the cell membranes, a fixed concentration of [3H]-PGF2α (typically at or below its Kd), and the various concentrations of this compound.

    • For total binding, add only the membranes and [3H]-PGF2α.

    • For non-specific binding, add membranes, [3H]-PGF2α, and a high concentration of unlabeled PGF2α.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

    • Calculate the specific binding (Total Binding - Non-specific Binding) and plot the percentage of specific binding against the log concentration of this compound to determine the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

2. In Vitro Uterine Myometrial Strip Contraction Assay

This protocol provides a general method for assessing the inhibitory effect of this compound on PGF2α-induced uterine muscle contraction.

  • Materials:

    • Fresh myometrial tissue from a suitable animal model (e.g., rat or human biopsies, with appropriate ethical approval).

    • Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2.

    • PGF2α.

    • This compound.

    • Organ bath system with isometric force transducers.

  • Methodology:

    • Dissect the myometrium into small strips and mount them in the organ baths containing oxygenated Krebs-Henseleit solution at 37°C.

    • Allow the tissues to equilibrate under a resting tension until stable spontaneous contractions are observed.

    • Add a concentration of PGF2α that produces a stable, submaximal contractile response.

    • Once the PGF2α-induced contractions are stable, add increasing cumulative concentrations of this compound to the bath.

    • Record the changes in contractile force, frequency, and duration.

    • Calculate the inhibitory effect of this compound as a percentage of the PGF2α-induced contraction.

    • Generate a dose-response curve to determine the IC50 of this compound.

Visualizations

ebopiprant_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds Gq Gq protein FP_receptor->Gq Activates This compound This compound This compound->FP_receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Simplified signaling pathway of PGF2α via the FP receptor and the inhibitory action of this compound.

experimental_workflow cluster_invitro In Vitro Characterization cluster_controls Essential Controls cluster_troubleshooting Troubleshooting Logic binding_assay Receptor Binding Assay (Determine Ki) functional_assay Functional Assay (e.g., Ca²⁺ mobilization) contraction_assay Myometrial Contraction Assay (Determine IC50) vehicle_control Vehicle Control (e.g., DMSO) positive_control Positive Control (Known agonist/antagonist) negative_control Negative Control (e.g., cells without receptor) start Unexpected Result check_reagents Check Reagent Quality & Concentrations start->check_reagents check_cells Assess Cell/Tissue Health & Receptor Expression start->check_cells check_protocol Review Assay Protocol (Incubation times, etc.) start->check_protocol check_offtarget Consider Off-Target Effects / Cytotoxicity check_reagents->check_offtarget check_cells->check_offtarget check_protocol->check_offtarget end Identify Artifact Source check_offtarget->end

Caption: A logical workflow for the experimental use and troubleshooting of this compound.

References

Technical Support Center: Optimizing Ebopiprant Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in Ebopiprant binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound (also known as OBE022) is an orally active, selective antagonist of the prostaglandin F2α receptor (FP receptor).[1] It is investigated for its potential as a treatment for preterm labor by reducing uterine contractions.[1][2]

Q2: Which type of assay is most suitable for determining this compound's binding affinity?

A2: A competitive radioligand binding assay is a robust and sensitive method for determining the binding affinity (Ki) of an unlabeled compound like this compound.[3][4] This assay measures the ability of this compound to displace a radiolabeled ligand that has a known high affinity for the FP receptor.

Q3: What constitutes a good signal-to-noise ratio in a binding assay?

A3: A good signal-to-noise ratio is crucial for reliable data. Generally, specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand. A low signal-to-noise ratio suggests that a significant portion of the measured signal is from non-specific binding, which can obscure the true binding characteristics of the compound being tested.

Q4: What are the primary causes of a low signal-to-noise ratio?

A4: The most common causes of a low signal-to-noise ratio are high non-specific binding (NSB) and/or a low specific binding signal. High NSB can result from the radioligand or test compound sticking to filters, plates, or other proteins in the membrane preparation. A low specific signal may be due to issues with the receptor preparation, radioligand quality, or suboptimal assay conditions.

Troubleshooting Guide: Enhancing Signal-to-Noise Ratio

This guide addresses specific issues that can lead to a poor signal-to-noise ratio in your this compound binding assays.

Problem Potential Cause Recommended Solution
High Non-Specific Binding (NSB) Radioligand sticking to filters/plates: Hydrophobic interactions can cause the radioligand to bind to the assay apparatus.- Use low-binding plates and filter materials. - Pre-treat filters with a blocking agent like 0.3% polyethyleneimine (PEI). - Include a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) in the assay buffer to reduce hydrophobic interactions.
Suboptimal buffer composition: Incorrect pH or ionic strength can promote non-specific interactions.- Optimize the buffer pH. - Increase the ionic strength by titrating the salt concentration (e.g., 50-200 mM NaCl) to disrupt electrostatic interactions.
Insufficient blocking: Unoccupied sites on the membrane preparation can bind the radioligand non-specifically.- Add a blocking agent like Bovine Serum Albumin (BSA) (e.g., 0.1-0.5%) to the assay buffer.
Excessive protein concentration: Too much membrane protein can increase the number of non-specific binding sites.- Titrate the membrane protein concentration to find the lowest amount that provides a robust specific signal. A typical starting range is 50-120 µg for tissue preparations.
Low Specific Binding Signal Degraded or inactive receptor: Improper storage or handling of the membrane preparation can lead to receptor degradation.- Ensure proper storage of membrane preparations at -80°C. - Perform quality control on the receptor preparation, such as a saturation binding experiment with a known radioligand to determine Bmax.
Low radioligand concentration or specific activity: The concentration of the radioligand may be too low to produce a detectable signal.- Use a radioligand concentration at or near its Kd for competitive assays. - Ensure the radioligand has a high specific activity (ideally >20 Ci/mmol for ³H ligands).
Assay not at equilibrium: Insufficient incubation time can lead to incomplete binding.- Determine the optimal incubation time by performing a time-course experiment. A common starting point is 60 minutes at 30°C.
Suboptimal incubation temperature: Temperature can affect binding kinetics and receptor stability.- Empirically determine the optimal temperature. While room temperature or 30°C are common, some assays benefit from lower temperatures to reduce non-specific binding.
High Variability Between Replicates Inconsistent pipetting or mixing: Inaccurate liquid handling can introduce significant error.- Use calibrated pipettes and ensure thorough mixing of all reagents. - Consider using automated liquid handlers for high-throughput applications.
Inefficient washing (filtration assays): Residual unbound radioligand can lead to high and variable background.- Increase the number and/or volume of washes. Four washes with ice-cold buffer is a good starting point. - Ensure the wash buffer is ice-cold to minimize dissociation of the specifically bound ligand. - Avoid letting the filters dry out between washes.

Data Presentation

Optimizing assay conditions is crucial for achieving a high signal-to-noise ratio. Below is a table summarizing binding affinity data for known FP receptor antagonists, which can serve as a benchmark for your own experiments.

Compound Assay Type Receptor Source Radioligand Ki (nM) IC50 (nM) Reference
AL-8810Competitive BindingMouse 3T3 cells[³H]-PGF2α200-
AL-8810Competitive BindingRat A7r5 cells[³H]-PGF2α400-
BAY-6672Competitive BindingHuman FP-R[³H]-PGF2α1622
Compound ACompetitive BindingRat Cortical Membranes[³H]-Flumazenil1.9-
DiazepamCompetitive BindingRat Cortical Membranes[³H]-Flumazenil1.53-

Note: The specific radioligand and receptor source can influence the observed binding affinities.

Experimental Protocols

Detailed Methodology for a Competitive Radioligand Binding Assay for this compound

This protocol outlines a filtration-based competitive binding assay to determine the affinity of this compound for the FP receptor.

1. Materials and Reagents:

  • Receptor Source: Membrane preparations from cells stably expressing the human FP receptor or tissues known to express the FP receptor.

  • Radioligand: [³H]-PGF2α or another suitable FP receptor radioligand.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled PGF2α.

  • Scintillation Cocktail.

  • 96-well low-binding microplates.

  • Glass fiber filters (pre-soaked in 0.3% PEI).

  • Cell harvester.

  • Liquid scintillation counter.

2. Membrane Preparation:

  • Homogenize cells or tissues in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove debris.

  • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., via BCA assay), and store at -80°C.

3. Assay Procedure:

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 150 µL of membrane preparation.

    • Non-Specific Binding (NSB): 50 µL of radioligand, 50 µL of unlabeled PGF2α (10 µM), and 150 µL of membrane preparation.

    • This compound Competition: 50 µL of radioligand, 50 µL of this compound at various concentrations, and 150 µL of membrane preparation.

  • Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters four times with ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Count the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

4. Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Determine the percent inhibition of specific binding for each concentration of this compound.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

FP Receptor Signaling Pathway

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds Gq Gq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Calmodulin Calmodulin Ca2->Calmodulin Binds Downstream Downstream Cellular Responses (e.g., Contraction) PKC->Downstream Calmodulin->Downstream

Caption: FP Receptor Gq-coupled signaling pathway.

Experimental Workflow for Competitive Binding Assay

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis prep_reagents Prepare Radioligand, This compound dilutions, and Membrane Suspension add_components Add components to 96-well plate (Total, NSB, Competition) prep_reagents->add_components incubate Incubate to reach equilibrium (e.g., 60 min at 30°C) add_components->incubate filter Rapid vacuum filtration (separates bound from free) incubate->filter wash Wash filters with ice-cold buffer filter->wash count Scintillation Counting (CPM) wash->count calc_specific Calculate Specific Binding count->calc_specific plot Plot % Inhibition vs. [this compound] calc_specific->plot determine_ic50 Determine IC50 plot->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation determine_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Troubleshooting Logic for Low Signal-to-Noise Ratio

Troubleshooting_Logic cluster_nsb_solutions Solutions for High NSB cluster_signal_solutions Solutions for Low Signal start Low Signal-to-Noise Ratio check_nsb Is Non-Specific Binding (NSB) >20% of Total Binding? start->check_nsb high_nsb High NSB is the primary issue check_nsb->high_nsb Yes low_signal Low Specific Signal is the primary issue check_nsb->low_signal No optimize_buffer Optimize Buffer (pH, salt, detergent) high_nsb->optimize_buffer reduce_protein Reduce Protein Concentration high_nsb->reduce_protein optimize_wash Optimize Wash Steps high_nsb->optimize_wash change_filters Use Low-Binding Plates/Filters high_nsb->change_filters check_receptor Verify Receptor Integrity/Activity low_signal->check_receptor check_radioligand Check Radioligand (Concentration, Purity) low_signal->check_radioligand optimize_incubation Optimize Incubation (Time, Temperature) low_signal->optimize_incubation

Caption: Troubleshooting logic for a low signal-to-noise ratio.

References

ebopiprant stability in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ebopiprant in common laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound for in vitro experiments?

A1: While specific, publicly available stability data for this compound in various solvents is limited, Dimethyl Sulfoxide (DMSO) is a common choice for preparing stock solutions of poorly water-soluble compounds for in vitro assays. It is crucial to use anhydrous DMSO to minimize degradation, as contaminating moisture can accelerate the breakdown of the compound. For cell-based assays, the final concentration of DMSO should typically be kept low (e.g., ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

Q2: How should I store this compound stock solutions?

A2: For optimal stability, it is recommended to store this compound stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation. Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can accelerate compound degradation.

Q3: I observed precipitation when diluting my this compound-DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?

A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:

  • Optimize the Dilution Process: Instead of a single large dilution step, try a serial dilution approach. First, make an intermediate dilution of the DMSO stock in a solvent that is miscible with both DMSO and the aqueous medium, such as ethanol or methanol, before the final dilution into the aqueous buffer.

  • Lower the Final Concentration: The observed precipitation may indicate that the desired final concentration exceeds the aqueous solubility of this compound. Consider lowering the final concentration in your experiment.

  • Use of Surfactants or Solubilizing Agents: For certain experimental setups, the inclusion of a low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a solubilizing agent may help maintain the compound's solubility in the aqueous medium. However, the compatibility of these agents with your specific assay must be validated.

Q4: Are there any known incompatibilities of this compound with common laboratory plastics or containers?

A4: There is no specific publicly available information on the incompatibility of this compound with particular plastics. However, as a general good laboratory practice, it is recommended to use polypropylene or glass vials for storing stock solutions to minimize the risk of leaching or adsorption of the compound onto the container surface.

Troubleshooting Guide: this compound Stability and Solubility

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue Potential Cause Recommended Solution
Inconsistent experimental results between batches of prepared this compound solutions. Degradation of this compound in the stock solution due to improper storage or handling.Prepare fresh stock solutions from solid this compound. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C in anhydrous DMSO. Perform a stability check of the stock solution using a validated analytical method like HPLC.
Loss of compound activity over time in prepared aqueous solutions. Poor stability of this compound in the aqueous experimental medium.Prepare fresh dilutions of this compound from a frozen DMSO stock immediately before each experiment. If the experiment requires longer incubation times, consider performing a time-course experiment to assess the stability of this compound in your specific assay medium.
Difficulty in dissolving solid this compound. Low solubility in the chosen solvent.While specific solubility data is not widely published, for many organic molecules, solubility can be enhanced by gentle warming or sonication. If using solvents other than DMSO, refer to general solubility principles and test small quantities first.

Experimental Protocols

Note: Specific quantitative stability data for this compound is not publicly available. The following protocol is a generalized example for conducting a stability study of a small molecule in solution, which can be adapted for this compound.

Protocol: Stability Assessment of this compound in DMSO by HPLC

1. Objective: To determine the stability of this compound in a DMSO stock solution over time at different storage temperatures.

2. Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

3. Preparation of this compound Stock Solution:

  • Accurately weigh a sufficient amount of this compound solid.

  • Dissolve the solid in anhydrous DMSO to prepare a stock solution of a known concentration (e.g., 10 mM).

  • Vortex or sonicate briefly to ensure complete dissolution.

4. Experimental Setup:

  • Aliquot the stock solution into multiple vials for each storage condition.

  • Store the vials at the following temperatures:

    • Room Temperature (25°C)

    • Refrigerated (4°C)

    • Frozen (-20°C)

    • Frozen (-80°C)

  • Designate time points for analysis (e.g., 0, 24, 48, 72 hours for room temperature and 4°C; and 0, 1, 2, 4, 8 weeks for -20°C and -80°C).

5. HPLC Analysis:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for reverse-phase chromatography of small molecules is a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Preparation: At each time point, prepare a fresh calibration standard of this compound at a known concentration in the mobile phase.

  • Sample Preparation: At each time point, take an aliquot from the stored stock solution and dilute it to a suitable concentration for HPLC analysis using the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to achieve good separation of the parent peak from any potential degradants (e.g., start with a low percentage of B and increase over time).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound.

    • Column Temperature: 25°C

  • Data Analysis:

    • Integrate the peak area of the this compound peak in each chromatogram.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

    • Plot the percentage of this compound remaining versus time for each storage condition.

Forced Degradation Study Protocol (General Guidance)

Forced degradation studies are essential to develop and validate a stability-indicating analytical method. These studies intentionally degrade the drug substance to ensure that the analytical method can separate the intact drug from its degradation products.

1. Acid Hydrolysis: Treat this compound solution with a mild acid (e.g., 0.1 N HCl) at room temperature or elevated temperature for a defined period. Neutralize the solution before HPLC analysis. 2. Base Hydrolysis: Treat this compound solution with a mild base (e.g., 0.1 N NaOH) at room temperature or elevated temperature for a defined period. Neutralize the solution before HPLC analysis. 3. Oxidation: Treat this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a defined period. 4. Thermal Degradation: Expose solid this compound to dry heat (e.g., 60-80°C) for a defined period. Dissolve the stressed solid in a suitable solvent for HPLC analysis. 5. Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light for a defined period.

Signaling Pathway and Experimental Workflow Diagrams

This compound's Mechanism of Action

This compound is a selective antagonist of the prostaglandin F2α (PGF2α) receptor. The binding of PGF2α to its G-protein coupled receptor (GPCR) typically activates the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking the PGF2α receptor, this compound inhibits this signaling cascade.

Ebopiprant_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling PGF2a PGF2α Receptor PGF2α Receptor (FP) PGF2a->Receptor Binds Gq Gq Receptor->Gq Activates This compound This compound This compound->Receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 Leads to PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Stability_Study_Workflow A Prepare this compound Stock Solution in DMSO B Aliquot into Vials for Different Storage Conditions (25°C, 4°C, -20°C, -80°C) A->B C Store Samples at Designated Temperatures B->C D At Each Time Point, Prepare Sample for Analysis C->D E Perform HPLC Analysis D->E F Data Processing and Analysis: - Integrate Peak Areas - Calculate % Remaining E->F G Generate Stability Report F->G

Technical Support Center: Assessing Ebopiprant Light Sensitivity and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with ebopiprant, understanding its sensitivity to light is crucial for ensuring the integrity of experimental results and for developing stable formulations. This guide provides essential information and protocols for assessing the photostability of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is it important to assess the light sensitivity of a new drug substance like this compound?

A: Assessing the photosensitivity of a new drug substance is a critical step in pharmaceutical development. Exposure to light can cause photodegradation, leading to a loss of potency, the formation of toxic degradants, and changes in the physical properties of the substance.[1][2] Understanding a compound's photostability helps in defining appropriate handling, storage, and packaging conditions to ensure its quality, safety, and efficacy.[2][3]

Q2: What are the general principles of photostability testing?

A: Photostability testing involves exposing the drug substance to light conditions that are representative of those it might encounter during manufacturing, storage, and administration.[4] The testing is typically conducted in a systematic way, starting with the active substance, then the drug product outside its immediate packaging, and finally in its intended marketing pack. The process includes both forced degradation studies and confirmatory testing under standardized light sources.

Q3: What kind of light sources are recommended for photostability testing?

A: The International Council for Harmonisation (ICH) Q1B guideline recommends specific light sources to ensure consistent and comparable results. One option is to use a light source that produces a combination of visible and ultraviolet (UV) light, such as a xenon or metal halide lamp. Another option is to separately expose the sample to a cool white fluorescent lamp for visible light and a near-UV fluorescent lamp.

Q4: What is the difference between forced degradation and confirmatory photostability studies?

A: Forced degradation studies are designed to deliberately degrade the sample by exposing it to intense light conditions. The purpose is to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods. Confirmatory studies, on the other hand, are performed under standardized conditions to determine the actual photosensitivity of the product and to identify the need for light-resistant packaging and specific labeling.

Troubleshooting Guide

Q: I am observing significant degradation of my this compound sample even in the dark control. What could be the reason?

A: If you observe degradation in the dark control sample, which is protected from light (e.g., wrapped in aluminum foil), it suggests that the degradation may not be caused by light. Instead, it could be due to thermal instability or hydrolysis. You should investigate the effects of temperature and humidity on the stability of this compound. It is also important to ensure that the container used for the study is chemically inert.

Q: The results of my photostability study are not consistent across different batches. Why is this happening?

A: Inconsistent results across batches could be due to several factors. Variations in the manufacturing process can lead to differences in the physical properties of the drug substance, such as particle size and crystal form, which can affect its photosensitivity. The presence of trace impurities can also act as photosensitizers or catalysts for degradation. If the results are ambiguous, the ICH guidelines recommend testing up to two additional batches to confirm the photostability profile.

Q: I am having trouble resolving the degradation products from the parent this compound peak in my chromatogram. What should I do?

A: Developing a stability-indicating analytical method is crucial for photostability testing. If you are unable to resolve the degradation products, you may need to optimize your analytical method. Techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) are commonly used. You could try different stationary phases, mobile phase compositions, gradient elution programs, or detector wavelengths. Mass spectrometry (MS) can be coupled with chromatography (LC-MS) to help identify and characterize the degradation products based on their mass-to-charge ratio and fragmentation patterns.

Data Presentation

The following table summarizes the light exposure conditions for confirmatory photostability testing as recommended by the ICH Q1B guideline.

Light SourceExposure LevelDuration
Cool White Fluorescent LampNot less than 1.2 million lux hoursVaries based on lamp intensity
Near Ultraviolet (UV-A) LampNot less than 200 watt hours/square meterVaries based on lamp intensity

Experimental Protocols

Protocol: Assessing the Photostability of this compound in Accordance with ICH Q1B

This protocol describes a general procedure for conducting a photostability study on a new drug substance like this compound.

1. Materials and Equipment:

  • This compound drug substance

  • Chemically inert and transparent containers (e.g., quartz cells or glass vials)

  • Aluminum foil to protect dark controls

  • A calibrated photostability chamber equipped with a cool white fluorescent lamp and a near-UV lamp, or a xenon/metal halide lamp.

  • Calibrated radiometers and lux meters

  • A validated stability-indicating analytical method (e.g., HPLC-UV/MS)

2. Procedure:

Part I: Forced Degradation Study

  • Prepare solutions or suspensions of this compound in a suitable solvent in transparent containers.

  • Expose the samples to high-intensity light from a xenon or metal halide lamp.

  • Simultaneously, keep a parallel set of samples protected from light as dark controls.

  • Monitor the degradation of this compound at several time points.

  • Analyze the samples using a validated stability-indicating method to identify and characterize the degradation products. The goal is to generate sufficient degradation to understand the degradation pathway.

Part II: Confirmatory Study

  • Place the this compound drug substance as a thin layer in chemically inert, transparent containers.

  • Prepare a set of samples to be exposed to light and another set to serve as dark controls (wrapped in aluminum foil).

  • Expose the samples to a total illumination of not less than 1.2 million lux hours from a cool white fluorescent lamp.

  • Separately, expose another set of samples to an integrated near-ultraviolet energy of not less than 200 watt hours/square meter from a near-UV lamp.

  • At the end of the exposure, analyze both the light-exposed and dark control samples.

  • Compare the results to determine the extent of photodegradation. Any change in the dark control should be considered when evaluating the overall change in the light-exposed sample.

3. Data Analysis:

  • Quantify the amount of this compound remaining and the amount of each degradation product formed.

  • Evaluate any changes in physical properties, such as appearance, color, and solubility.

  • Based on the results, determine if this compound is photostable or photolabile. If it is photolabile, light-resistant packaging will be required.

Mandatory Visualization

photostability_workflow cluster_forced Forced Degradation Study cluster_confirmatory Confirmatory Study cluster_outcomes Outcomes start_forced Prepare this compound Sample (in solution/suspension) expose_forced Expose to High-Intensity Light (e.g., Xenon Lamp) start_forced->expose_forced analyze_forced Analyze at Multiple Time Points expose_forced->analyze_forced pathway Elucidate Degradation Pathway analyze_forced->pathway method Develop Stability-Indicating Method analyze_forced->method start_confirmatory Prepare this compound Sample (solid or in immediate pack) expose_confirmatory Expose to ICH Q1B Conditions (Visible and UV-A Light) start_confirmatory->expose_confirmatory analyze_confirmatory Analyze Exposed vs. Dark Control expose_confirmatory->analyze_confirmatory packaging Determine Packaging Needs analyze_confirmatory->packaging storage Define Storage Conditions packaging->storage

Caption: Workflow for assessing this compound photostability.

handling_decision_tree start Is this compound's Photostability Known? known_yes Yes start->known_yes known_no No / Assume Photosensitive start->known_no is_photostable Is it Photostable? known_yes->is_photostable protective_measures Protective Measures: - Use amber vials or foil wrapping - Work in a dimly lit area or under yellow light - Minimize exposure time to light - Store in a dark, cool place known_no->protective_measures photostable_yes Standard Laboratory Procedures is_photostable->photostable_yes Yes photostable_no Follow Protective Measures is_photostable->photostable_no No photostable_no->protective_measures

References

Validation & Comparative

Ebopiprant in Preterm Labor: A Comparative Analysis of Tocolytic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the efficacy of ebopiprant versus other tocolytic agents, supported by clinical trial data and mechanistic insights.

Introduction

Preterm birth remains a significant challenge in obstetrics, contributing substantially to neonatal morbidity and mortality. Tocolytic agents are administered to delay preterm labor, providing a critical window for interventions such as antenatal corticosteroid administration to improve neonatal outcomes. This compound is a novel, orally active, selective prostaglandin F2α (PGF2α) receptor antagonist.[1][2] This guide provides a comprehensive comparison of the efficacy of this compound with other commonly used tocolytics, based on available clinical trial data. It also details the experimental protocols of key studies and illustrates the signaling pathways of these agents.

Comparative Tocolytic Efficacy

The primary goal of tocolytic therapy is to delay delivery for at least 48 hours to allow for the full course of antenatal corticosteroids to be administered. The following table summarizes the efficacy of this compound and other tocolytics in achieving this endpoint, based on data from various clinical trials.

Tocolytic AgentTrial/StudyDosageComparatorN (Treated)N (Comparator)Outcome: Did Not Deliver Within 48 Hours (%)
This compound (+ Atosiban)PROLONG1000 mg loading dose, then 500 mg twice dailyPlacebo (+ Atosiban)565587.5%
Atosiban Dewan et al.Standard infusion-400-89%
Nifedipine Songthamwat et al.Not specifiedPlacebo10310390.3%
Indomethacin Morales et al.48-hour courseRitodrine525494%
Ritodrine Morales et al.Standard infusionIndomethacin545283%

Experimental Protocols

A clear understanding of the methodologies used in clinical trials is crucial for interpreting their findings. Below are the detailed protocols for the key experiments cited in this guide.

PROLONG Trial (this compound)
  • Study Design: A Phase 2a, randomized, double-blind, placebo-controlled, parallel-group, proof-of-concept trial.[1][3]

  • Participants: Pregnant women with spontaneous preterm labor between 24 and 34 weeks of gestation.[1] Inclusion criteria included at least 4 uterine contractions in 30 minutes and cervical dilation of 1 to 4 cm, along with at least one other sign of preterm labor.

  • Intervention: All participants received the standard-of-care tocolytic, a 48-hour intravenous infusion of atosiban. Participants were then randomized to receive either this compound or a placebo. The this compound regimen consisted of a 1000 mg oral loading dose administered within 24 hours of starting the atosiban infusion, followed by 500 mg twice daily for 7 days.

  • Primary Efficacy Endpoint: The proportion of women who did not deliver within 48 hours of starting treatment.

  • Safety Assessments: Maternal, fetal, and neonatal safety were monitored up to 28 days after delivery.

Morales et al. (Indomethacin vs. Ritodrine)
  • Study Design: A randomized clinical trial.

  • Participants: 106 patients in preterm labor with intact amniotic membranes and a gestational age of less than or equal to 32 weeks.

  • Intervention: Patients were randomized to receive either intravenous ritodrine hydrochloride or a 48-hour course of indomethacin for tocolysis.

  • Primary Efficacy Endpoints: Inhibition of uterine contractions and delay of delivery for at least 48 hours and 7 days.

  • Safety Assessments: Maternal and neonatal safety were evaluated.

Signaling Pathways and Mechanisms of Action

The diverse mechanisms of action of tocolytic agents are reflected in their distinct signaling pathways. Understanding these pathways is essential for targeted drug development and for anticipating potential side effects.

This compound

This compound is a selective antagonist of the prostaglandin F2α (PGF2α) receptor. PGF2α is a potent uterotonic agent that plays a crucial role in initiating and maintaining uterine contractions during labor. By blocking the PGF2α receptor, this compound prevents the downstream signaling cascade that leads to myometrial contraction.

Ebopiprant_Pathway PGF2a PGF2α FP_Receptor FP Receptor PGF2a->FP_Receptor Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates This compound This compound This compound->FP_Receptor Antagonizes PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca_Release Ca²⁺ Release SR->Ca_Release Contraction Myometrial Contraction Ca_Release->Contraction Initiates

Signaling pathway of PGF2α and the inhibitory action of this compound.
Atosiban

Atosiban is a competitive antagonist of the oxytocin receptor. Oxytocin is a key hormone responsible for uterine contractions during labor. Atosiban blocks the binding of oxytocin to its receptor, thereby inhibiting the signaling cascade that leads to myometrial contraction.

Atosiban_Pathway Oxytocin Oxytocin OT_Receptor Oxytocin Receptor Oxytocin->OT_Receptor Gq_Protein Gq Protein OT_Receptor->Gq_Protein Activates Atosiban Atosiban Atosiban->OT_Receptor Antagonizes PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca_Release Ca²⁺ Release SR->Ca_Release Contraction Myometrial Contraction Ca_Release->Contraction Initiates

Signaling pathway of oxytocin and the inhibitory action of atosiban.
Nifedipine

Nifedipine is a calcium channel blocker that inhibits the influx of extracellular calcium into myometrial cells through L-type voltage-gated calcium channels. This reduction in intracellular calcium concentration leads to myometrial relaxation.

Nifedipine_Pathway Depolarization Membrane Depolarization L_type_Ca_Channel L-type Ca²⁺ Channel Depolarization->L_type_Ca_Channel Opens Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Nifedipine Nifedipine Nifedipine->L_type_Ca_Channel Blocks Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Contraction Myometrial Contraction Intracellular_Ca->Contraction Initiates

Mechanism of action of nifedipine on myometrial cells.
Indomethacin

Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes, COX-1 and COX-2. By inhibiting these enzymes, indomethacin blocks the synthesis of prostaglandins, which are potent stimulators of uterine contractions.

Indomethacin_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Substrate for Prostaglandins Prostaglandins (e.g., PGF2α) COX_Enzymes->Prostaglandins Synthesize Indomethacin Indomethacin Indomethacin->COX_Enzymes Inhibits Uterine_Contraction Uterine Contraction Prostaglandins->Uterine_Contraction Stimulate

Inhibitory effect of indomethacin on prostaglandin synthesis.
Ritodrine

Ritodrine is a beta-2 adrenergic agonist. It stimulates beta-2 adrenergic receptors on myometrial cells, leading to an increase in intracellular cyclic AMP (cAMP). This increase in cAMP activates a signaling cascade that ultimately results in the relaxation of uterine smooth muscle.

Ritodrine_Pathway Ritodrine Ritodrine Beta2_Receptor β2-Adrenergic Receptor Ritodrine->Beta2_Receptor Activates Gs_Protein Gs Protein Beta2_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates ATP ATP Adenylyl_Cyclase->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Myometrial Relaxation PKA->Relaxation Leads to

Signaling pathway of ritodrine leading to myometrial relaxation.

Conclusion

References

A Comparative Guide to the Mechanisms of Action: Ebopiprant versus Atosiban

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the molecular mechanisms of action of ebopiprant and atosiban, two drugs investigated for the management of preterm labor. The information is presented to aid in research and development efforts within the field of obstetrics and gynecology.

At a Glance: this compound vs. Atosiban

FeatureThis compoundAtosiban
Primary Target Prostaglandin F2α (PGF2α) receptor (FP receptor)Oxytocin receptor (OTR) and Vasopressin V1a receptor (V1aR)
Mechanism of Action Selective, competitive antagonist of the FP receptorCompetitive antagonist of the OTR and V1aR; biased agonist at the OTR
Primary Signaling Pathway Inhibition Gq/11-PLC-IP3-Ca2+ pathway initiated by PGF2αGq/11-PLC-IP3-Ca2+ pathway initiated by oxytocin and vasopressin
Biased Agonism Not reportedActivates Gαi signaling pathway at the OTR
Administration Route OralIntravenous

Quantitative Pharmacological Data

The following table summarizes key quantitative data for this compound and atosiban, providing a direct comparison of their binding affinities and functional potencies.

DrugReceptorSpeciesParameterValueReference(s)
This compound Human FP ReceptorHumanKi1 nM[1][2][3]
Rat FP ReceptorRatKi26 nM[1][2]
Atosiban Oxytocin ReceptorHumanKi7.3 nM
Vasopressin V1a ReceptorHumanKi6.8 nM
Oxytocin-induced Ca2+ mobilizationHuman myometrial cellsIC505 nM

Signaling Pathways and Mechanisms of Action

This compound: A Selective Prostaglandin F2α Receptor Antagonist

This compound is an orally active, selective antagonist of the prostaglandin F2α (PGF2α) receptor, also known as the FP receptor. Prostaglandins, particularly PGF2α, are known to play a crucial role in initiating and maintaining uterine contractions during labor. PGF2α binds to the FP receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium. This surge in cytosolic calcium is a key event leading to the contraction of myometrial smooth muscle cells.

By competitively binding to the FP receptor, this compound blocks the binding of PGF2α and thereby inhibits this entire signaling cascade. This antagonism prevents the PGF2α-induced increase in intracellular calcium, leading to the relaxation of the uterine muscle and a reduction in the frequency and strength of contractions.

Ebopiprant_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGF2a PGF2α FP_receptor FP Receptor (Gq-coupled) PGF2a->FP_receptor Binds This compound This compound This compound->FP_receptor Blocks Gq Gq FP_receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release Ca2 Ca²⁺ SR->Ca2 Contraction Uterine Contraction Ca2->Contraction Induces

This compound's inhibitory action on the PGF2α signaling pathway.
Atosiban: A Dual-Action Oxytocin/Vasopressin Receptor Antagonist

Atosiban is a synthetic peptide that acts as a competitive antagonist at both oxytocin receptors (OTR) and vasopressin V1a receptors (V1aR). Both of these receptors are GPCRs that are also coupled to the Gq/11 signaling pathway, and their activation by their respective endogenous ligands, oxytocin and vasopressin, leads to an increase in intracellular calcium and subsequent myometrial contraction, similar to the PGF2α pathway. Atosiban's primary tocolytic effect is achieved by blocking these receptors, thereby preventing uterine contractions induced by oxytocin and vasopressin.

Interestingly, further research has revealed a more complex mechanism of action for atosiban at the oxytocin receptor. It has been shown to act as a "biased agonist". While it antagonizes the Gq-mediated pathway responsible for contractions, it concurrently acts as an agonist for the Gi-mediated signaling pathway. This activation of the Gi pathway can lead to downstream effects such as the activation of NF-κB and MAPK pathways, which have been associated with pro-inflammatory responses in the human amnion.

Atosiban_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor Oxytocin->OTR Binds Atosiban Atosiban Atosiban->OTR Blocks Gq Activates Gi Gq Gq OTR->Gq Activates Gi Gi OTR->Gi Activates (Biased Agonism) PLC PLC Gq->PLC Activates Inflammation Pro-inflammatory Response Gi->Inflammation Leads to IP3 IP3 PLC->IP3 -> IP3 Ca2 Ca²⁺ IP3->Ca2 -> Ca²⁺ Release Contraction Uterine Contraction Ca2->Contraction Induces

Atosiban's dual mechanism of action at the oxytocin receptor.

Experimental Protocols

Competitive Radioligand Binding Assay (for Ki Determination)

This protocol is a generalized method for determining the binding affinity (Ki) of a compound, such as this compound or atosiban, for its target receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for its receptor.

Materials:

  • Cell membranes prepared from cells expressing the target receptor (e.g., HEK293 cells transfected with the human FP receptor or oxytocin receptor).

  • Radiolabeled ligand (e.g., [3H]-PGF2α or [125I]-Oxytocin).

  • Unlabeled test compound (this compound or atosiban).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay (for IC50 Determination)

This protocol describes a method to measure the ability of a compound like atosiban to inhibit agonist-induced increases in intracellular calcium.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on agonist-induced calcium mobilization.

Materials:

  • A suitable cell line endogenously expressing or transfected with the target receptor (e.g., human myometrial cells or CHO cells expressing the oxytocin receptor).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Agonist (e.g., oxytocin).

  • Test compound (atosiban).

  • A fluorescence plate reader or microscope capable of kinetic reading.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye for a specified time (e.g., 30-60 minutes) at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

  • Compound Addition: Add varying concentrations of the test compound (atosiban) to the wells and incubate for a short period.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader and initiate kinetic reading. After establishing a baseline fluorescence, inject the agonist (oxytocin) into the wells and continue to record the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The peak fluorescence response is determined for each concentration of the test compound. The IC50 value is calculated by plotting the percentage of inhibition of the agonist response against the concentration of the test compound.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay b1 Prepare Cell Membranes with Receptors b2 Incubate with Radioligand & Test Compound b1->b2 b3 Separate Bound & Free Ligand (Filtration) b2->b3 b4 Measure Radioactivity b3->b4 b5 Calculate Ki b4->b5 f1 Culture Cells Expressing Receptors f2 Load with Calcium-sensitive Dye f1->f2 f3 Add Test Compound & Agonist f2->f3 f4 Measure Fluorescence Change f3->f4 f5 Calculate IC50 f4->f5

References

A Comparative Guide: Ebopiprant and Indomethacin in the Context of Preterm Labor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of ebopiprant, an investigational selective prostaglandin F2α (PGF2α) receptor antagonist, and indomethacin, a non-steroidal anti-inflammatory drug (NSAID), focusing on their potential applications in obstetrics, particularly in the management of preterm labor. The information is based on available preclinical and clinical data for each compound.

Disclaimer: No head-to-head clinical trials comparing the efficacy and safety of this compound and indomethacin have been conducted. This guide, therefore, presents a comparison based on their individual pharmacological profiles and data from separate clinical studies.

Mechanism of Action: A Tale of Two Pathways

This compound and indomethacin both modulate the prostaglandin signaling pathway, a critical mediator of uterine contractions and inflammation. However, they do so via distinct mechanisms, leading to different selectivity and potential side-effect profiles.

Indomethacin is a non-selective cyclooxygenase (COX) inhibitor, blocking both COX-1 and COX-2 enzymes.[1][2][3][4] This broad-spectrum inhibition prevents the synthesis of various prostaglandins, including PGF2α, PGE2, and thromboxanes, which are involved in inflammation, pain, fever, and platelet aggregation.[1]

This compound , in contrast, is a selective antagonist of the PGF2α receptor (FP receptor). By specifically blocking the action of PGF2α on its receptor, this compound aims to reduce uterine contractility and cervical ripening, the primary targets for tocolytic therapy in preterm labor, while potentially sparing the physiological functions of other prostaglandins.

cluster_0 Prostaglandin Synthesis Pathway cluster_1 Prostaglandin Action cluster_2 Drug Intervention AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Gastroprotection Gastric Mucosa Protection PGH2->Gastroprotection FP_receptor PGF2α Receptor (FP) PGF2a->FP_receptor EP_receptor PGE2 Receptors (EP) PGE2->EP_receptor TP_receptor Thromboxane Receptor (TP) TXA2->TP_receptor UterineContraction Uterine Contraction & Cervical Ripening FP_receptor->UterineContraction EP_receptor->UterineContraction Inflammation Inflammation & Pain EP_receptor->Inflammation PlateletAggregation Platelet Aggregation TP_receptor->PlateletAggregation Indomethacin Indomethacin Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits This compound This compound This compound->FP_receptor Antagonizes

Figure 1: Prostaglandin signaling pathway and points of intervention for Indomethacin and this compound.

Comparative Efficacy

As no direct comparative trials exist, this section presents efficacy data for each drug from separate clinical studies in their respective contexts.

This compound in Preterm Labor

The primary evidence for this compound's efficacy comes from the Phase 2a PROLONG study. This study evaluated this compound as an add-on therapy to atosiban in pregnant women with spontaneous preterm labor.

Table 1: Efficacy of this compound in the PROLONG Study (as add-on to Atosiban)

OutcomeThis compound + Atosiban (n=56)Placebo + Atosiban (n=55)Odds Ratio (90% CI)
Delivery within 48 hours (Overall) 12.5% (7/56)21.8% (12/55)0.52 (0.22 - 1.23)
Delivery within 48 hours (Singleton Pregnancies) 12.5% (5/40)26.8% (11/41)0.39 (0.15 - 1.04)
Delivery within 48 hours (Twin Pregnancies) 12.5%7.1%Not Reported
Delivery within 7 days Modest effect observed in singletons-Not Reported
Indomethacin in Preterm Labor and Other Indications

Indomethacin has been used as a tocolytic agent, though concerns about fetal side effects have limited its use. A clinical trial protocol (NCT03129945) aims to compare indomethacin with nifedipine for preterm labor, with the primary outcome being the delay of delivery by 48 hours.

Indomethacin's efficacy is well-documented for other indications, such as the closure of patent ductus arteriosus (PDA) in preterm infants and for its anti-inflammatory and analgesic effects.

Table 2: Representative Efficacy of Indomethacin in Various Indications

IndicationStudy DesignEfficacy Outcome
Preterm Labor Proposed RCT vs. NifedipinePrimary: Delay of delivery by 48 hours
Patent Ductus Arteriosus (PDA) Closure RCT vs. Ibuprofen and ParacetamolCumulative closure rate: 68% (after two courses)
COVID-19 (Symptomatic Relief) RCT vs. ParacetamolMedian days to become afebrile: 3 (vs. 7 for paracetamol)

Safety Profile

The differing mechanisms of action of this compound and indomethacin are expected to translate into distinct safety profiles.

This compound Safety

In the PROLONG study, the incidence of maternal, fetal, and neonatal adverse events was comparable between the this compound and placebo groups when administered as an add-on to atosiban.

Table 3: Safety of this compound in the PROLONG Study

Adverse Event CategoryThis compound + AtosibanPlacebo + Atosiban
Maternal, Fetal, and Neonatal Adverse Events Comparable incidenceComparable incidence
Neonatal Deaths 23
Indomethacin Safety

Indomethacin's use is associated with a range of well-documented adverse effects, primarily stemming from its non-selective inhibition of COX enzymes.

Table 4: Known and Reported Adverse Events for Indomethacin

System Organ ClassCommon/Serious Adverse Events
Gastrointestinal Nausea, dyspepsia, ulceration, bleeding, perforation
Cardiovascular Increased risk of thrombotic events (myocardial infarction, stroke), fluid retention, edema
Renal Renal insufficiency, hyperkalemia, acute interstitial nephritis
Fetal/Neonatal Premature closure of the fetal ductus arteriosus (contraindicated in the third trimester), oligohydramnios
Central Nervous System Headache, dizziness, somnolence
Hepatic Elevated liver enzymes, rare severe hepatic injury

Experimental Protocols

Understanding the methodologies used to evaluate these drugs is crucial for interpreting the data.

This compound: PROLONG Study Protocol (Phase 2a)
  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group proof-of-concept study.

  • Participants: Pregnant women with spontaneous preterm labor at a gestational age of 24-34 weeks, with ≥4 contractions/30 min and cervical dilatation of 1-4 cm.

  • Intervention: All participants received a standard 48-hour infusion of atosiban. They were then randomized to receive either this compound or a placebo.

    • This compound Arm: 1000 mg loading dose, followed by 500 mg twice daily for 7 days.

    • Placebo Arm: Matching placebo.

  • Primary Outcomes:

    • Rate of delivery within 48 hours of initiating treatment.

    • Rate of delivery within 7 days of initiating treatment.

  • Safety Assessments: Monitoring of maternal, fetal, and neonatal adverse events.

Indomethacin: Representative Protocol for PDA Closure
  • Study Design: Randomized, prospective study.

  • Participants: Preterm neonates (<37 weeks gestation) with hemodynamically significant PDA.

  • Intervention:

    • Indomethacin Arm: Oral indomethacin, starting dose of 0.2 mg/kg, followed by two more doses at 12-hour intervals.

  • Efficacy Assessment: Echocardiographic confirmation of PDA closure after the first and, if needed, a second course of treatment.

  • Safety Assessments: Monitoring of complete blood counts, renal and liver function tests before and after treatment.

cluster_workflow Hypothetical Clinical Trial Workflow: this compound vs. Indomethacin for Preterm Labor Screening Patient Screening (Preterm Labor Diagnosis) InformedConsent Informed Consent Screening->InformedConsent Randomization Randomization InformedConsent->Randomization ArmA Arm A: This compound Treatment Randomization->ArmA ArmB Arm B: Indomethacin Treatment Randomization->ArmB PrimaryEndpoint Primary Efficacy Endpoint (e.g., Delivery Delay at 48h) ArmA->PrimaryEndpoint SafetyMonitoring Maternal, Fetal, and Neonatal Safety Monitoring ArmA->SafetyMonitoring ArmB->PrimaryEndpoint ArmB->SafetyMonitoring SecondaryEndpoints Secondary Efficacy Endpoints (e.g., Delivery at 7d, Gestational Age at Delivery) PrimaryEndpoint->SecondaryEndpoints DataAnalysis Data Analysis and Statistical Comparison SecondaryEndpoints->DataAnalysis SafetyMonitoring->DataAnalysis Results Results Interpretation DataAnalysis->Results

Figure 2: Hypothetical workflow for a comparative clinical trial of this compound and Indomethacin.

Summary and Future Directions

This compound and indomethacin represent two distinct approaches to modulating the prostaglandin pathway for therapeutic benefit in preterm labor.

  • This compound offers a targeted approach by selectively antagonizing the PGF2α receptor. The initial Phase 2a data suggests a potential to delay delivery in the short term with a favorable safety profile, though larger trials are needed for confirmation.

  • Indomethacin has a long history of use and acts as a potent, non-selective inhibitor of prostaglandin synthesis. While effective in certain contexts, its broad mechanism is associated with significant maternal and fetal side effects, particularly with prolonged use or during the third trimester.

The development of selective agents like this compound reflects a move towards more targeted therapies that may offer an improved benefit-risk profile over older, non-selective drugs like indomethacin for the indication of preterm labor. Future head-to-head clinical trials would be necessary to definitively establish the comparative efficacy and safety of these two compounds. Such studies would be invaluable for guiding clinical practice and future drug development in this critical area of women's health.

References

A Comparative Analysis of Ebopiprant and Nifedipine for the Management of Preterm Labor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Preterm birth is a leading cause of neonatal morbidity and mortality worldwide, creating a significant unmet medical need for effective and safe tocolytic agents. This guide provides a detailed comparison of two such agents: ebopiprant, a novel prostaglandin F2α (PGF2α) receptor antagonist, and nifedipine, a widely used calcium channel blocker. This analysis is based on available clinical trial data and systematic reviews to inform research and development in this critical therapeutic area.

Mechanism of Action

The distinct mechanisms by which this compound and nifedipine inhibit uterine contractions are a key differentiator.

This compound is a first-in-class, orally active, selective antagonist of the PGF2α receptor.[1][2] PGF2α is understood to play a crucial role in initiating and maintaining labor by inducing myometrial contractions and promoting cervical dilation and membrane rupture.[3] By selectively blocking the PGF2α receptor, this compound aims to reduce uterine contractions and inflammation, thereby delaying preterm labor with potentially fewer off-target effects.[1][3]

Nifedipine , a dihydropyridine calcium channel blocker, inhibits the influx of calcium into myometrial cells. This reduction in intracellular calcium concentration directly impedes the contractile machinery of the uterine smooth muscle, leading to myometrial relaxation and the cessation of contractions.

Signaling Pathway Diagrams

cluster_this compound This compound Signaling Pathway PGF2a PGF2α PGF2a_Receptor PGF2α Receptor PGF2a->PGF2a_Receptor PLC Phospholipase C PGF2a_Receptor->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3->Ca_release Contraction Myometrial Contraction Ca_release->Contraction This compound This compound This compound->PGF2a_Receptor Inhibits

Caption: this compound's inhibitory action on the PGF2α signaling pathway.

cluster_Nifedipine Nifedipine Signaling Pathway Depolarization Cell Membrane Depolarization L_type_Ca_Channel L-type Voltage-Gated Ca²⁺ Channel Depolarization->L_type_Ca_Channel Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Contraction Myometrial Contraction Ca_influx->Contraction Nifedipine Nifedipine Nifedipine->L_type_Ca_Channel Blocks

Caption: Nifedipine's blockade of L-type calcium channels.

Clinical Efficacy

Direct head-to-head clinical trials comparing this compound and nifedipine are not yet available. The following tables summarize key efficacy data from separate studies.

This compound: PROLONG Phase 2a Study Data

The PROLONG trial was a proof-of-concept, randomized, double-blind, placebo-controlled study that evaluated this compound in women with spontaneous preterm labor who were also receiving the standard-of-care tocolytic, atosiban (outside the U.S.).

OutcomeThis compound + AtosibanPlacebo + AtosibanOdds Ratio (90% CI)
Delivery within 48 hours (Overall Population) 12.5% (7/56)21.8% (12/55)0.52 (0.22, 1.23)
Delivery within 48 hours (Singleton Pregnancies) 12.5% (5/40)26.8% (11/41)0.39 (0.15, 1.04)
Delivery within 7 days No significant difference observed--

Data from the PROLONG Phase 2a trial.

Nifedipine: Systematic Review and Meta-analysis Data

Nifedipine has been extensively studied and is considered a first-line tocolytic agent in many regions. The data below is from a systematic review of 26 randomized controlled trials involving 2,179 women.

OutcomeNifedipine vs. β₂-adrenergic agonistsRelative Risk (95% CI)
Delivery within 7 days of treatment initiation Reduced risk with Nifedipine0.82 (0.70–0.97)
Delivery before 34 weeks' gestation Reduced risk with Nifedipine0.77 (0.66–0.91)
Respiratory Distress Syndrome Reduced risk with Nifedipine0.63 (0.46–0.86)
Necrotizing Enterocolitis Reduced risk with Nifedipine0.21 (0.05–0.94)
Intraventricular Hemorrhage Reduced risk with Nifedipine0.53 (0.34–0.84)
Neonatal Jaundice Reduced risk with Nifedipine0.73 (0.57–0.93)
Admission to Neonatal Intensive Care Unit Reduced risk with Nifedipine0.76 (0.62–0.93)

Data from a systematic review and meta-analysis.

Safety and Tolerability

This compound

In the PROLONG study, the incidence of maternal, fetal, and neonatal adverse events was comparable between the this compound and placebo groups. This suggests a favorable safety profile, particularly as it avoids the potential adverse neonatal side effects associated with non-specific prostaglandin inhibitors like indomethacin.

Nifedipine

Nifedipine is generally well-tolerated, with fewer maternal side effects compared to β₂-adrenergic agonists and magnesium sulfate. Common maternal side effects include headache, flushing, and reflex tachycardia. While effective for short-term tocolysis, maintenance therapy with nifedipine has not been shown to be effective in prolonging gestation or improving neonatal outcomes when compared to placebo or no treatment.

Experimental Protocols

PROLONG Trial (this compound)
  • Study Design: A Phase 2a, randomized, double-blind, placebo-controlled, parallel-group, proof-of-concept trial.

  • Participants: 113 pregnant women with spontaneous preterm labor between 24 and 34 weeks of gestation. Inclusion criteria included at least 4 uterine contractions over 30 minutes and cervical dilatation of 1 to 4 cm, along with at least one other sign of preterm labor.

  • Intervention: All participants received a 48-hour infusion of atosiban as the standard of care. They were then randomized to receive either this compound or a placebo. The dosing regimen for this compound was a 1000 mg loading dose followed by 500 mg twice daily for 7 days.

  • Primary Outcome: The primary outcomes were the rate of delivery within 48 hours and 7 days after the initiation of treatment, as well as maternal, fetal, and neonatal safety.

cluster_PROLONG PROLONG Trial Workflow Screening Screening of Pregnant Women (24-34 weeks gestation, preterm labor) Enrollment Enrollment (n=113) Screening->Enrollment Atosiban All Participants Receive Atosiban Infusion (48h) Enrollment->Atosiban Randomization Randomization Atosiban->Randomization Group_A This compound (1000mg loading dose, then 500mg BID for 7 days) Randomization->Group_A 1:1 Group_B Placebo (for 7 days) Randomization->Group_B Outcome Assessment of Efficacy and Safety (Delivery at 48h and 7 days, Adverse Events) Group_A->Outcome Group_B->Outcome

References

Validating Target Engagement of Ebopiprant In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ebopiprant, a selective prostaglandin F2α (PGF2α) receptor antagonist, and its primary research alternative, AL-8810. The focus is on methodologies and available data for validating in vivo target engagement, a critical step in drug development for confirming that a drug interacts with its intended target in a living organism.

Introduction to this compound and the PGF2α Receptor

This compound (formerly OBE022) is an investigational drug developed as a selective antagonist of the prostaglandin F2α receptor (FP receptor).[1] The FP receptor, a G-protein coupled receptor (GPCR), is a key mediator of PGF2α-induced physiological effects, including uterine contractions.[1] Consequently, this compound has been investigated primarily for the treatment of preterm labor.[1][2]

Validating that this compound effectively engages the FP receptor in vivo is paramount for establishing its mechanism of action and correlating target occupancy with therapeutic efficacy. This guide outlines the current landscape of in vivo target engagement validation for this compound and compares it with the well-characterized research tool and alternative FP receptor antagonist, AL-8810.

PGF2α Receptor Signaling Pathway

Activation of the PGF2α receptor by its endogenous ligand, PGF2α, primarily initiates signaling through the Gq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular calcium is a key downstream effector responsible for smooth muscle contraction, such as in the myometrium.

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds Gq Gq FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to This compound This compound This compound->FP_receptor Antagonizes

Caption: PGF2α receptor signaling pathway and the antagonistic action of this compound.

Comparison of this compound and AL-8810

While both this compound and AL-8810 are selective FP receptor antagonists, they have been characterized and utilized in different contexts. This compound has progressed to clinical trials, whereas AL-8810 is a widely used preclinical tool for studying FP receptor pharmacology.[3]

FeatureThis compound (OBE022)AL-8810
Compound Type Non-prostanoid, orally active prodrugProstaglandin F2α analog
Selectivity High selectivity for the FP receptorSelective for the FP receptor over other prostanoid receptors
Primary Application Investigational drug for preterm laborPreclinical research tool
In Vitro Potency (Ki) Not publicly disclosed in detail~400-500 nM in various cell lines
In Vivo Studies Efficacy demonstrated in animal models of preterm labor; Phase 2a clinical trial completedEfficacy demonstrated in animal models of stroke, traumatic brain injury, multiple sclerosis, and endometriosis
Quantitative In Vivo Target Engagement Data Not publicly availableNot publicly available

Experimental Methodologies for In Vivo Target Engagement

Direct quantitative assessment of in vivo target engagement for FP receptor antagonists like this compound is not extensively reported in publicly available literature. However, several established methodologies could be employed to generate this crucial data. The following outlines a hypothetical experimental workflow for a radioligand displacement study, a common and robust method for quantifying receptor occupancy in vivo.

Hypothetical Experimental Workflow: Ex Vivo Radioligand Displacement Assay

TE_Workflow cluster_dosing Animal Dosing cluster_tissue Tissue Collection cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis animal_groups Animal Cohorts (e.g., mice, rats) dosing Administer this compound at various doses (i.p. or p.o.) animal_groups->dosing vehicle Vehicle Control animal_groups->vehicle euthanasia Euthanasia at Tmax dosing->euthanasia vehicle->euthanasia tissue_harvest Harvest Target Tissue (e.g., Uterus) euthanasia->tissue_harvest homogenization Tissue Homogenization tissue_harvest->homogenization incubation Incubate with Radiolabeled PGF2α (e.g., [³H]-PGF2α) homogenization->incubation separation Separate Bound/ Free Radioligand incubation->separation quantification Quantify Radioactivity separation->quantification ro_calc Calculate Receptor Occupancy (%) quantification->ro_calc pk_pd Correlate with Plasma Concentration (PK/PD) ro_calc->pk_pd

Caption: Workflow for an ex vivo radioligand displacement assay to determine receptor occupancy.

Detailed Experimental Protocols

1. Ex Vivo Radioligand Displacement Assay

  • Objective: To determine the percentage of FP receptors occupied by this compound in a target tissue at different doses.

  • Methodology:

    • Animal Dosing: Cohorts of appropriate animal models (e.g., rodents) are administered with varying doses of this compound or a vehicle control.

    • Tissue Collection: At the time of predicted maximum plasma concentration (Tmax), animals are euthanized, and the target tissue (e.g., uterus) is rapidly excised and frozen.

    • Tissue Preparation: The tissue is homogenized in a suitable buffer.

    • Radioligand Incubation: The tissue homogenates are incubated with a saturating concentration of a radiolabeled PGF2α analog (e.g., [³H]-PGF2α).

    • Separation and Quantification: The bound radioligand is separated from the free radioligand by rapid filtration, and the radioactivity of the filter-bound material is quantified using liquid scintillation counting.

    • Data Analysis: The amount of radioligand binding in the drug-treated groups is compared to the vehicle-treated group to calculate the percentage of receptor occupancy for each dose of this compound.

2. Positron Emission Tomography (PET) Imaging

  • Objective: To non-invasively quantify FP receptor occupancy in vivo over time.

  • Methodology:

    • Radiotracer Development: A suitable PET radiotracer that selectively binds to the FP receptor is required. This would likely be a radiolabeled version of a potent and selective FP receptor agonist or antagonist.

    • Baseline Scan: A baseline PET scan is performed on the subject to measure the initial density of available FP receptors in the target organ.

    • Drug Administration: A therapeutic dose of this compound is administered to the subject.

    • Follow-up Scan: A second PET scan is conducted after drug administration. The displacement of the radiotracer by this compound leads to a reduction in the PET signal.

    • Data Analysis: The reduction in the PET signal between the baseline and post-drug scans is used to calculate the percentage of receptor occupancy. This method allows for repeated measurements in the same subject, providing a comprehensive pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Conclusion and Future Directions

The validation of in vivo target engagement is a cornerstone of modern drug development, providing a crucial link between a drug's mechanism of action and its clinical efficacy. For this compound, while preclinical and clinical studies have demonstrated its potential as a selective FP receptor antagonist, there is a notable absence of publicly available, direct quantitative in vivo target engagement data.

For researchers and drug development professionals, the generation of such data using methodologies like ex vivo radioligand displacement assays or PET imaging would be invaluable. This would not only solidify the understanding of this compound's in vivo mechanism of action but also enable a more precise correlation between receptor occupancy levels and therapeutic outcomes. Furthermore, a direct comparison of the in vivo target engagement profiles of this compound and other FP receptor antagonists like AL-8810 would provide a clearer picture of their relative pharmacological properties and aid in the development of future therapeutics targeting the PGF2α pathway.

References

A Comparative Guide to Ebopiprant and AL-8810 as Prostaglandin F2α (PGF2α) Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key antagonists of the Prostaglandin F2α receptor (FP receptor): ebopiprant and AL-8810. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes the associated signaling pathway.

Introduction

Prostaglandin F2α (PGF2α) plays a crucial role in a variety of physiological and pathological processes, including uterine contraction, intraocular pressure regulation, and inflammation. The PGF2α receptor, also known as the FP receptor, is a G-protein coupled receptor that mediates the effects of PGF2α. Antagonists of the FP receptor are valuable research tools and hold therapeutic potential for conditions such as preterm labor and glaucoma. This guide focuses on a comparative analysis of two such antagonists: this compound (OBE022), a novel orally active antagonist, and AL-8810, a widely used research tool.

PGF2α Receptor Signaling Pathway

Activation of the FP receptor by its endogenous ligand PGF2α initiates a signaling cascade primarily through the Gαq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream events ultimately lead to various cellular responses, including smooth muscle contraction.

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor Binds Gq Gαq FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Leads to PKC->Contraction Contributes to

Caption: PGF2α Receptor Signaling Pathway.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for AL-8810 and this compound. It is important to note that while specific binding and functional potency data for AL-8810 are available in the literature, similar quantitative data for this compound or its active metabolite OBE002 were not found in the public domain during the literature search for this guide. This compound is consistently described as a potent and highly selective antagonist.

Table 1: In Vitro Antagonist Potency of AL-8810 at the FP Receptor
Cell LineAssay TypeAgonistPotency (Ki/pA2)Reference
A7r5 rat thoracic aorta smooth muscle cellsPhospholipase C activityFluprostenolpA2 = 6.68 ± 0.23[1]
Swiss mouse 3T3 fibroblastsPhospholipase C activityFluprostenolpA2 = 6.34 ± 0.09[1]
A7r5 cellsFunctional ResponseFluprostenolKi = 426 ± 63 nM[1]
Mouse 3T3 cellsNot SpecifiedNot SpecifiedKi = 0.2 ± 0.06 µM[2]
Rat A7r5 cellsNot SpecifiedNot SpecifiedKi = 0.4 ± 0.1 µM[2]
Human cloned ciliary body-derived FP receptorNot SpecifiedVarious FP agonistsKi = 1.9 ± 0.3 µM
Human trabecular meshwork (h-TM) cellsNot SpecifiedVarious FP agonistsKi = 2.6 ± 0.5 µM
Human ciliary muscle (h-CM) cellsNot SpecifiedVarious FP agonistsKi = 5.7 µM
Table 2: In Vitro and In Vivo Activity of this compound (OBE022) and its Active Metabolite (OBE002)
SystemActivityObservationsReference
Human myometrial strips (in vitro)Inhibition of contractionsInhibited spontaneous, oxytocin-, and PGF2α-induced contractions. More effective in combination with atosiban or nifedipine.
Near-term pregnant rats (in vivo)Reduction of contractionsReduced spontaneous uterine contractions.
Pregnant mice (in vivo)Delay of parturitionDelayed RU486-induced parturition and showed synergistic effects with nifedipine.

Experimental Protocols

AL-8810: Phospholipase C (PLC) Activity Assay

A common method to determine the functional antagonism of AL-8810 involves measuring its ability to inhibit agonist-induced phospholipase C (PLC) activity.

AL8810_PLC_Assay cluster_workflow Experimental Workflow start Start cell_culture Culture A7r5 or 3T3 cells start->cell_culture preincubation Pre-incubate cells with varying concentrations of AL-8810 cell_culture->preincubation agonist_addition Add a fixed concentration of FP receptor agonist (e.g., fluprostenol) preincubation->agonist_addition incubation Incubate to allow for IP1 accumulation agonist_addition->incubation lysis Lyse cells incubation->lysis measurement Measure IP1 levels (e.g., HTRF assay) lysis->measurement analysis Analyze data to determine IC50/pA2 measurement->analysis end End analysis->end

Caption: AL-8810 PLC Activity Assay Workflow.
  • Cell Culture: A7r5 rat thoracic aorta smooth muscle cells or Swiss mouse 3T3 fibroblasts, which endogenously express FP receptors, are cultured to confluency.

  • Assay Procedure: Cells are typically pre-incubated with varying concentrations of AL-8810 for a defined period. Subsequently, a fixed concentration of a potent FP receptor agonist, such as fluprostenol, is added to stimulate PLC activity.

  • Measurement: The production of inositol phosphates (IPs), often measured as inositol monophosphate (IP1) accumulation using assays like Homogeneous Time-Resolved Fluorescence (HTRF), is quantified.

  • Data Analysis: The inhibitory effect of AL-8810 is determined by the reduction in the agonist-induced IP1 accumulation. Concentration-response curves are generated to calculate the IC50 or pA2 values, which represent the antagonist potency. A Schild analysis can be performed to determine the nature of the antagonism (competitive or non-competitive).

This compound (OBE002): Inhibition of Human Myometrial Contractions

The efficacy of this compound's active metabolite, OBE002, has been demonstrated by its ability to inhibit contractions in human myometrial tissue.

Ebopiprant_Myometrial_Assay cluster_workflow Experimental Workflow start Start tissue_prep Obtain human myometrial tissue biopsies start->tissue_prep strip_mount Mount tissue strips in an organ bath tissue_prep->strip_mount equilibration Equilibrate strips under controlled conditions strip_mount->equilibration contraction_induction Induce contractions (spontaneous, oxytocin, or PGF2α) equilibration->contraction_induction obe002_addition Add varying concentrations of OBE002 contraction_induction->obe002_addition measurement Record changes in contractile force obe002_addition->measurement analysis Analyze data to determine inhibitory effect measurement->analysis end End analysis->end

Caption: this compound Myometrial Contraction Assay.
  • Tissue Preparation: Myometrial biopsies are obtained from pregnant women (e.g., during cesarean section) and dissected into small strips.

  • Organ Bath Setup: The tissue strips are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture. The tension of the strips is recorded using an isometric force transducer.

  • Induction of Contractions: Contractions can be spontaneous or induced by the addition of uterotonic agents like oxytocin or PGF2α.

  • Antagonist Application: Once stable contractions are established, increasing concentrations of OBE002 are added to the organ bath.

  • Measurement and Analysis: The changes in the frequency and amplitude of contractions are recorded. The inhibitory effect of OBE002 is quantified by the reduction in contractile activity.

Summary and Conclusion

AL-8810 is a well-characterized, selective FP receptor antagonist with a substantial body of publicly available in vitro and in vivo data. Its antagonist potency has been quantified in various cell-based and tissue-based functional assays, making it a reliable tool for preclinical research.

For researchers requiring a PGF2α antagonist with well-documented and quantified in vitro potency, AL-8810 remains the compound of choice. This compound represents a clinically advanced antagonist with demonstrated in vivo efficacy, particularly in the context of uterine contractility, though a direct comparison of its in vitro potency with AL-8810 is challenging due to the lack of publicly available data. Further publication of the in vitro pharmacological profile of this compound's active metabolite, OBE002, would be highly beneficial for the research community to allow for a more direct comparison.

References

A Comparative Analysis of Ebopiprant and Barusiban for the Management of Preterm Labor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on two distinct therapeutic agents for preterm labor, detailing their mechanisms of action, preclinical and clinical data, and experimental methodologies.

Preterm birth remains a significant challenge in obstetrics, contributing substantially to neonatal morbidity and mortality. The development of effective and safe tocolytic agents to prevent preterm labor is a critical area of research. This guide provides a detailed comparative analysis of two investigational drugs, ebopiprant and barusiban, which target different signaling pathways involved in uterine contractions.

Executive Summary

This compound, a selective prostaglandin F2α (PGF2α) receptor antagonist, and barusiban, a selective oxytocin receptor antagonist, represent two distinct approaches to tocolysis. Preclinical and clinical data suggest that this compound may offer a promising new oral therapeutic option, having demonstrated a reduction in the rate of delivery within 48 hours in a Phase 2a clinical trial. In contrast, clinical development for barusiban appears to have stalled following a Phase II trial that failed to show a significant difference from placebo. This guide will delve into the available data for an objective comparison of their pharmacological profiles and clinical potential.

Mechanism of Action and Signaling Pathways

This compound and barusiban exert their effects by targeting distinct G-protein coupled receptors (GPCRs) on myometrial cells, which play crucial roles in initiating and maintaining uterine contractions.

This compound is a selective antagonist of the prostaglandin F2α (FP) receptor.[1][2] PGF2α, an inflammatory mediator, binds to the FP receptor, which couples to Gαq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, leading to myometrial contraction. By blocking this receptor, this compound aims to reduce uterine contractility and inflammation associated with preterm labor.[3][4]

Barusiban is a selective antagonist of the oxytocin receptor (OTR).[5] Oxytocin, a key hormone in parturition, binds to the OTR, which is also primarily coupled to Gαq/11. Similar to the FP receptor pathway, this leads to PLC activation, IP3 and DAG production, and a subsequent increase in intracellular calcium, causing uterine muscle contraction. Barusiban competitively inhibits the binding of oxytocin to its receptor, thereby preventing this signaling cascade and reducing the frequency and force of uterine contractions.

Signaling Pathways cluster_this compound This compound (PGF2α Pathway) cluster_barusiban Barusiban (Oxytocin Pathway) PGF2α PGF2α FP Receptor FP Receptor PGF2α->FP Receptor binds Gαq/11_E Gαq/11 FP Receptor->Gαq/11_E activates PLC_E PLC Gαq/11_E->PLC_E activates IP3_E IP3 PLC_E->IP3_E produces Ca2+_E ↑ [Ca2+]i IP3_E->Ca2+_E triggers Contraction_E Uterine Contraction Ca2+_E->Contraction_E This compound This compound This compound->FP Receptor blocks Oxytocin Oxytocin OT Receptor OT Receptor Oxytocin->OT Receptor binds Gαq/11_B Gαq/11 OT Receptor->Gαq/11_B activates PLC_B PLC Gαq/11_B->PLC_B activates IP3_B IP3 PLC_B->IP3_B produces Ca2+_B ↑ [Ca2+]i IP3_B->Ca2+_B triggers Contraction_B Uterine Contraction Ca2+_B->Contraction_B Barusiban Barusiban Barusiban->OT Receptor blocks

Caption: Signaling pathways targeted by this compound and Barusiban.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and barusiban from preclinical and clinical studies.

Table 1: Preclinical Pharmacological Parameters
ParameterThis compoundBarusibanAtosiban (Comparator)Reference(s)
Target Receptor Prostaglandin F2α (FP) ReceptorOxytocin Receptor (OTR)Oxytocin/Vasopressin V1a Receptor
Binding Affinity (Ki) 1 nM (human FP)Not explicitly foundNot explicitly found
26 nM (rat FP)
Functional Antagonism (pA2) Not explicitly found9.76 (preterm myometrium)7.86 (preterm myometrium)
9.89 (term myometrium)7.81 (term myometrium)
Potency (vs. Atosiban) Not applicable3-4 times more potent-
Duration of Action Not explicitly found>13-15 hours1-3 hours
Table 2: Clinical Trial Efficacy and Safety Overview
StudyThis compound (PROLONG Phase 2a)Barusiban (Phase II)Reference(s)
Indication Spontaneous Preterm Labor (24-34 weeks gestation)Threatened Preterm Labor (34-35 weeks gestation)
Dosage 1000 mg loading dose, then 500 mg twice daily (oral)Single intravenous bolus (0.3, 1, 3, or 10 mg)
Primary Endpoint Delivery within 48 hoursPercentage of women who did not deliver within 48 hours
Efficacy Results Overall: 12.5% vs 21.8% placebo (adj. OR 0.52)No significant difference from placebo (72% placebo vs 65-88% barusiban groups)
Singleton pregnancies: 12.5% vs 26.8% placebo (adj. OR 0.39)
Safety Maternal, fetal, and neonatal adverse events comparable to placebo.Not associated with an adverse safety profile in the woman, fetus, neonate, or infant.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols relevant to the study of this compound and barusiban.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for its target receptor.

Methodology (Radioligand Binding Assay):

  • Receptor Source: Membrane preparations from cells stably expressing the human oxytocin receptor (e.g., HEK293 cells) or FP receptor.

  • Radioligand: A radiolabeled ligand with high affinity for the target receptor (e.g., [³H]-Oxytocin for OTR, ³H-PGF2α for FP receptor).

  • Procedure:

    • Incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or barusiban).

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow start Prepare receptor membranes and radioligand incubate Incubate membranes, radioligand, and varying concentrations of test compound start->incubate filter Separate bound and free radioligand via filtration incubate->filter quantify Quantify radioactivity filter->quantify analyze Determine IC50 and calculate Ki quantify->analyze end Binding Affinity (Ki) Determined analyze->end

Caption: Workflow for a radioligand binding assay.
In Vitro Uterine Contraction Assay

Objective: To assess the functional effect of a compound on uterine muscle contractility.

Methodology (Isolated Organ Bath):

  • Tissue Preparation: Obtain myometrial tissue biopsies from consenting patients undergoing cesarean section. Dissect the tissue into fine strips.

  • Experimental Setup: Mount the myometrial strips in an organ bath containing a physiological salt solution at 37°C, bubbled with 95% O2/5% CO2. Attach one end of the strip to a force transducer to record isometric contractions.

  • Procedure:

    • Allow the tissue to equilibrate and establish spontaneous contractions.

    • Induce contractions with an agonist (e.g., oxytocin for barusiban studies, PGF2α for this compound studies).

    • Once stable contractions are achieved, add the antagonist (this compound or barusiban) in a cumulative or non-cumulative manner at increasing concentrations.

  • Data Analysis:

    • Measure the amplitude and frequency of contractions before and after the addition of the antagonist.

    • Calculate the percentage inhibition of the agonist-induced contractions.

    • For competitive antagonists, construct a Schild plot to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

Uterine_Contraction_Assay cluster_workflow In Vitro Uterine Contraction Assay Workflow start Prepare myometrial tissue strips mount Mount strips in organ bath and record baseline contractions start->mount induce Induce contractions with agonist (Oxytocin or PGF2α) mount->induce add_antagonist Add antagonist (this compound or Barusiban) at increasing concentrations induce->add_antagonist record Record changes in contraction amplitude and frequency add_antagonist->record analyze Calculate % inhibition and pA2 value record->analyze end Functional Potency Determined analyze->end

Caption: Workflow for an in vitro uterine contraction assay.

Concluding Remarks

The comparative analysis of this compound and barusiban highlights two distinct pharmacological strategies for the management of preterm labor. This compound, with its oral bioavailability and promising Phase 2a data, represents a potential advancement in tocolytic therapy. Barusiban, despite demonstrating high potency in preclinical models, has not yet translated this into significant clinical efficacy in the trials conducted.

For researchers and drug development professionals, the contrasting outcomes of these two agents underscore the complexity of translating preclinical findings to clinical success in the context of preterm labor. The detailed experimental protocols provided in this guide serve as a valuable resource for the continued investigation and development of novel tocolytics. Further research, including potential head-to-head trials, would be necessary for a definitive comparison of such agents.

References

A Comparative Analysis of Ebopiprant and Retosiban for Tocolysis in Preterm Labor

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Preterm birth remains a significant challenge in perinatal medicine, driving the search for effective and safe tocolytic agents to delay delivery and improve neonatal outcomes. This guide provides a detailed comparison of two investigational drugs, ebopiprant and retosiban, which employ distinct mechanisms of action to inhibit uterine contractions. While direct head-to-head clinical trial data is not yet available, this document synthesizes existing evidence from clinical studies to offer a comparative overview of their performance, supported by experimental data and methodologies.

Mechanism of Action

This compound is a first-in-class, orally active, and selective antagonist of the prostaglandin F2α (PGF2α) receptor.[1] Prostaglandins, particularly PGF2α, play a crucial role in initiating and maintaining uterine contractions and cervical maturation during labor.[1][2] By blocking the PGF2α receptor, this compound aims to reduce uterine contractility and prevent cervical changes, thereby delaying preterm labor.[1][2]

Retosiban is a specific, high-affinity antagonist of the oxytocin receptor, administered intravenously. Oxytocin is a key hormone responsible for stimulating uterine contractions during labor. Retosiban competitively binds to oxytocin receptors in the myometrium, preventing oxytocin from exerting its contractile effects. It exhibits high selectivity for the oxytocin receptor over the closely related vasopressin receptors.

Signaling Pathway Diagrams

Ebopiprant_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a PGF2α FP_Receptor FP Receptor (PGF2α Receptor) PGF2a->FP_Receptor Binds Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates This compound This compound This compound->FP_Receptor Blocks PLC PLC Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Stimulates Release Ca2 Ca²⁺ SR->Ca2 MLCK MLCK Ca2->MLCK Activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates Contraction Uterine Contraction Myosin_LC->Contraction

Retosiban_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Oxytocin Oxytocin OT_Receptor Oxytocin Receptor Oxytocin->OT_Receptor Binds Gq_Protein Gq Protein OT_Receptor->Gq_Protein Activates Retosiban Retosiban Retosiban->OT_Receptor Blocks PLC PLC Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Stimulates Release Ca2 Ca²⁺ SR->Ca2 MLCK MLCK Ca2->MLCK Activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates Contraction Uterine Contraction Myosin_LC->Contraction

Clinical Efficacy Data

The following tables summarize the quantitative data from key clinical studies of this compound and retosiban. It is important to note that these studies were not head-to-head comparisons and had different designs and patient populations.

This compound Clinical Trial Data (PROLONG Study - Phase IIa)

The PROLONG study was a randomized, double-blind, placebo-controlled trial where all participants also received the standard-of-care tocolytic, atosiban.

Outcome MeasureThis compound + Atosiban (n=56)Placebo + Atosiban (n=55)Notes
Delivery within 48 hours (Overall) 12.5% (7/56)21.8% (12/55)Adjusted Odds Ratio: 0.52 (90% CI, 0.22-1.23)
Delivery within 48 hours (Singleton Pregnancies) 12.5% (5/40)26.8% (11/41)Reduced delivery by 55% compared to atosiban alone.
Delivery within 7 days (Overall) No significant difference observed.--
Maternal, Fetal, and Neonatal Adverse Events Comparable between groups.Comparable between groups.-
Retosiban Clinical Trial Data

Retosiban has been evaluated in Phase II studies against a placebo.

Phase II Proof-of-Concept Study

Outcome MeasureRetosiban (n=30)Placebo (n=34)Notes
Uterine Quiescence 62%41%Relative Risk: 1.53 (95% CrI, 0.98-2.48; Not Significant)
Mean Time to Delivery 34.5 days25 daysMean difference: 8.2 days (95% CrI, 2.7-13.74)
Delivery within 7 days 0%17.6% (6/34)-
Preterm Birth Rate 18.7%47.2%Relative Risk: 0.38 (95% CrI, 0.15-0.81)
Maternal Adverse Events 47% (14/30)50% (17/34)Comparable between groups.
Neonatal Adverse Events 13% (4/30)21% (7/34)Comparable between groups.

Phase II Pilot Dose-Ranging Study

Outcome MeasureIV Retosiban followed by oral placebo (R-P)IV Placebo followed by oral retosiban (P-R)Notes
Uterine Quiescence at 6 hours 63%43%Not statistically significant.
≥50% Reduction in Uterine Contractions at 6 hours 63%29%Not statistically significant.
Median Time to Delivery 26 days13 days-

Experimental Protocols

This compound: PROLONG Study (Phase IIa)
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group, proof-of-concept trial.

  • Participants: 113 women with spontaneous preterm labor at a gestational age of 24 to 34 weeks. Inclusion criteria included frequent uterine contractions (≥4 per 30 minutes) and evidence of cervical change.

  • Intervention: All participants received an infusion of atosiban (standard of care outside the U.S.) for 48 hours. They were then randomized to receive either this compound or a placebo.

  • Dosing: this compound was administered orally with a 1000 mg loading dose, followed by a maintenance dose of 500 mg twice daily for 7 days.

  • Primary Outcome Measures: The primary outcomes were the rate of delivery within 48 hours and 7 days after the initiation of treatment, as well as maternal, fetal, and neonatal safety.

Retosiban: Phase II Proof-of-Concept Study
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: Women with spontaneous preterm labor between 30 and 35 6/7 weeks of gestation with an uncomplicated singleton pregnancy.

  • Intervention: Participants received either an intravenous infusion of retosiban or a placebo for 48 hours.

  • Outcome Measures: The primary endpoint was uterine quiescence. Secondary endpoints included time to delivery, preterm delivery rates, and safety assessments for both mother and baby.

Experimental Workflow Diagram

Tocolytic_Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_monitoring Monitoring & Data Collection cluster_outcomes Outcome Assessment Screening Patient Screening (Gestational Age, Contractions, Cervical Change) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_Group Investigational Drug (e.g., this compound or Retosiban) Randomization->Treatment_Group Control_Group Control (Placebo or Active Comparator) Randomization->Control_Group Tocolysis_Monitoring Monitoring of Uterine Activity and Fetal Well-being Treatment_Group->Tocolysis_Monitoring Control_Group->Tocolysis_Monitoring Safety_Assessment Maternal & Neonatal Safety Assessments Tocolysis_Monitoring->Safety_Assessment Primary_Endpoints Primary Efficacy Endpoints (e.g., Time to Delivery, Delivery within 48h/7d) Safety_Assessment->Primary_Endpoints Secondary_Endpoints Secondary Endpoints (e.g., Neonatal Morbidity/Mortality) Primary_Endpoints->Secondary_Endpoints

Summary and Conclusion

This compound and retosiban represent promising advancements in tocolytic therapy, each targeting a distinct and critical pathway in the mechanism of labor. This compound, a PGF2α receptor antagonist, has shown potential in reducing the rate of delivery within 48 hours when used as an adjunct to atosiban, particularly in singleton pregnancies. Retosiban, an oxytocin receptor antagonist, has demonstrated the ability to significantly prolong the time to delivery and reduce the rate of preterm birth compared to a placebo.

The available data suggests that both agents are generally well-tolerated with safety profiles comparable to their respective control groups. However, the lack of direct comparative trials makes it difficult to definitively assess the relative efficacy of this compound and retosiban. The PROLONG study's design, using atosiban as a background therapy, complicates a direct comparison with the placebo-controlled retosiban studies.

Future research, including head-to-head clinical trials, is necessary to establish the comparative effectiveness and safety of these two novel tocolytics. Such studies will be crucial for guiding clinical decisions and optimizing the management of spontaneous preterm labor. Researchers and drug development professionals should consider the different mechanisms of action and the specific clinical contexts in which each drug has been studied when designing future investigations in this critical area of obstetric care.

References

Validating Ebopiprant Specificity: A Comparative Guide Using Prostaglandin Receptor Knockout Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a novel antagonist is a critical step in preclinical development. This guide provides a comparative analysis of using prostaglandin receptor knockout cells to validate the specificity of ebopiprant, a selective prostaglandin F2α (PGF2α) receptor antagonist. While direct studies on this compound using FP receptor knockout cells are not publicly available, this guide leverages data from preclinical studies of this compound and findings from studies on FP receptor knockout mice with other antagonists to illustrate the principles and expected outcomes of such an approach.

This compound (also known as OBE022) is an orally active and selective antagonist of the prostaglandin F2α receptor, also known as the FP receptor.[1] It has been investigated for its potential therapeutic use in preventing preterm labor by reducing uterine contractions.[2][3] Validating that this compound's effects are mediated solely through the FP receptor is paramount to understanding its mechanism of action and predicting its potential for off-target effects. The use of cells genetically engineered to lack the FP receptor (knockout cells) represents a gold-standard method for this validation.

The Power of Knockout Models in Specificity Testing

The fundamental principle behind using knockout cells is straightforward: if a compound's effect is mediated exclusively through a specific receptor, then in cells lacking that receptor, the compound should have no effect. This "on-target" vs. "off-target" validation provides unequivocal evidence of specificity.

Experimental Workflow for Validating this compound Specificity

The workflow for validating this compound's specificity using FP receptor knockout cells would involve comparing the cellular response to this compound in wild-type (WT) cells that express the FP receptor with the response in FP receptor knockout (KO) cells.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_results Expected Results WT_cells Wild-Type (WT) Cells (Expressing FP Receptor) PGF2a_WT Stimulate WT cells with PGF2α WT_cells->PGF2a_WT Ebopiprant_WT Treat WT cells with this compound + PGF2α WT_cells->Ebopiprant_WT KO_cells FP Receptor Knockout (KO) Cells PGF2a_KO Stimulate KO cells with PGF2α KO_cells->PGF2a_KO Ebopiprant_KO Treat KO cells with this compound + PGF2α KO_cells->Ebopiprant_KO Assay_WT Measure Downstream Signaling (e.g., Calcium Mobilization) PGF2a_WT->Assay_WT Assay_KO Measure Downstream Signaling (e.g., Calcium Mobilization) PGF2a_KO->Assay_KO Ebopiprant_WT->Assay_WT Ebopiprant_KO->Assay_KO Result_WT_PGF2a Response Observed Assay_WT->Result_WT_PGF2a PGF2α alone Result_WT_Ebo Response Blocked Assay_WT->Result_WT_Ebo This compound + PGF2α Result_KO_PGF2a No Response Assay_KO->Result_KO_PGF2a PGF2α alone Result_KO_Ebo No Response Assay_KO->Result_KO_Ebo This compound + PGF2α G cluster_membrane Cell Membrane cluster_intracellular Intracellular PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor binds & activates This compound This compound This compound->FP_receptor binds & blocks Gq Gαq FP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Uterine Contraction Ca_release->Contraction leads to PKC->Contraction contributes to

References

Safety Operating Guide

Prudent Disposal of Ebopiprant: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of the investigational drug Ebopiprant is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As no specific disposal protocol for this compound is publicly available, this guidance is based on established best practices for the disposal of research-grade pharmaceuticals and chemicals.

Researchers, scientists, and drug development professionals handling this compound must adhere to internal safety protocols and consult with their institution's Environmental Health and Safety (EHS) department for specific requirements. The following procedures are based on general principles of laboratory safety and hazardous waste management.

General Disposal and Handling Procedures

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling this compound, all personnel must don appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][2]

  • Segregation of Waste: All waste contaminated with this compound must be segregated from general laboratory waste.[3] This includes:

    • Unused or expired this compound.

    • Contaminated consumables such as pipette tips, vials, and gloves.

    • Contaminated solutions and solvents.

  • Waste Containment:

    • Solid Waste: Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.[3][4] The container should be marked with "Hazardous Waste" and the specific chemical name, "this compound."

    • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

    • Sharps: Any sharps, such as needles or syringes, contaminated with this compound should be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent as determined by your institution's safety protocols. Dispose of all cleaning materials as hazardous waste.

  • Storage of Waste: Store hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure the storage area is well-ventilated and has secondary containment to prevent spills.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Incineration is a common method for the final disposal of pharmaceutical waste.

Quantitative Data

Specific physical and chemical properties for this compound are not publicly available. In the absence of a dedicated Safety Data Sheet (SDS), researchers should handle the compound as a potentially hazardous substance.

PropertyValue
Chemical FormulaNot publicly available
Molecular WeightNot publicly available
Boiling PointNot publicly available
Melting PointNot publicly available
SolubilityNot publicly available

Experimental Protocols

Detailed experimental protocols involving this compound are proprietary to the developing and manufacturing organizations. Clinical trial information indicates its use as an oral antagonist of the prostaglandin F2α receptor.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Ebopiprant_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment cluster_final Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Vials, Gloves, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) waste_type->sharps_waste Sharps solid_container Place in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Sharps Container sharps_waste->sharps_container storage Store in Designated Secure Waste Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange for Professional Disposal (EHS/Contractor) storage->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Safeguarding Researchers: A Guide to Personal Protective Equipment for Handling Ebopiprant

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for laboratory personnel handling Ebopiprant. All researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and proper disposal of materials.

This compound is an investigational drug, and as such, comprehensive safety data may not be fully available. Therefore, it is crucial to handle this compound with the utmost care, treating it as a potent pharmaceutical ingredient. The following guidelines are based on best practices for handling potent powdered compounds in a research and development setting.

I. Personal Protective Equipment (PPE)

The primary goal of Personal Protective Equipment is to create a barrier between the handler and the potentially hazardous substance. The following table summarizes the required PPE for handling this compound in a laboratory setting.

PPE Category Equipment Specifications and Use
Body Protection Lab CoatA clean, buttoned lab coat must be worn at all times to protect skin and personal clothing from contamination.
Eye and Face Protection Safety GogglesChemical splash goggles are mandatory to protect against accidental splashes of solutions containing this compound.[1][2][3]
Face ShieldA face shield should be worn in addition to safety goggles when there is a significant risk of splashing, such as during bulk handling or preparation of concentrated solutions.[1][2]
Hand Protection Disposable Nitrile GlovesAt a minimum, single-use nitrile gloves should be worn. For procedures with a higher risk of exposure, double-gloving is recommended. Gloves should be changed immediately if contaminated and disposed of as chemical waste.
Respiratory Protection N95 Respirator or HigherWhen handling powdered this compound outside of a certified chemical fume hood, a properly fitted N95 respirator or higher is required to prevent inhalation of airborne particles.
II. Operational Plan for Handling this compound

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.

A. Preparation and Weighing:

  • Designated Area: All handling of powdered this compound should occur in a designated area, such as a chemical fume hood or a powder containment hood, to minimize the risk of inhalation.

  • Pre-use Inspection: Before starting any work, inspect all PPE for damage and ensure it is the correct type for the task.

  • Weighing: Use a balance inside a ventilated enclosure. Handle the compound gently to avoid generating dust.

B. Solution Preparation:

  • Solvent Handling: When dissolving this compound, handle all solvents in a well-ventilated area, preferably within a chemical fume hood.

  • Closed Systems: Whenever possible, use closed systems for transferring solutions to minimize the risk of splashes and aerosol generation.

C. Post-Handling Procedures:

  • Decontamination: After handling, decontaminate all surfaces and equipment.

  • Hand Washing: Immediately after removing gloves, wash hands thoroughly with soap and water.

III. Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.

A. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and disposable lab coats, must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not pour any solutions down the drain.

  • Sharps: Any sharps, such as needles or razor blades, that are contaminated with this compound must be disposed of in a designated sharps container.

B. Final Disposal:

All waste containing this compound must be disposed of as hazardous chemical waste through a licensed environmental health and safety vendor. This typically involves incineration at a permitted facility.

IV. Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
Ingestion Do not induce vomiting. Seek immediate medical attention.
Minor Spill (Powder) If it is safe to do so, cover the spill with a damp paper towel to avoid generating dust. Gently wipe up the material and place it in a sealed hazardous waste container. Decontaminate the area.
Major Spill Evacuate the immediate area and alert others. Contact your institution's environmental health and safety department for assistance with cleanup.

Workflow for Handling this compound

Ebopiprant_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area prep_ppe->prep_area weigh Weigh this compound Powder in Ventilated Enclosure prep_area->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve decontaminate Decontaminate Surfaces and Equipment dissolve->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_node End wash_hands->end_node Protocol Complete start Start start->prep_ppe Begin Protocol

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.